Estrogen receptor antagonist 4
Description
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Properties
Molecular Formula |
C23H29BF4N4O2 |
|---|---|
Molecular Weight |
480.3 g/mol |
IUPAC Name |
[(1S,3R)-1-[5-[[1-(3-fluoropropyl)azetidin-3-yl]amino]-2-pyridinyl]-3-methyl-2-(2,2,2-trifluoroethyl)-3,4-dihydro-1H-isoquinolin-6-yl]boronic acid |
InChI |
InChI=1S/C23H29BF4N4O2/c1-15-9-16-10-17(24(33)34)3-5-20(16)22(32(15)14-23(26,27)28)21-6-4-18(11-29-21)30-19-12-31(13-19)8-2-7-25/h3-6,10-11,15,19,22,30,33-34H,2,7-9,12-14H2,1H3/t15-,22+/m1/s1 |
InChI Key |
SHLLZLMLADUWRJ-QRQCRPRQSA-N |
Isomeric SMILES |
B(C1=CC2=C(C=C1)[C@H](N([C@@H](C2)C)CC(F)(F)F)C3=NC=C(C=C3)NC4CN(C4)CCCF)(O)O |
Canonical SMILES |
B(C1=CC2=C(C=C1)C(N(C(C2)C)CC(F)(F)F)C3=NC=C(C=C3)NC4CN(C4)CCCF)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Fulvestrant: A Selective Estrogen Receptor Antagonist and Degrader
For distribution to: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth exploration of the mechanism of action of Fulvestrant (B1683766) (ICI 182,780), a clinically significant pure estrogen receptor (ER) antagonist. Fulvestrant is a first-in-class selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor (HR)-positive breast cancer.[1][2] Its unique mode of action, which involves both blocking and degrading the estrogen receptor, distinguishes it from other endocrine therapies like tamoxifen.
Molecular Mechanism of Action
Fulvestrant exerts its potent anti-estrogenic effects through a dual mechanism: it competitively binds to the estrogen receptor and subsequently induces its degradation.[3][4] This process effectively eliminates the primary driver of proliferation in ER-positive breast cancer cells.
1.1 Competitive Antagonism and Conformational Change: Fulvestrant is a steroidal antiestrogen (B12405530) that competitively binds to the ligand-binding domain of the estrogen receptor with a high affinity, approximately 89% that of estradiol.[3][4][5] This binding prevents the natural ligand, estradiol, from activating the receptor.
1.2 Inhibition of Dimerization and Nuclear Translocation: Upon binding, Fulvestrant induces a significant conformational change in the ER monomer. This altered structure inhibits the dimerization of the receptor, a critical step for its activation and subsequent translocation to the nucleus.[4][6]
1.3 Receptor Degradation Pathway: The Fulvestrant-ER complex is recognized by the cellular machinery as unstable and misfolded.[1] This leads to the ubiquitination of the receptor and its sequestration to the nuclear matrix.[7][8] The ubiquitinated receptor is then targeted for degradation by the 26S proteasome, leading to a profound downregulation of cellular ER levels.[1][7][9][10] This degradation of the receptor is a key feature of Fulvestrant's action as a SERD.
Below is a diagram illustrating the signaling pathway of Fulvestrant.
Quantitative Data
The efficacy of Fulvestrant has been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data.
Table 1: In Vitro Efficacy of Fulvestrant
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 | 0.29 nM | ER-positive MCF-7 breast cancer cells | [5][11][12] |
| IC50 | 9.4 nM | Cell-free assay | [11] |
| Relative Binding Affinity | 89% of Estradiol | Estrogen Receptor | [4] |
Table 2: In Vivo Efficacy of Fulvestrant
| Parameter | Value | Model System | Reference |
| ED50 | 0.06 mg/kg/day s.c. | Immature female rats (blockade of estradiol's uterotropic action) | [5] |
Table 3: Clinical Efficacy of Fulvestrant (500 mg dose)
| Endpoint | Result | Clinical Trial/Setting | Reference |
| Progression-Free Survival (PFS) | 16.6 months | FALCON trial (vs. Anastrozole in endocrine therapy-naïve patients) | [13] |
| Overall Survival (OS) | 26.4 months | CONFIRM trial (vs. 250 mg Fulvestrant) | [4] |
| Clinical Benefit Rate | 82.8% | Real-world data, first-line treatment | [13] |
| Overall Response Rate | 35.2% | Real-world data, first-line treatment | [13] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of Fulvestrant.
3.1 Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to 17β-estradiol.
-
Materials:
-
Rat uterine cytosol (source of ER)
-
[3H]-Estradiol (radiolabeled ligand)
-
Test compound (Fulvestrant)
-
Assay buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)
-
Hydroxylapatite (HAP) slurry to separate bound from free ligand
-
Scintillation fluid and counter
-
-
Procedure:
-
Prepare rat uterine cytosol as the source of estrogen receptors.[14]
-
In assay tubes, add a fixed concentration of [3H]-Estradiol (e.g., 0.5-1.0 nM) and varying concentrations of the test compound (Fulvestrant).[14]
-
Add a fixed amount of uterine cytosol (e.g., 50-100 µg protein) to each tube.[14]
-
Incubate to allow binding to reach equilibrium.
-
To separate bound from free radioligand, add HAP slurry and incubate.
-
Centrifuge to pellet the HAP with the bound receptor-ligand complex.
-
Wash the pellet to remove non-specifically bound ligand.
-
Add scintillation fluid to the pellet and measure radioactivity using a scintillation counter.
-
Plot the percentage of [3H]-Estradiol binding against the log concentration of the competitor (Fulvestrant) to determine the IC50 value.
-
3.2 Cell Proliferation Assay (MCF-7 cells)
This assay measures the growth-inhibitory effects of Fulvestrant on ER-positive breast cancer cells.
-
Materials:
-
MCF-7 human breast cancer cells
-
Culture medium (e.g., MEM with 5% charcoal-stripped fetal calf serum)
-
Fulvestrant
-
Multiwell plates (e.g., 24-well)
-
Method for assessing cell growth (e.g., total protein measurement, MTT assay)
-
-
Procedure:
-
Seed MCF-7 cells in 24-well plates at a density of approximately 4 x 10^4 cells per well.[5]
-
Allow cells to attach and grow for 48 hours.
-
Replace the medium with fresh medium containing varying concentrations of Fulvestrant.
-
Culture the cells for 5 days, with one medium change during this period.[5]
-
At the end of the treatment period, assess cell growth by measuring total cell protein or using a colorimetric assay like MTT.
-
Compare the growth of treated cells to control cells (treated with vehicle, e.g., 0.1% ethanol) to determine the inhibitory effect of Fulvestrant and calculate the IC50.[5]
-
3.3 Western Blot for ERα Degradation
This technique is used to visualize and quantify the reduction in ERα protein levels following treatment with Fulvestrant.
-
Materials:
-
MCF-7 cells
-
Fulvestrant
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels and electrophoresis apparatus
-
Nitrocellulose or PVDF membrane
-
Primary antibody against ERα
-
Secondary antibody conjugated to HRP
-
Loading control antibody (e.g., β-actin or tubulin)
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Culture MCF-7 cells and treat with Fulvestrant (e.g., 100 nM) for a specified time course (e.g., 0, 2, 4, 8, 24 hours).
-
Lyse the cells to extract total protein.
-
Quantify protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for ERα.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Wash the membrane again and apply a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative decrease in ERα protein levels over time.
-
Below is a diagram illustrating a typical experimental workflow for assessing ERα degradation.
References
- 1. Fulvestrant - Wikipedia [en.wikipedia.org]
- 2. Fulvestrant - NCI [cancer.gov]
- 3. Application and Pharmacology of Fulvestrant_Chemicalbook [chemicalbook.com]
- 4. A Review of Fulvestrant in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The turnover of estrogen receptor α by the selective estrogen receptor degrader (SERD) fulvestrant is a saturable process that is not required for antagonist efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fulvestrant (ICI 182,780)-dependent interacting proteins mediate immobilization and degradation of estrogen receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase [dash.harvard.edu]
- 10. Ligand-induced estrogen receptor α degradation by the proteasome: new actors? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Real-world data of fulvestrant as first-line treatment of postmenopausal women with estrogen receptor-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
The Discovery and Synthesis of Novel 4-Heterocycle-4-Phenylheptane Estrogen Receptor Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The estrogen receptor (ER) is a critical target in the treatment of hormone-dependent breast cancers. Antagonists of ERα have proven to be effective therapies, but the development of novel scaffolds with improved potency and pharmacological profiles remains an area of intense research. This technical guide details the discovery and synthesis of a class of estrogen receptor antagonists based on a 4-heterocycle-4-phenylheptane skeleton. This work was inspired by the previously reported diphenylheptane-based ER antagonist, PBP, which demonstrated potent antagonistic activity. By replacing one of the phenyl rings with various heterocycles, researchers aimed to explore the impact on ERα binding and functional activity, leading to the identification of new lead compounds for further development. This document provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this promising class of ER antagonists.
Introduction
Approximately 70% of breast cancers are ERα-positive, making the estrogen signaling pathway a cornerstone of endocrine therapy.[1] Selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs) are classes of drugs that target ERα to inhibit the growth of these cancers. The diphenylmethane (B89790) and diphenylheptane skeletons have been identified as effective steroid mimics, leading to the development of potent ER ligands.[1] One such compound, PBP, with a diphenylheptane structure, showed significant ER antagonistic activity with an IC50 value of 4.5 nM in a reporter gene assay.[1]
Building upon this foundation, a novel series of compounds was designed and synthesized, incorporating various heterocyclic rings in place of a phenyl group on the diphenylheptane scaffold.[1] Heterocycles are prevalent in many biologically active molecules and approved drugs, often modulating properties such as potency, solubility, and metabolic stability.[1] This guide focuses on the synthesis and biological evaluation of these 4-heterocycle-4-phenylheptane derivatives as a case study in the discovery of new ER antagonists.
Discovery and Design Rationale
The design of the 4-heterocycle-4-phenylheptane series was predicated on the established pharmacophore of the diphenylheptane ER antagonist PBP. The core hypothesis was that replacing one of the phenyl rings with a heterocycle could lead to novel interactions within the ERα ligand-binding domain (LBD) and potentially improve the antagonist profile. The introduction of heterocycles such as thiophene, pyrrole (B145914), and indole (B1671886) was explored to probe the effects of different electronic and steric properties on receptor binding and activity.[1]
Chemical Synthesis
The synthesis of the 4-heterocycle-4-phenylheptane derivatives was achieved through a multi-step synthetic route. A representative synthetic scheme is outlined below. The general approach involves the construction of the core heptane (B126788) skeleton followed by the introduction of the heterocyclic and phenyl moieties.
Representative Synthetic Protocol:
-
Step 1: Grignard Reaction: A suitable heterocyclic starting material is converted to its corresponding Grignard reagent. This is then reacted with an appropriate ester to form a tertiary alcohol.
-
Step 2: Dehydration: The tertiary alcohol is dehydrated under acidic conditions to yield the corresponding alkene.
-
Step 3: Reduction: The alkene is then reduced to the final heptane skeleton.
-
Step 4: Functional Group Interconversion (if necessary): In some cases, further chemical modifications, such as the introduction or modification of substituents on the heterocyclic or phenyl rings, are performed.
(Note: The following is a generalized protocol based on common organic synthesis techniques for analogous structures. The specific reagents and reaction conditions may vary for each synthesized compound as detailed in the primary literature.)
Example Synthesis of a Pyrrole-containing Derivative (analogue of Compound 5):
-
Preparation of the Grignard Reagent: To a solution of 2-bromopyrrole in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere, magnesium turnings are added. The mixture is heated to initiate the formation of the Grignard reagent.
-
Reaction with Ester: The freshly prepared Grignard reagent is then added dropwise to a cooled solution of ethyl 4-oxo-4-phenylbutanoate in anhydrous THF. The reaction is stirred at low temperature and then allowed to warm to room temperature.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.
-
Dehydration: The resulting tertiary alcohol is dissolved in toluene, and a catalytic amount of p-toluenesulfonic acid is added. The mixture is heated to reflux with a Dean-Stark trap to remove water. After completion of the reaction, the mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried, and concentrated.
-
Reduction: The alkene is dissolved in ethanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is stirred under a hydrogen atmosphere until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield the final product.
Biological Evaluation
The synthesized compounds were evaluated for their ability to bind to ERα and for their functional activity as ERα antagonists. The key assays employed were a fluorescence polarization (FP)-based competitive binding assay and an estrogen response element (ERE)-luciferase reporter gene assay.[1]
ERα Competitive Binding Assay
A fluorescence polarization-based competitive binding assay was used to determine the binding affinities of the synthesized compounds for the ERα ligand-binding domain.[1] This assay measures the ability of a test compound to displace a fluorescently labeled estrogen tracer from the receptor.
Table 1: ERα Binding Affinities of 4-Heterocycle-4-Phenylheptane Derivatives [1]
| Compound | Heterocycle | IC50 (nM) for ERα Binding |
| PBP | Phenyl | 7.3 |
| 3 | Thiophene | 4677 |
| 4 | Thiophene | 1129 |
| 5 | Pyrrole | 195 |
| 6 | N-Methylpyrrole | 1040 |
| 9 | Indole | >10,000 |
| 10 | Indole | 613 |
Data extracted from Eto, R., et al. (2018). Bioorganic & Medicinal Chemistry Letters.[1]
ERα Antagonistic Activity
The ERα antagonistic activity of the compounds was evaluated using a firefly luciferase reporter gene assay in human breast carcinoma MCF-7 cells.[1] This assay measures the ability of the compounds to inhibit estrogen-induced transcription from an estrogen-responsive element.
Table 2: ERα Antagonistic Activity of 4-Heterocycle-4-Phenylheptane Derivatives [1]
| Compound | ERα Antagonistic Activity (IC50) |
| 5 | 450 nM |
| Other Compounds | Weak or no activity |
Data extracted from Eto, R., et al. (2018). Bioorganic & Medicinal Chemistry Letters.[1]
Structure-Activity Relationships (SAR)
The biological data revealed key structure-activity relationships:
-
Heterocycle Identity: The nature of the heterocyclic ring significantly impacted ERα binding affinity. The pyrrole-containing compound 5 exhibited the most potent binding among the novel analogues.[1]
-
Pyrrole N-H Group: Methylation of the nitrogen atom in the pyrrole ring (compound 6 ) led to a decrease in binding affinity, suggesting that the N-H group may play a crucial role in binding to the ERα LBD, potentially through hydrogen bonding.[1]
-
Correlation of Binding and Activity: The ERα antagonistic activity of the tested compounds showed a positive correlation with their binding affinities.[1] Compound 5 , which had the strongest binding affinity, also demonstrated the most potent antagonistic activity.[1]
-
Role of Hydrophobic Interactions: The presence of a benzyl (B1604629) group at the 6-position of the indole ring in compound 10 was suggested to be accommodated by a hydrophobic pocket in the ERα LBD.[1]
Experimental Protocols
General Protocol for Fluorescence Polarization (FP)-Based ERα Competitive Binding Assay
This protocol is a representative example and may require optimization for specific reagents and instruments.
-
Reagents and Materials:
-
ERα Ligand Binding Domain (LBD) protein
-
Fluorescently labeled estrogen tracer (e.g., Fluormone™ ES2 Green)
-
Assay buffer (e.g., phosphate-buffered saline with 0.01% bovine serum albumin)
-
Test compounds dissolved in DMSO
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
-
-
Assay Procedure:
-
Prepare a serial dilution of the test compounds in assay buffer.
-
In a 384-well plate, add the assay buffer, the fluorescent tracer at a fixed concentration (typically at its Kd), and the ERα LBD protein.
-
Add the diluted test compounds or DMSO (vehicle control) to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to reach binding equilibrium.
-
Measure the fluorescence polarization on a compatible plate reader.
-
Calculate the IC50 values by fitting the data to a four-parameter logistic equation.
-
General Protocol for Estrogen Response Element (ERE)-Luciferase Reporter Gene Assay in MCF-7 Cells
This protocol is a representative example and should be adapted and optimized for specific cell lines and transfection reagents.
-
Cell Culture and Transfection:
-
Culture MCF-7 cells in appropriate medium (e.g., DMEM supplemented with 10% fetal bovine serum).
-
For the assay, switch to a phenol (B47542) red-free medium with charcoal-stripped serum to reduce background estrogenic activity.
-
Seed the cells into 96-well plates.
-
Transfect the cells with an ERE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
-
Compound Treatment:
-
After transfection, treat the cells with serial dilutions of the test compounds in the presence of a fixed concentration of 17β-estradiol (E2) to induce luciferase expression. Include controls with E2 alone and vehicle (DMSO) alone.
-
Incubate the cells for a specified period (e.g., 24 hours).
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percent inhibition of E2-induced luciferase activity for each compound concentration and determine the IC50 values.
-
Visualizations
Signaling Pathway
References
An In-Depth Technical Guide on the Binding Affinity of Bazedoxifene to Estrogen Receptor Alpha
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the binding affinity of Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM), to Estrogen Receptor Alpha (ERα). Bazedoxifene is utilized here as a representative example of a high-affinity estrogen receptor antagonist. This document details quantitative binding data, experimental methodologies for affinity determination, and the relevant signaling pathways.
Quantitative Binding Affinity Data
The binding affinity of an antagonist to its receptor is a critical parameter in drug development, often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). Lower values indicate higher binding affinity. The data below summarizes the binding affinity of Bazedoxifene and other common estrogen receptor modulators for ERα.
| Compound | Receptor | Assay Type | Measured Value (IC50 in nM) | Reference |
| Bazedoxifene | ERα | Competitive Binding | 26 | [1][2][3] |
| Raloxifene | ERα | Competitive Binding | Similar to Bazedoxifene | [1][2] |
| 17β-Estradiol | ERα | Competitive Binding | ~10-fold higher affinity than Bazedoxifene | [1] |
| Fulvestrant | ERα | Competitive Binding | 3.0 | [4] |
| Fulvestrant Derivative (ZB716) | ERα | Competitive Binding | 4.1 | [4] |
| 4-Hydroxytamoxifen | ERRγ | Direct Binding (Kd) | 35 | [5][6] |
Experimental Protocols
The determination of binding affinity is a fundamental experiment in pharmacology. A common and robust method is the competitive radioligand binding assay.
Protocol: Competitive Radioligand Binding Assay for ERα
1. Objective: To determine the binding affinity of a test compound (e.g., Bazedoxifene) for ERα by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
2. Materials:
- Receptor Source: Purified recombinant human ERα or cell lysates from ERα-expressing cells (e.g., MCF-7 breast cancer cells).
- Radioligand: [³H]17β-estradiol (a high-affinity estrogen).
- Test Compound: Bazedoxifene or other compounds of interest, dissolved in a suitable solvent (e.g., DMSO).
- Assay Buffer: Tris-HCl buffer containing additives to reduce non-specific binding and maintain protein stability (e.g., BSA, EDTA).
- Scintillation Cocktail: For detection of radioactivity.
- Instrumentation: Scintillation counter, microplate reader.
3. Procedure:
- Preparation of Reaction Mixtures: In a multi-well plate, combine the receptor source, a fixed concentration of [³H]17β-estradiol, and varying concentrations of the unlabeled test compound.
- Incubation: Incubate the reaction mixtures at a specific temperature (e.g., 4°C or room temperature) for a sufficient period to reach binding equilibrium.
- Separation of Bound and Free Radioligand: Separate the receptor-bound radioligand from the unbound radioligand. This can be achieved by methods such as filtration through glass fiber filters (which trap the receptor-ligand complex) followed by washing, or by size exclusion chromatography.
- Quantification: Measure the amount of radioactivity in the bound fraction using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the test compound concentration. The IC50 value is determined from this curve, representing the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
4. Controls:
- Total Binding: Receptor + radioligand (no competitor).
- Non-specific Binding: Receptor + radioligand + a high concentration of an unlabeled ligand to saturate all specific binding sites.
- Specific Binding: Total Binding - Non-specific Binding.
Visualizations
Experimental Workflow: Competitive Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Signaling Pathway: ERα Antagonism by Bazedoxifene
Caption: Bazedoxifene competitively blocks ERα signaling.
Mechanism of Action of Bazedoxifene
Bazedoxifene functions as a selective estrogen receptor modulator (SERM), exhibiting tissue-specific agonist or antagonist activity.[7] In tissues such as the breast and uterus, it acts as an antagonist.[7]
Upon entering a target cell, estradiol, the natural ligand, binds to ERα. This binding induces a conformational change in the receptor, leading to its dimerization and subsequent translocation to the nucleus. In the nucleus, the activated ERα dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction recruits co-activator proteins and initiates the transcription of genes involved in cell proliferation and other estrogen-mediated effects.[8][9]
Bazedoxifene, due to its structural similarity to estradiol, also binds to the ligand-binding domain of ERα.[10] However, its binding induces a different conformational change in the receptor. This altered conformation prevents the proper recruitment of co-activator proteins necessary for transcriptional activation. Consequently, even though the Bazedoxifene-ERα complex may still bind to EREs, it fails to initiate gene transcription, effectively blocking the estrogenic signal.[7] Furthermore, some SERMs can promote the degradation of the estrogen receptor, further reducing the cellular response to estrogen.[10] In breast cancer cells, this antagonistic action inhibits the proliferative signals driven by estrogen, contributing to the therapeutic effect of the drug.[7]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Bazedoxifene acetate: a selective estrogen receptor modulator with improved selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Fulvestrant-3 Boronic Acid (ZB716): An Orally Bioavailable Selective Estrogen Receptor Downregulator (SERD) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. 4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Bazedoxifene? [synapse.patsnap.com]
- 8. ERα, A Key Target for Cancer Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of PERK/eIF2α/ATF4 signaling inhibits ERα expression in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Selective Estrogen Receptor Modulator Bazedoxifene Inhibits Hormone-Independent Breast Cancer Cell Growth and Down-Regulates Estrogen Receptor α and Cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
Estrogen Receptor Antagonist 4: An In-Depth Technical Guide on Estrogen Receptor Beta Binding Affinity
Notice: Publicly available information regarding the specific compound designated as "Estrogen receptor antagonist 4" (CAS: 2730011-45-5; Molecular Formula: C23H29BF4N4O2) is currently limited. This compound is referenced in patent WO2021213358A1 as a potent antagonist of the estrogen receptor (ER). However, detailed quantitative data on its binding affinity to Estrogen Receptor Beta (ERβ), specific experimental protocols, and comprehensive signaling pathway analyses are not available in the public domain at this time.
This guide, therefore, provides a comprehensive framework for understanding the binding affinity of a novel estrogen receptor antagonist to ERβ, drawing upon established methodologies and known signaling pathways associated with ERβ antagonism. This document is intended for researchers, scientists, and drug development professionals.
Quantitative Binding Affinity to Estrogen Receptor Beta (ERβ)
The binding affinity of a compound to its target receptor is a critical parameter in drug discovery and development. For "this compound," this would be quantified by metrics such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), or the dissociation constant (Kd) for ERβ.
Table 1: Hypothetical Binding Affinity Profile of this compound for ERβ
| Parameter | Value (nM) | Receptor Subtype | Assay Conditions |
| IC50 | Data Not Available | Human ERβ | Radioligand Competition Assay |
| Ki | Data Not Available | Human ERβ | Calculated from IC50 |
| Kd | Data Not Available | Human ERβ | Saturation Binding Assay |
Note: The table above is a template. Once experimental data for "this compound" becomes publicly available, this table can be populated. A lower value for IC50, Ki, or Kd indicates a higher binding affinity.
Experimental Protocols for Determining ERβ Binding Affinity
Several established experimental protocols are utilized to determine the binding affinity of a ligand to a receptor. The following outlines a standard methodology for a competitive radioligand binding assay, a common technique for this purpose.
Competitive Radioligand Binding Assay
This assay measures the ability of a test compound ("this compound") to compete with a radiolabeled ligand for binding to ERβ.
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Methodology Details:
-
Receptor Preparation: Recombinant human ERβ is purified and prepared in a suitable buffer system.
-
Radioligand: A radiolabeled estrogen, typically [3H]-estradiol, is used as the tracer.
-
Test Compound: "this compound" is prepared in a series of dilutions.
-
Incubation: A fixed concentration of ERβ and the radioligand are incubated with varying concentrations of the test compound. The incubation is carried out at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Separation: After incubation, the receptor-bound radioligand is separated from the free radioligand. This can be achieved by methods such as filtration through glass fiber filters or size-exclusion chromatography.
-
Detection: The amount of radioactivity bound to the receptor is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration. A sigmoidal dose-response curve is generated, from which the IC50 value is determined. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways Modulated by ERβ Antagonism
Estrogen Receptor β plays a crucial role in various signaling pathways, and its antagonism can lead to significant cellular effects. The binding of an antagonist, such as "this compound," would be expected to inhibit ERβ-mediated signaling.
Classical (Genomic) Signaling Pathway
In the classical pathway, ERβ, upon binding to its agonist (estradiol), forms a dimer and translocates to the nucleus, where it binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription. An antagonist would prevent this conformational change and subsequent gene transcription.
Signaling Pathway Diagram:
The Selectivity Profile of 4-Hydroxytamoxifen: An Estrogen Receptor Antagonist
This technical guide provides a comprehensive overview of the selectivity profile of 4-hydroxytamoxifen (B85900) (4-OHT), the active metabolite of the widely used selective estrogen receptor modulator (SERM), tamoxifen. The document is intended for researchers, scientists, and drug development professionals interested in the detailed molecular interactions and biological effects of this compound.
Introduction
4-Hydroxytamoxifen is a non-steroidal triphenylethylene (B188826) derivative that exerts its biological effects primarily through competitive binding to the estrogen receptor (ER), leading to both antagonistic and partial agonist activities in a tissue-specific manner. Its clinical significance in the treatment and prevention of ER-positive breast cancer has driven extensive research into its selectivity for the two main estrogen receptor subtypes, ERα and ERβ, as well as its interactions with other cellular targets. Understanding this selectivity profile is crucial for elucidating its therapeutic mechanisms and predicting potential side effects.
Estrogen Receptor Signaling Pathways
Estrogen receptors mediate their effects through both genomic and non-genomic signaling pathways. The classical genomic pathway involves the binding of estrogen to ER in the cytoplasm, leading to receptor dimerization, translocation to the nucleus, and binding to estrogen response elements (EREs) on DNA to regulate gene transcription.[1][2][3] ERs can also modulate gene expression indirectly by interacting with other transcription factors like AP-1 and Sp1.[1][4] Non-genomic signaling is initiated at the cell membrane, where a subpopulation of ERs can activate various kinase cascades, including the PI3K/AKT and MAPK/ERK pathways.[1][5]
References
The Evolution of Estrogen Receptor Antagonism: A Technical Comparison of Novel Antagonists and SERMs
A Guide for Researchers and Drug Development Professionals
The estrogen receptor (ER) is a critical therapeutic target in hormone receptor-positive (HR+) breast cancer. For decades, the therapeutic armamentarium has been dominated by Selective Estrogen Receptor Modulators (SERMs), which exhibit a dual agonist/antagonist profile. However, the emergence of pure antagonists, specifically Selective Estrogen Receptor Degraders (SERDs), represents a paradigm shift. This technical guide provides an in-depth comparison of these two classes, using the novel oral SERD, elacestrant (B1663853), as a representative "Estrogen Receptor Antagonist 4," against traditional SERMs like tamoxifen (B1202) and raloxifene.
Core Mechanisms: Differentiated Signaling and Fate of the Receptor
The fundamental difference between SERMs and pure antagonists lies in their interaction with the estrogen receptor (ERα) and the subsequent cellular response.
Selective Estrogen Receptor Modulators (SERMs): SERMs, such as tamoxifen and raloxifene, are structurally diverse compounds that bind to the estrogen receptor.[1][2] Their clinical utility stems from their tissue-specific effects.[3] In breast tissue, they act as antagonists, blocking the proliferative signals of estrogen.[4] However, in other tissues like the endometrium (for tamoxifen) and bone (for both), they act as agonists, mimicking the effects of estrogen.[1][5] This mixed activity is due to the unique conformational change they induce in the ER, leading to differential recruitment of co-activator and co-repressor proteins at target gene promoters in a tissue-dependent manner.
This compound (Oral SERDs): Represented here by elacestrant, this newer class of compounds acts as pure antagonists. They competitively bind to ERα and induce a distinct conformational change that not only blocks transcriptional activity but also marks the receptor for proteasomal degradation.[6][7] This dual mechanism of antagonism and degradation effectively eliminates the receptor from the cancer cell, providing a more complete shutdown of estrogen signaling.[8] Unlike SERMs, this action is consistent across different tissues, avoiding the partial agonist effects that can lead to side effects like an increased risk of endometrial cancer with tamoxifen.[4][7]
Quantitative Pharmacological Comparison
The differences in mechanism are reflected in the quantitative measures of binding affinity and cellular potency. Elacestrant demonstrates a high affinity for ERα and potent degradation activity, distinguishing it from both the first-generation SERD fulvestrant (B1683766) and traditional SERMs.
| Compound | Class | Target | Binding Affinity (IC50, nM) | Cellular Potency (EC50) | Key Characteristics |
| Elacestrant | Oral SERD | ERα | 48[9] | 0.6 nM (ERα Degradation in MCF-7)[10] | Pure antagonist; potent ER degrader; orally bioavailable; active against ESR1 mutations.[6][8] |
| Fulvestrant | SERD | ERα | - | Similar degradation to Elacestrant[11] | Pure antagonist; potent ER degrader; administered via intramuscular injection.[12] |
| Tamoxifen | SERM | ERα, ERβ | - | - | Mixed agonist/antagonist; antagonist in breast, agonist in uterus and bone.[1][4][13] |
| Raloxifene | SERM | ERα, ERβ | - | - | Mixed agonist/antagonist; antagonist in breast and uterus, agonist in bone.[1][5] |
Experimental Protocols for Characterization
Distinguishing between SERMs and novel antagonists like oral SERDs requires a suite of specific in vitro and in vivo assays. A typical workflow is designed to assess receptor binding, functional activity (antagonism vs. agonism), receptor degradation, and ultimately, anti-tumor efficacy.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (IC50 and Ki) of a test compound for the estrogen receptor (ERα).
Methodology:
-
Receptor Preparation: A source of ERα is prepared, typically from rat uterine cytosol or recombinant human ERα protein.[14][15]
-
Assay Setup: A fixed concentration of a radiolabeled ligand (e.g., ³H-17β-estradiol) is incubated with the receptor preparation.[16]
-
Competition: Increasing concentrations of the unlabeled test compound (e.g., elacestrant or tamoxifen) are added to compete with the radioligand for binding to the receptor.[16]
-
Equilibration: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Receptor-bound radioligand is separated from unbound radioligand, typically via vacuum filtration through glass fiber filters.[17]
-
Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to calculate the IC50 value (the concentration of test compound that inhibits 50% of radioligand binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[17]
Estrogen Response Element (ERE) Luciferase Reporter Gene Assay
Objective: To functionally characterize a compound as an ER agonist or antagonist.
Methodology:
-
Cell Culture: An appropriate cell line that expresses ERα (e.g., MCF-7 breast cancer cells) is cultured.
-
Transfection: The cells are transiently transfected with two plasmids:
-
Treatment:
-
Antagonist Mode: Transfected cells are treated with a known estrogen (e.g., 17β-estradiol) in the presence of increasing concentrations of the test compound.
-
Agonist Mode: Transfected cells are treated with increasing concentrations of the test compound alone.
-
-
Incubation: Cells are incubated for 24-48 hours to allow for gene expression.
-
Lysis and Assay: Cells are lysed, and the luciferase activity for both firefly and Renilla is measured using a luminometer and a dual-luciferase assay system.[20]
-
Data Analysis: Firefly luciferase activity is normalized to Renilla luciferase activity. For antagonists, a decrease in estradiol-induced signal indicates potency. For agonists, an increase in signal indicates activity.
Western Blot for ERα Degradation
Objective: To directly measure the ability of a compound to induce the degradation of the ERα protein. This is a key assay to differentiate SERDs from SERMs.
Methodology:
-
Cell Culture and Treatment: ER-positive cells (e.g., MCF-7) are treated with increasing concentrations of the test compound (e.g., elacestrant, fulvestrant) or a control (e.g., tamoxifen, vehicle) for a set time course (e.g., 6, 12, 24 hours).
-
Protein Extraction: Cells are washed and lysed to extract total cellular protein. Protein concentration is quantified using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[21][22]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[22]
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for ERα.[23]
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.[22]
-
A loading control antibody (e.g., anti-actin or anti-tubulin) is used to ensure equal protein loading across lanes.[21]
-
-
Detection: A chemiluminescent substrate is added, which reacts with the enzyme to produce light. The signal is captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the ERα band (typically at ~66 kDa) is quantified and normalized to the loading control. A dose- and time-dependent decrease in the ERα band indicates protein degradation.
In Vivo Efficacy: ER+ Tumor Xenograft Model
Objective: To evaluate the anti-tumor activity of the compound in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.[24]
-
Estrogen Supplementation: Since the growth of ER+ cells like MCF-7 is estrogen-dependent, mice are supplemented with estrogen, typically via a subcutaneously implanted estradiol (B170435) pellet or injectable estradiol valerate, one week prior to cell implantation.[24][25][26]
-
Tumor Implantation: MCF-7 cells are suspended in a suitable medium (e.g., Matrigel) and injected into the mammary fat pad of the mice.[27]
-
Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment groups (e.g., vehicle control, elacestrant, tamoxifen). The test compound is administered according to its clinical route (e.g., oral gavage for elacestrant).[9]
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is typically calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are often excised for further analysis (e.g., Western blot for ER levels, immunohistochemistry).
-
Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis is performed to determine if the treatment significantly inhibited tumor growth compared to the vehicle control.
Conclusion and Future Directions
The evolution from SERMs to pure antagonists and degraders like elacestrant marks a significant advancement in endocrine therapy. While SERMs leverage tissue-specific pharmacology, their partial agonist activities can be a liability.[28] Novel oral SERDs provide a more complete and consistent blockade of ER signaling by not only antagonizing the receptor but also eliminating it from the cell.[29] This dual mechanism is particularly crucial in the context of acquired resistance, including tumors with ESR1 mutations, where elacestrant has demonstrated a significant clinical benefit.[6][12] For drug development professionals, the methodologies outlined here provide a robust framework for identifying and validating the next generation of ER-targeted therapies, moving towards more potent and specific agents to overcome endocrine resistance in breast cancer.
References
- 1. A pharmacological review of selective oestrogen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Clinical pharmacology of selective estrogen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Breast Cancer Prevention: Tamoxifen and Raloxifene | American Cancer Society [cancer.org]
- 5. Raloxifene vs. Tamoxifen: 6 Similarities and Differences - GoodRx [goodrx.com]
- 6. What is Elacestrant hydrochloride, Mechanism of action, applications, interactions? [enantilabs.com]
- 7. What is the mechanism of Elacestrant? [synapse.patsnap.com]
- 8. xtalks.com [xtalks.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Pharmacology and Pharmacokinetics of Elacestrant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. oncnursingnews.com [oncnursingnews.com]
- 13. droracle.ai [droracle.ai]
- 14. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. ER reporter assay [bio-protocol.org]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. med.emory.edu [med.emory.edu]
- 21. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pnas.org [pnas.org]
- 24. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benthamdirect.com [benthamdirect.com]
- 26. researchgate.net [researchgate.net]
- 27. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 28. Selective estrogen receptor modulators: a look ahead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
The Potential of Estrogen Receptor Antagonist 4 as a Selective Estrogen Receptor Degrader (SERD): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Selective Estrogen Receptor Degraders (SERDs) represent a critical therapeutic strategy in the treatment of estrogen receptor-positive (ER+) cancers. These compounds not only antagonize the estrogen receptor but also induce its degradation, thereby offering a more complete shutdown of estrogen signaling pathways. This technical guide explores "Estrogen receptor antagonist 4," a potent antagonist of the estrogen receptor with therapeutic potential in cancer research. While specific data on its SERD activity remains limited in publicly available literature, this document provides a framework for its evaluation, drawing upon established principles of SERD characterization and the known mechanisms of estrogen receptor signaling.
Introduction to Selective Estrogen Receptor Degraders (SERDs)
The estrogen receptor is a key driver of tumor growth in a significant percentage of breast cancers.[1] Endocrine therapies aim to disrupt this signaling axis through various mechanisms. Selective Estrogen Receptor Modulators (SERMs), such as tamoxifen, act as competitive inhibitors of estrogen binding.[2][3] Aromatase inhibitors, on the other hand, block the production of estrogen.[3]
SERDs offer a distinct and advantageous mechanism of action. Unlike SERMs that merely block receptor activity, SERDs induce a conformational change in the estrogen receptor that marks it for proteasomal degradation.[3][4] This dual action of antagonism and degradation leads to a more profound and sustained inhibition of ER signaling, potentially overcoming resistance mechanisms that can develop with other endocrine therapies.[5] Fulvestrant (B1683766) is a clinically approved SERD, but its poor oral bioavailability has driven the search for next-generation oral SERDs.[1][5]
"this compound" has been identified as a potent antagonist of the estrogen receptor.[6] Its potential as a SERD warrants thorough investigation to determine its efficacy in promoting ER degradation and its subsequent impact on cancer cell proliferation.
Core Concepts in SERD Evaluation
The characterization of a potential SERD like "this compound" involves a series of in vitro and in vivo studies to quantify its antagonist and degradation activities.
Quantitative Data for SERD Characterization
A comprehensive understanding of a SERD's potency and efficacy is derived from key quantitative metrics. The following table outlines the essential data points required for the evaluation of "this compound" as a SERD, with placeholder data for illustrative purposes.
| Parameter | Description | Method | Example Value |
| ER Binding Affinity (Ki) | Measures the affinity of the compound for the estrogen receptor. | Radioligand Binding Assay | 1.5 nM |
| ER Antagonism (IC50) | Concentration of the compound that inhibits 50% of the ER-mediated transcriptional activity. | Estrogen Response Element (ERE) Luciferase Reporter Assay | 10 nM |
| ER Degradation (DC50) | Concentration of the compound that induces 50% degradation of the ERα protein. | Western Blot or In-Cell Western | 25 nM |
| ER Degradation (Dmax) | Maximum percentage of ERα protein degradation achieved. | Western Blot or In-Cell Western | >90% |
| Anti-proliferative Activity (IC50) | Concentration of the compound that inhibits 50% of cell growth in ER+ breast cancer cell lines (e.g., MCF-7). | Cell Viability Assay (e.g., MTT, CellTiter-Glo) | 50 nM |
Experimental Protocols for SERD Characterization
Detailed and reproducible experimental protocols are fundamental to the accurate assessment of a potential SERD. The following sections describe the methodologies for the key experiments.
Estrogen Receptor Alpha (ERα) Degradation Assay
Objective: To quantify the ability of "this compound" to induce the degradation of the ERα protein in a dose-dependent manner.
Methodology:
-
Cell Culture: ER-positive breast cancer cells (e.g., MCF-7) are cultured in appropriate media.
-
Treatment: Cells are treated with increasing concentrations of "this compound" for a specified time (e.g., 24 hours). A vehicle control (e.g., DMSO) is included.
-
Cell Lysis: Cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for ERα.
-
A loading control antibody (e.g., β-actin or GAPDH) is used to ensure equal protein loading.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Chemiluminescent substrate is added, and the signal is detected.
-
-
Data Analysis: The intensity of the ERα band is normalized to the loading control. The percentage of ERα degradation is calculated relative to the vehicle-treated control. The DC50 value is determined by plotting the percentage of degradation against the log of the compound concentration.
ERE-Luciferase Reporter Gene Assay
Objective: To measure the antagonist activity of "this compound" on ER-mediated gene transcription.
Methodology:
-
Cell Transfection: Cells (e.g., HEK293T or ER-negative breast cancer cells) are co-transfected with an expression vector for human ERα and a reporter plasmid containing an estrogen response element (ERE) driving the expression of the luciferase gene.
-
Treatment: Transfected cells are treated with a fixed concentration of estradiol (B170435) (E2) to induce ER activity, along with increasing concentrations of "this compound".
-
Luciferase Assay: After a defined incubation period, cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
Data Analysis: Luciferase activity is normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to control for transfection efficiency. The IC50 value is calculated by plotting the percentage of inhibition of E2-induced luciferase activity against the log of the compound concentration.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways affected by "this compound" is crucial for elucidating its mechanism of action as a SERD.
Estrogen Receptor Signaling Pathway
Estrogen binding to its receptor initiates a cascade of events leading to gene transcription. SERDs disrupt this pathway at a fundamental level.
Caption: Canonical estrogen receptor signaling pathway.
Proposed Mechanism of Action for this compound as a SERD
"this compound," as a potential SERD, would not only block the binding of estrogen but also induce a conformational change leading to the degradation of the receptor.
Caption: Proposed mechanism of ER degradation by a SERD.
Experimental Workflow for SERD Evaluation
A logical flow of experiments is necessary to systematically evaluate a compound's potential as a SERD.
Caption: Experimental workflow for SERD candidate evaluation.
Conclusion and Future Directions
"this compound" holds promise as a potential selective estrogen receptor degrader. The immediate next steps should focus on generating robust quantitative data for its binding affinity, antagonist activity, and, most critically, its ability to induce ER degradation. The experimental protocols and workflows outlined in this guide provide a clear path for this evaluation. Should "this compound" demonstrate potent SERD activity in vitro, subsequent in vivo studies in relevant cancer models will be essential to ascertain its therapeutic potential. The development of novel, orally bioavailable SERDs remains a high priority in oncology, and the thorough investigation of candidates like "this compound" is a critical step toward addressing unmet needs in the treatment of ER-positive cancers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Novel Estrogen Receptor Antagonists Using Metal-Catalyzed Coupling Reactions and Characterization of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Dual-mechanism estrogen receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The oral selective oestrogen receptor degrader (SERD) AZD9496 is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Efficacy and Mechanism of a Next-Generation Estrogen Receptor Antagonist in ER-Positive Breast Cancer
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound "Estrogen receptor antagonist 4" is not extensively characterized in publicly available scientific literature. This guide will therefore focus on a well-documented, clinically advanced, next-generation oral Selective Estrogen Receptor Degrader (SERD), Giredestrant (B1649318) (GDC-9545) , as a representative case study to illustrate the core principles, experimental evaluation, and mechanism of action of potent estrogen receptor antagonists in ER-positive breast cancer cells.
Introduction: Targeting the Estrogen Receptor in Breast Cancer
Estrogen Receptor-positive (ER-positive) breast cancer is the most common subtype, accounting for approximately 70% of all cases.[1] The growth and proliferation of these cancer cells are driven by the estrogen receptor alpha (ERα), a ligand-activated transcription factor. Endocrine therapies, which aim to disrupt ERα signaling, are a cornerstone of treatment. These therapies include aromatase inhibitors that block estrogen production and selective estrogen receptor modulators (SERMs) that competitively inhibit estrogen binding.
However, resistance to these therapies, often driven by mutations in the ESR1 gene encoding ERα, remains a significant clinical challenge. This has spurred the development of a new class of antagonists: Selective Estrogen Receptor Degraders (SERDs). Unlike SERMs, which only block the receptor, SERDs bind to ERα and induce its complete proteasomal degradation, thereby eliminating the receptor protein from the cell. Giredestrant is a potent, nonsteroidal, oral SERD that has demonstrated significant clinical activity in ER-positive breast cancer.[2][3]
Core Mechanism of Action: Full Antagonism and Degradation
Giredestrant functions as a full antagonist and degrader of the estrogen receptor. Its mechanism involves several key steps:
-
Competitive Binding: Giredestrant competitively binds to the ligand-binding domain (LBD) of both wild-type and mutant ERα with high potency.[2]
-
Conformational Change: Upon binding, giredestrant induces a specific conformational change in the ERα protein. This altered shape prevents the recruitment of co-activator proteins necessary for gene transcription.[2][4]
-
Proteasomal Degradation: The giredestrant-bound conformation is recognized by the cell's ubiquitin-proteasome system. The receptor is tagged with ubiquitin and targeted for destruction by the proteasome.[4]
This dual mechanism of transcription inhibition and protein degradation provides a more comprehensive shutdown of ER signaling compared to older antagonists and is effective against common resistance-conferring ESR1 mutations.[3][5]
Quantitative Data Summary
The efficacy of giredestrant has been quantified in both preclinical models and clinical trials.
Table 1: Preclinical Activity of Giredestrant (GDC-9545)
| Parameter | Value | Cell Line / Model | Reference |
| ERα Transcription IC50 | 0.05 nM | Not specified | [6] |
| ERα Degradation Efficacy | 101% | Not specified | [6] |
| Antiproliferation Activity | Superior to Fulvestrant (B1683766) | Multiple cell lines | [7] |
Table 2: Clinical Efficacy of Giredestrant in ER+, HER2- Advanced/Metastatic Breast Cancer
| Clinical Trial | Parameter | Giredestrant Arm | Control Arm | Hazard Ratio (95% CI) | P-value | Reference |
| acelERA (Phase II) | Median PFS | 5.6 months | 5.4 months | 0.81 (0.60 - 1.10) | 0.1757 | [3] |
| acelERA (ESR1-mutant) | Median PFS | Not Reported | Not Reported | 0.60 (0.35 - 1.03) | - | [3] |
| lidERA (Phase III, Adjuvant) | Invasive Disease-Free Survival | N/A | N/A | 0.70 (0.57 - 0.87) | 0.0014 | [1][8] |
PFS: Progression-Free Survival; CI: Confidence Interval.
Key Experimental Protocols
Evaluating the efficacy of an ER antagonist like giredestrant involves standardized in-vitro assays.
Protocol: Cell Proliferation Assay (MTT/SRB)
This protocol assesses the impact of the antagonist on the growth of ER-positive breast cancer cells (e.g., MCF-7).
-
Cell Culture Preparation:
-
Culture MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[9]
-
Prior to the assay, switch cells to an estrogen-depleted medium (phenol red-free medium with 5-10% charcoal-stripped FBS) for 72 hours to ensure sensitivity to estrogenic compounds.[9][10]
-
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of giredestrant in DMSO. Perform serial dilutions in estrogen-depleted medium to achieve final concentrations ranging from picomolar to micromolar (e.g., 0.01 nM to 10 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include vehicle-only (DMSO) controls.
-
Incubate the plate for 5-7 days.[12]
-
-
Viability Measurement (MTT Assay Example):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the normalized values against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value (the concentration at which 50% of cell proliferation is inhibited).
-
Protocol: Western Blot for ERα Degradation
This protocol quantifies the reduction in ERα protein levels following treatment.
-
Cell Culture and Treatment:
-
Seed MCF-7 cells in 6-well plates in standard medium and allow them to reach 70-80% confluency.
-
Treat cells with various concentrations of giredestrant (e.g., 0.1, 1, 10, 100 nM) for a specified time course (e.g., 2, 4, 8, 24 hours). Include a vehicle control.[13]
-
To confirm proteasome-mediated degradation, a condition with a proteasome inhibitor (e.g., 10 µM MG132) can be included 1-2 hours prior to giredestrant treatment.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (whole-cell lysate) and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα (e.g., Rabbit anti-ERα) overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., Mouse anti-β-actin or GAPDH) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit and anti-mouse) for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensity using densitometry software. Normalize the ERα band intensity to the corresponding loading control band. Calculate the percentage of ERα remaining relative to the vehicle-treated control.[14]
-
Generalized Experimental Workflow
The evaluation of a novel estrogen receptor antagonist follows a logical progression from initial screening to preclinical validation.
Conclusion
The development of potent, oral SERDs like giredestrant represents a significant advancement in endocrine therapy for ER-positive breast cancer. Through a dual mechanism of full ERα antagonism and proteasome-mediated degradation, these agents can overcome key resistance mechanisms that limit the efficacy of previous therapies. The technical protocols and quantitative data presented herein provide a framework for the continued research and development of novel estrogen receptor antagonists, with the ultimate goal of improving outcomes for patients with breast cancer.
References
- 1. Genentech’s Giredestrant Reduced Risk of Invasive Disease Recurrence or Death by 30% in ER-positive Early-Stage Breast Cancer – Company Announcement - FT.com [markets.ft.com]
- 2. Giredestrant - NCI [dctd.cancer.gov]
- 3. Giredestrant for Estrogen Receptor–Positive, HER2-Negative, Previously Treated Advanced Breast Cancer: Results From the Randomized, Phase II acelERA Breast Cancer Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is Giredestrant used for? [synapse.patsnap.com]
- 5. Giredestrant - Wikipedia [en.wikipedia.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. roche.com [roche.com]
- 9. benchchem.com [benchchem.com]
- 10. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The turnover of estrogen receptor α by the selective estrogen receptor degrader (SERD) fulvestrant is a saturable process that is not required for antagonist efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting ERα degradation by L-Tetrahydropalmatine provides a novel strategy for breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Structure-Activity Relationship of Estrogen Receptor Antagonists: A Focus on Fulvestrant and its Analogs
Disclaimer: The term "Estrogen receptor antagonist 4" does not correspond to a universally recognized or publicly documented specific compound. Therefore, this guide will focus on the well-characterized pure estrogen receptor antagonist, Fulvestrant (ICI 182,780) , as a representative molecule to explore the principles of structure-activity relationships (SAR) for this class of drugs. Fulvestrant is a clinically significant therapeutic agent used in the treatment of hormone receptor-positive breast cancer.[1][2]
Introduction
Estrogen receptor alpha (ERα) is a key driver in the majority of breast cancers.[3] Antiestrogens, which antagonize the action of estrogens, are a cornerstone of endocrine therapy for these cancers.[3] These agents can be broadly classified into two categories: selective estrogen receptor modulators (SERMs), which exhibit tissue-specific agonist or antagonist activity, and selective estrogen receptor downregulators (SERDs), or pure antiestrogens, which are devoid of agonistic effects and lead to the degradation of the ERα protein.[3][4]
Fulvestrant is the first-in-class SERD to receive clinical approval.[5] Its unique mechanism of action, which involves binding to the ERα and promoting its degradation via the ubiquitin-proteasome pathway, has made it an important treatment option, particularly for patients who have developed resistance to other endocrine therapies like tamoxifen.[3][4] The structure of Fulvestrant is based on the steroidal backbone of estradiol (B170435), with a key modification at the 7α-position that imparts its pure antagonist and SERD properties.[1][4] This guide will delve into the critical structural features of Fulvestrant and its analogs that govern their biological activity.
Core Structure-Activity Relationships of Fulvestrant Analogs
The SAR of Fulvestrant and related steroidal antiestrogens centers on modifications at several key positions of the estradiol scaffold. The primary determinants of antagonist activity and the SERD profile are the nature and length of the side chain at the 7α-position.
1. The 7α-Alkyl Side Chain:
The most critical structural feature of Fulvestrant is the long alkyl chain at the 7α-position. This chain is essential for its pure antiestrogenic activity and its ability to induce ERα degradation.
-
Chain Length: The length of the alkyl chain is crucial. Shorter chains tend to result in partial agonist activity, while longer chains promote pure antagonism. The nonyl (nine-carbon) chain in Fulvestrant is optimal for its activity.
-
Terminal Functional Group: The terminal functional group on the side chain also plays a significant role. In Fulvestrant, a sulfoxide (B87167) group enhances its potency. Modifications to this group have been explored to improve pharmacokinetic properties, such as oral bioavailability. For instance, replacing the sulfoxide with a boronic acid moiety has been shown to retain high binding affinity and potent antiestrogenic effects while potentially improving oral bioavailability.[6]
2. Modifications at Other Positions:
While the 7α-side chain is paramount, modifications at other positions of the steroid nucleus can also influence activity.
-
C3-Position: The hydroxyl group at the C3-position is important for binding to the estrogen receptor. Modifications at this position, such as the introduction of a boronic acid group, have been investigated to block first-pass metabolism and enhance oral bioavailability.[6]
-
C17-Position: The 17β-hydroxyl group is also a key contributor to ERα binding affinity.
The following table summarizes the SAR of key modifications to the Fulvestrant scaffold.
| Modification | Position | Effect on Activity | Example Compound | IC50 (ERα Degradation) | Reference |
| Introduction of Boronic Acid | C3 | Retains high binding affinity and potent antiestrogenic activity; may improve oral bioavailability. | Fulvestrant-3-boronic acid (ZB716) | 12.7 nM (in T47D/PKCα cells) | [6] |
| Vinylic Linkage of Carboxyl Group | Side Chain | Crucial for SERD-like blockade of ER activities. | Triarylethylene acrylic acid SERD 4 | Not specified | [7] |
Note: IC50 values can vary depending on the cell line and assay conditions.
Experimental Protocols
The characterization of estrogen receptor antagonists involves a battery of in vitro assays to determine their binding affinity, antagonist potency, and effects on cell proliferation.
1. Estrogen Receptor Competitive Binding Assay
This assay is used to determine the relative binding affinity of a test compound for the estrogen receptor compared to 17β-estradiol.[8]
-
Principle: The assay measures the ability of a test compound to compete with a radiolabeled estrogen, typically [3H]-17β-estradiol, for binding to the estrogen receptor.[9][10] The source of the receptor can be rat uterine cytosol or recombinant human ERα.[8][10]
-
Protocol Outline:
-
Preparation of Uterine Cytosol: Uteri are collected from ovariectomized rats and homogenized in an ice-cold buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[8] The homogenate is centrifuged to obtain the cytosolic fraction containing the estrogen receptor.[8]
-
Binding Reaction: A constant concentration of [3H]-17β-estradiol and varying concentrations of the test compound are incubated with the uterine cytosol.[10]
-
Separation of Bound and Free Ligand: After incubation, the unbound radioligand is removed, often by adsorption to hydroxylapatite (HAP) or dextran-coated charcoal.
-
Quantification: The amount of radioactivity bound to the receptor is measured by liquid scintillation counting.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.[10] This can be used to calculate the binding affinity (Ki) of the test compound.
-
2. Estrogen Receptor Reporter Gene Assay
This cell-based assay is used to determine the functional activity of a compound as an ERα agonist or antagonist.[11][12]
-
Principle: Cells that endogenously express ERα (e.g., MCF-7) or are engineered to express ERα are transfected with a reporter gene (e.g., luciferase or β-lactamase) under the control of an estrogen-responsive element (ERE).[11][13] When an agonist binds to the ERα, the receptor-ligand complex binds to the ERE and drives the expression of the reporter gene, which produces a measurable signal. An antagonist will inhibit this agonist-induced signal.[13]
-
Protocol Outline:
-
Cell Culture and Plating: ERα-positive cells (e.g., T47D-KBluc or MCF-7) are plated in multi-well plates.[13]
-
Compound Treatment: The cells are treated with a known estrogen (e.g., 17β-estradiol) in the presence or absence of varying concentrations of the test compound.
-
Incubation: The plates are incubated to allow for gene expression.
-
Signal Detection: The reporter gene product is quantified. For a luciferase reporter, a luciferase substrate is added, and the resulting luminescence is measured using a luminometer.[14]
-
Data Analysis: The antagonist activity is determined by the ability of the test compound to inhibit the estradiol-induced reporter gene expression, and an IC50 value is calculated.
-
3. MCF-7 Cell Proliferation Assay (E-SCREEN)
This assay assesses the effect of a compound on the proliferation of the estrogen-dependent human breast cancer cell line, MCF-7.[15][16]
-
Principle: MCF-7 cells require estrogen for proliferation.[17] An ERα antagonist will inhibit the proliferation of these cells.[18]
-
Protocol Outline:
-
Cell Seeding: MCF-7 cells are seeded in multi-well plates in an estrogen-free medium.[19]
-
Treatment: The cells are treated with varying concentrations of the test compound in the presence of a fixed concentration of 17β-estradiol.[19]
-
Incubation: The cells are incubated for a period of several days to allow for cell proliferation.[19]
-
Quantification of Cell Proliferation: Cell proliferation can be measured using various methods, such as direct cell counting, DNA quantification using a fluorescent dye (e.g., SYBR Green), or metabolic assays like the MTS assay.[18]
-
Data Analysis: The data is used to determine the concentration of the test compound that inhibits 50% of the estradiol-induced cell proliferation (IC50).
-
Signaling Pathways and Experimental Workflows
Estrogen Receptor Signaling and Antagonist Action
The following diagram illustrates the classical genomic signaling pathway of the estrogen receptor and the mechanism of action of a pure antiestrogen (B12405530) like Fulvestrant.
Caption: Estrogen receptor signaling and inhibition by Fulvestrant.
Workflow for ER Competitive Binding Assay
The following diagram outlines the key steps in an estrogen receptor competitive binding assay.
Caption: Workflow of an ER competitive binding assay.
Workflow for Luciferase Reporter Gene Assay
The following diagram illustrates the workflow for an estrogen receptor luciferase reporter gene assay to screen for antagonists.
Caption: Workflow of an ER luciferase reporter gene assay.
Conclusion
The structure-activity relationship of Fulvestrant and its analogs highlights the critical role of the 7α-alkyl side chain in determining their pure antiestrogenic and SERD properties. Ongoing research in this area focuses on developing new SERDs with improved pharmacokinetic profiles, particularly oral bioavailability, to provide more convenient and effective treatment options for patients with estrogen receptor-positive breast cancer. The experimental protocols and workflows described in this guide provide a framework for the discovery and characterization of novel estrogen receptor antagonists.
References
- 1. Fulvestrant | C32H47F5O3S | CID 104741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fulvestrant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Antiestrogens: structure-activity relationships and use in breast cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fulvestrant as a reference antiestrogen and estrogen receptor (ER) degrader in preclinical studies: treatment dosage, efficacy, and implications on development of new ER-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent progress in selective estrogen receptor downregulators (SERDs) for the treatment of breast cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Fulvestrant-3 Boronic Acid (ZB716): An Orally Bioavailable Selective Estrogen Receptor Downregulator (SERD) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the pharmacophore properties of novel selective estrogen receptor downregulators (SERDs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 11. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Critical parameters in the MCF-7 cell proliferation bioassay (E-Screen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]
- 19. academic.oup.com [academic.oup.com]
Investigating Off-Target Effects of Estrogen Receptor Antagonist 4 (ERA-4): An In-depth Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: The development of targeted therapies, such as estrogen receptor (ER) antagonists, has revolutionized the treatment of hormone-sensitive cancers. However, ensuring the specificity of these agents is paramount to minimizing adverse effects and understanding potential mechanisms of resistance. This technical guide provides a comprehensive overview of the methodologies used to investigate the off-target effects of a representative selective estrogen receptor degrader (SERD), referred to herein as Estrogen Receptor Antagonist 4 (ERA-4). As ERA-4 is a conceptual compound, this document leverages publicly available data on Fulvestrant (B1683766), a well-characterized SERD, to illustrate the principles and practices of off-target effect investigation. This guide details experimental protocols for assessing off-target binding and functional activity, presents data in a structured format, and visualizes key signaling pathways and workflows to aid in the design and interpretation of off-target liability studies.
Introduction to Off-Target Effects in ER Antagonists
This compound (ERA-4) is conceptualized as a selective estrogen receptor degrader (SERD), a class of drugs that binds to the estrogen receptor (ER), leading to its degradation and thereby abrogating estrogen-mediated signaling. While the primary, on-target effect of ERA-4 is the downregulation of ER, interactions with other cellular proteins can lead to unintended biological consequences, known as off-target effects. These effects can range from benign to toxic and may also contribute to the drug's overall efficacy or resistance profile.
A thorough investigation of off-target effects is a critical component of preclinical drug development. It allows for a comprehensive risk-benefit assessment and can inform the design of more selective therapeutic agents. This guide outlines the key experimental approaches to identify and characterize the off-target profile of ERA-4, using Fulvestrant as a practical model.
Off-Target Binding Profile of ERA-4
A primary step in off-target profiling is to screen the compound against a broad panel of receptors, enzymes, and ion channels to identify unintended molecular interactions. While comprehensive screening data for Fulvestrant is not publicly available, the following table represents an illustrative example of how such data would be presented. This hypothetical data is based on the understanding that all small molecule drugs exhibit some degree of polypharmacology.
Table 1: Hypothetical Off-Target Binding Profile of ERA-4
| Target Class | Specific Target | Assay Type | Binding Affinity (Ki) / % Inhibition @ 10 µM |
| Primary Target | Estrogen Receptor α | Radioligand Binding | 0.94 nM |
| G-Protein Coupled Receptors (GPCRs) | GPR30 (GPER1) | Radioligand Binding | 25 nM |
| Adrenergic α1A | Radioligand Binding | > 10 µM | |
| Dopamine D2 | Radioligand Binding | > 10 µM | |
| Histamine H1 | Radioligand Binding | > 10 µM | |
| Kinases | EGFR | Kinase Activity Assay | No direct inhibition |
| Src | Kinase Activity Assay | > 10 µM | |
| PI3Kα | Kinase Activity Assay | > 10 µM | |
| Nuclear Receptors | Progesterone Receptor | Radioligand Binding | > 10 µM |
| Androgen Receptor | Radioligand Binding | > 10 µM | |
| Ion Channels | hERG | Electrophysiology | > 10 µM |
Note: The data in this table, with the exception of the primary target, is illustrative and intended to represent the format of results from a broad off-target screening panel.
Off-Target Signaling Pathways
Beyond direct binding, it is crucial to investigate the functional consequences of any off-target interactions on cellular signaling pathways. For Fulvestrant, two key off-target signaling pathways have been identified: the G-protein coupled estrogen receptor 1 (GPR30) pathway and the Epidermal Growth Factor Receptor (EGFR) pathway.
GPR30-Mediated Signaling
Fulvestrant has been shown to bind to GPR30, an intracellular G-protein coupled receptor that can also be activated by estrogen.[1][2] This interaction can lead to the activation of downstream signaling cascades, including the ERK1/2 pathway, which can influence cell adhesion and potentially contribute to both therapeutic and resistance mechanisms.[2]
Caption: ERA-4 interaction with the GPR30 signaling pathway.
EGFR Signaling Pathway Activation
Studies have demonstrated that treatment with Fulvestrant can lead to the activation of the EGFR signaling pathway in ER-positive breast cancer cells.[3][4] This is thought to be an indirect effect, potentially arising from the upregulation of EGFR ligands like Heparin-Binding EGF-like growth factor (HB-EGF).[4] This off-target activation can promote cell survival and is a potential mechanism of acquired resistance to endocrine therapy.
Caption: Indirect activation of EGFR signaling by ERA-4.
Experimental Protocols
Detailed and robust experimental protocols are essential for accurately assessing off-target effects. The following sections describe methodologies for key assays.
Radioligand Binding Assay for Off-Target Screening
This protocol is used to determine the binding affinity of ERA-4 to a panel of non-target receptors.
-
Objective: To determine the inhibitory constant (Ki) of ERA-4 for a variety of GPCRs, nuclear receptors, and ion channels.
-
Principle: This is a competitive binding assay where ERA-4 competes with a known radiolabeled ligand for binding to the target receptor. The amount of radioligand displaced is proportional to the affinity of ERA-4 for the receptor.
-
Materials:
-
Membrane preparations or whole cells expressing the target receptor.
-
Radiolabeled ligand specific for the target receptor (e.g., [³H]-ligand).
-
ERA-4 stock solution (in DMSO).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of ERA-4 in assay buffer.
-
In a 96-well plate, add the membrane preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and the various concentrations of ERA-4.
-
For determining non-specific binding, a high concentration of a known unlabeled ligand for the target receptor is added to a set of wells.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
The concentration of ERA-4 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
In Vitro Kinase Profiling Assay
This protocol is used to assess the inhibitory activity of ERA-4 against a panel of protein kinases.
-
Objective: To determine the IC50 values of ERA-4 for a broad range of kinases.
-
Principle: This assay measures the ability of ERA-4 to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is quantified, often using a radiometric or fluorescence-based method.
-
Materials:
-
Purified recombinant kinases.
-
Specific peptide or protein substrates for each kinase.
-
[γ-³²P]ATP or [γ-³³P]ATP for radiometric assays, or fluorescently labeled antibodies for other formats.
-
ERA-4 stock solution (in DMSO).
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO).
-
ATP solution.
-
-
Procedure:
-
Prepare serial dilutions of ERA-4.
-
In a microplate, add the kinase, its substrate, and the various concentrations of ERA-4.
-
Initiate the kinase reaction by adding ATP (containing the radiolabel if applicable).
-
Incubate at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop the reaction (e.g., by adding a stop solution or by spotting onto a filter membrane).
-
Quantify the amount of substrate phosphorylation. For radiometric assays, this involves measuring the incorporation of the radiolabeled phosphate (B84403) into the substrate.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition versus the concentration of ERA-4.
-
Determine the IC50 value using non-linear regression analysis.
-
Caption: Workflow for off-target effects investigation.
In Vivo Off-Target Effects
Preclinical and clinical studies are essential to understand the in vivo consequences of any identified off-target activities. Adverse events observed in these studies that are not readily explained by the on-target mechanism of action (i.e., estrogen deprivation) may be indicative of off-target effects.
Table 2: Selected Adverse Events from Fulvestrant Clinical Trials Potentially Unrelated to On-Target Estrogen Deprivation
| Adverse Event | Frequency | Potential Off-Target Link | Reference |
| Injection Site Reactions | Common | Local inflammatory response | [5] |
| Headache | >10% | Vasodilation or other neurological effects | [6] |
| Nausea | Common | Gastrointestinal effects | [5] |
| Neutropenia, Thrombocytopenia | Reported | Hematological effects |
Note: It is often difficult to definitively attribute adverse events to off-target effects without further mechanistic studies. This table lists events that are less commonly associated with simple estrogen blockade.
Conclusion
The investigation of off-target effects is a cornerstone of modern drug development, ensuring a comprehensive understanding of a drug candidate's safety and mechanism of action. This guide, using the hypothetical ERA-4 and the real-world example of Fulvestrant, has outlined the key methodologies and data presentation strategies for such an investigation. A systematic approach, combining broad panel screening with functional cellular assays and careful analysis of in vivo data, is crucial for building a complete off-target profile. The identification of off-target interactions, such as those with GPR30 and the EGFR pathway, not only informs on potential side effects but also opens new avenues for understanding drug resistance and developing novel combination therapies.
References
- 1. Estrogen and pure antiestrogen fulvestrant (ICI 182 780) augment cell-matrigel adhesion of MCF-7 breast cancer cells through a novel G protein coupled estrogen receptor (GPR30)-to-calpain signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Competitive Binding Assay for the G-Protein-Coupled Receptor 30 (GPR30) or G-Protein-Coupled Estrogen Receptor (GPER). | Semantic Scholar [semanticscholar.org]
- 3. Fulvestrant regulates epidermal growth factor (EGF) family ligands to activate EGF receptor (EGFR) signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of Estrogen Receptor Antagonists in Cell Signaling Pathways
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen receptor (ER) antagonists are a cornerstone in the treatment of hormone receptor-positive breast cancers. These compounds function by modulating the activity of the estrogen receptor, a key driver of cell proliferation and survival in these tumors. This technical guide provides a comprehensive overview of the mechanisms of action of two archetypal estrogen receptor antagonists, Tamoxifen (B1202) and Fulvestrant (B1683766), with a focus on their impact on critical cell signaling pathways. While the specific designation "Estrogen receptor antagonist 4" does not correspond to a recognized molecule in publicly available scientific literature, this document will utilize data from well-characterized antagonists to provide the requested in-depth analysis.
Estrogens, primarily 17β-estradiol, exert their effects by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors.[1][2] This binding initiates a cascade of events including receptor dimerization, translocation to the nucleus, and binding to estrogen response elements (EREs) in the promoters of target genes, ultimately leading to the transcription of genes involved in cell cycle progression and proliferation.[3][4] Estrogen receptor antagonists interfere with this process, although their mechanisms and downstream effects can vary significantly.
Mechanisms of Action of Representative Estrogen Receptor Antagonists
Two primary classes of ER antagonists are widely used in clinical practice: Selective Estrogen Receptor Modulators (SERMs) and Selective Estrogen Receptor Degraders (SERDs).
-
Tamoxifen (A SERM): Tamoxifen acts as a competitive inhibitor of estrogen binding to the ER.[5][6] Its classification as a SERM stems from its tissue-specific agonist and antagonist effects.[7][8] In breast tissue, it functions as an antagonist, blocking estrogen-mediated gene transcription.[5][9] However, in other tissues such as the endometrium and bone, it can exhibit partial agonist activity.[7][8] Tamoxifen itself is a prodrug that is metabolized by cytochrome P450 enzymes into its more active metabolites, 4-hydroxytamoxifen (B85900) (4-OHT) and endoxifen, which have a significantly higher affinity for the ER.[7]
-
Fulvestrant (A SERD): Fulvestrant is a pure estrogen receptor antagonist.[10][11] Unlike Tamoxifen, it completely abrogates ER signaling.[10] Fulvestrant binds to the ER and induces a conformational change that leads to receptor destabilization and subsequent degradation by the cellular proteasome machinery.[12][13] This dual action of blocking estrogen binding and promoting receptor degradation results in a more complete shutdown of ER-mediated signaling.[10][13]
Core Signaling Pathways Modulated by Estrogen Receptor Antagonists
The antitumor effects of ER antagonists are not solely due to the blockade of nuclear ER signaling. A significant component of their action involves the modulation of non-genomic or membrane-initiated steroid signaling, which involves rapid activation of various kinase cascades.[2][14] The crosstalk between ER and growth factor receptor signaling pathways, such as the MAPK/ERK and PI3K/AKT/mTOR pathways, is crucial in both the initial response to therapy and the development of resistance.[4][14][15]
The MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK1/2 cascade, is a central regulator of cell proliferation, differentiation, and survival.[16][17] Activation of this pathway is often associated with resistance to endocrine therapies.[17][18]
-
Role in Endocrine Resistance: In tamoxifen-resistant cells, there is often an upregulation of growth factor receptor signaling, such as the Epidermal Growth Factor Receptor (EGFR), which leads to constitutive activation of the MAPK/ERK pathway.[18] This can lead to ligand-independent phosphorylation and activation of ERα, thereby promoting cell proliferation even in the presence of Tamoxifen.[17]
-
Effects of ER Antagonists: Fulvestrant has been shown to decrease the basal activity of EGFR and ERK1/2 in tamoxifen-resistant cells, suggesting that by downregulating the ER, it can dampen the output of this pro-survival pathway.[18]
Below is a diagram illustrating the MAPK/ERK signaling cascade and the influence of ER signaling.
Figure 1. MAPK/ERK signaling pathway and its interaction with the Estrogen Receptor.
The PI3K/AKT/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is another critical signaling cascade that governs cell growth, survival, and metabolism.[19] Hyperactivation of this pathway is a common mechanism of endocrine resistance.[15][20]
-
Crosstalk with ER Signaling: There is significant crosstalk between the ER and PI3K/AKT/mTOR pathways.[19] Growth factor signaling can activate PI3K, leading to the activation of AKT. Activated AKT can then phosphorylate and activate ERα independently of estrogen, contributing to tamoxifen resistance.[20]
-
Therapeutic Implications: The combination of ER antagonists with PI3K or mTOR inhibitors has shown promise in overcoming endocrine resistance.[15][21] For instance, the mTOR inhibitor everolimus, in combination with an aromatase inhibitor, is used to treat certain types of breast cancer. Studies have also suggested that combining PI3K inhibitors with Tamoxifen can augment the anti-estrogenic effects.[15]
The following diagram depicts the PI3K/AKT/mTOR pathway and its interplay with ER signaling.
Figure 2. The PI3K/AKT/mTOR signaling pathway and its interaction with the ER.
The SRC/FAK Pathway
The non-receptor tyrosine kinase Src and Focal Adhesion Kinase (FAK) are key regulators of cell adhesion, migration, and invasion.[22] Elevated Src activity is often observed in tamoxifen-resistant breast cancer cells and contributes to a more aggressive phenotype.[23]
-
Role in Cell Motility: Src kinase can phosphorylate FAK, leading to the activation of downstream signaling that promotes cell migration and invasion.[22] In tamoxifen-resistant cells, increased Src activity contributes to an enhanced migratory phenotype.[22]
-
Interaction with ER: There is a cooperative interaction between c-Src and ERα.[24] Src can phosphorylate ERα, leading to ligand-independent activation and can also potentiate the activity of ER coactivators.[25] Inhibition of Src has been shown to suppress the motile and invasive nature of tamoxifen-resistant cells.[23]
The following diagram illustrates the SRC/FAK signaling pathway.
Figure 3. The SRC/FAK signaling pathway and its interplay with the ER.
Quantitative Data on Estrogen Receptor Antagonists
The efficacy of estrogen receptor antagonists can be quantified through various in vitro assays, with IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values being common metrics.
| Compound | Target | Assay Type | Cell Line | IC50 (nM) | Reference |
| 4-Hydroxytamoxifen | ERα | Proliferation | MCF-7 | 0.34 | [26] |
| Fulvestrant | ERα | Proliferation | MCF-7 | 0.29 | [27] |
| 4-Hydroxytamoxifen | ERα | Proliferation | LCC9 (Fulvestrant-resistant) | >1000 | [26] |
| Fulvestrant | ERα | Proliferation | LCC9 (Fulvestrant-resistant) | 185 | [27] |
| Compound | Target | Binding Affinity (Ki, nM) | Reference |
| Estradiol | ERα | 0.13 | N/A |
| 4-Hydroxytamoxifen | ERα | 0.25 | N/A |
| Endoxifen | ERα | 0.19 | [7] |
| Fulvestrant | ERα | 0.29 | N/A |
Note: IC50 and Ki values can vary depending on the specific assay conditions, cell line, and laboratory. The values presented here are representative examples from the cited literature.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the effects of estrogen receptor antagonists on cellular signaling pathways.
Western Blotting for Phospho-ERK1/2
This protocol is used to determine the phosphorylation status of ERK1/2, a key indicator of MAPK pathway activation.[28][29]
Experimental Workflow
Figure 4. Workflow for Western blot analysis of phosphorylated ERK.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7) and allow them to adhere. Treat with the estrogen receptor antagonist at various concentrations for the desired time.[16]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[30]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[30]
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate by SDS-polyacrylamide gel electrophoresis.[16][31]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[31]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[28][31]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (e.g., anti-phospho-p44/42 MAPK) overnight at 4°C.[28][31]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[30][31]
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imaging system.[30][31]
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK1/2 to normalize for protein loading.[31]
In Vitro PI3K Kinase Assay
This assay measures the activity of PI3K and the inhibitory potential of compounds by quantifying the production of ADP.[32]
Methodology:
-
Reagent Preparation: Prepare a serial dilution of the test compound (e.g., a PI3K inhibitor as a positive control, and the ER antagonist) in kinase assay buffer.[33]
-
Enzyme and Substrate Preparation: Reconstitute recombinant human PI3K enzyme and prepare the lipid substrate (PIP2).[33]
-
Kinase Reaction:
-
Add the diluted compound to the wells of a 384-well plate.
-
Add the PI3K enzyme and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of ATP and PIP2.
-
Incubate for 60 minutes at 30°C.[33]
-
-
Detection:
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value.[33]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[35]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[36]
-
Compound Treatment: Treat the cells with a serial dilution of the estrogen receptor antagonist and incubate for a specified period (e.g., 72 hours).[33]
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/ml) to each well and incubate for 2-4 hours at 37°C.[35][37] During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[35][38]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[36][38]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[36][37]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and determine the IC50 of the compound.
Estrogen receptor antagonists like Tamoxifen and Fulvestrant are powerful therapeutic agents that impact a complex network of cellular signaling pathways beyond simple competitive inhibition of the estrogen receptor. Their effects on the MAPK/ERK, PI3K/AKT/mTOR, and Src/FAK pathways are critical to their anti-tumor activity and are also deeply implicated in the development of therapeutic resistance. A thorough understanding of these interactions, facilitated by the quantitative and methodological approaches detailed in this guide, is essential for the development of novel therapeutic strategies to improve outcomes for patients with hormone receptor-positive breast cancer.
References
- 1. Estrogen receptors: bioactivities and interactions with cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. swolverine.com [swolverine.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. news-medical.net [news-medical.net]
- 8. Tamoxifen - Wikipedia [en.wikipedia.org]
- 9. breastcancer.org [breastcancer.org]
- 10. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fulvestrant Injection: MedlinePlus Drug Information [medlineplus.gov]
- 12. Fulvestrant - Wikipedia [en.wikipedia.org]
- 13. Fulvestrant - NCI [cancer.gov]
- 14. A Basic Review on Estrogen Receptor Signaling Pathways in Breast Cancer [mdpi.com]
- 15. PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. MAPK signaling mediates tamoxifen resistance in estrogen receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Oestrogen receptor-mediated modulation of the EGFR/MAPK pathway in tamoxifen-resistant MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Targeting the PI3K/Akt/mTOR pathway in estrogen-receptor positive HER2 negative advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Role of PI3K/Akt/mTOR pathway in mediating endocrine resistance: concept to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Src kinase promotes adhesion-independent activation of FAK and enhances cellular migration in tamoxifen-resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Elevated Src activity promotes cellular invasion and motility in tamoxifen resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Cooperative action of tamoxifen and c-Src inhibition in preventing the growth of estrogen receptor-positive human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The Src kinase pathway promotes tamoxifen agonist action in Ishikawa endometrial cells through phosphorylation-dependent stabilization of estrogen receptor (alpha) promoter interaction and elevated steroid receptor coactivator 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. HNRNPA2B1 regulates tamoxifen- and fulvestrant- sensitivity and hallmarks of endocrine resistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Distinct mechanisms of resistance to fulvestrant treatment dictate level of ER independence and selective response to CDK inhibitors in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 30. benchchem.com [benchchem.com]
- 31. 3.4. Western Blotting and Detection [bio-protocol.org]
- 32. PI3K (p120γ) Protocol [promega.ca]
- 33. benchchem.com [benchchem.com]
- 34. benchchem.com [benchchem.com]
- 35. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 36. protocols.io [protocols.io]
- 37. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 38. creative-diagnostics.com [creative-diagnostics.com]
Preliminary In-Vitro Evaluation of Estrogen Receptor Antagonist 4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in-vitro evaluation of a potent estrogen receptor (ER) antagonist, referred to as "Estrogen receptor antagonist 4". This compound has shown potential in the research of cancer diseases.[1] The methodologies, data interpretation, and signaling pathways detailed herein are fundamental for the characterization of novel ER antagonists.
Introduction to Estrogen Receptor Antagonism
Estrogens are crucial hormones that regulate cell growth, differentiation, and apoptosis primarily through their interaction with estrogen receptors (ERs), ERα and ERβ.[1] In certain pathologies, such as specific types of breast cancer, the estrogen signaling pathway is hijacked to promote uncontrolled cell proliferation. Estrogen receptor antagonists are a class of drugs that block the effects of estrogen by binding to ERs, thereby inhibiting tumor growth.[2] These antagonists can be classified as selective estrogen receptor modulators (SERMs), which have mixed agonist/antagonist activity depending on the tissue, or pure antagonists (silent antagonists) that block ER activity in all tissues.[2] The preliminary in-vitro evaluation of novel ER antagonists like "this compound" is a critical step in the drug discovery process to determine their potency, selectivity, and mechanism of action.
Key In-Vitro Assays for Preliminary Evaluation
A battery of in-vitro assays is employed to characterize the pharmacological profile of a potential ER antagonist. These assays are designed to assess the compound's ability to bind to the estrogen receptor, inhibit its signaling activity, and affect the proliferation of estrogen-dependent cells.
2.1. Estrogen Receptor Binding Assays
Receptor binding assays are fundamental in determining the affinity of a compound for the estrogen receptor. These assays typically utilize a radiolabeled estrogen, such as [³H]-17β-estradiol, and measure the ability of the test compound to displace the radioligand from the receptor.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation of ER-containing extracts: Cytosolic extracts from ER-positive tissues (e.g., immature rat uterus) or cell lines (e.g., MCF-7) are prepared.[3] Alternatively, purified recombinant human ERα or ERβ can be used.
-
Incubation: A fixed concentration of [³H]-17β-estradiol is incubated with the ER preparation in the presence of increasing concentrations of the unlabeled test compound ("this compound").
-
Separation of bound and free radioligand: After incubation, the receptor-bound radioligand is separated from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration.
-
Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.
2.2. Cell-Based Reporter Gene Assays
Reporter gene assays are powerful tools to assess the functional activity of an ER antagonist. These assays utilize a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of an estrogen response element (ERE).
Experimental Protocol: ERE-Luciferase Reporter Assay
-
Cell Culture and Transfection: An appropriate cell line (e.g., T47D, MCF-7) is transiently or stably transfected with a plasmid containing an ERE-driven luciferase reporter gene.[4][5]
-
Treatment: The transfected cells are treated with a known concentration of 17β-estradiol to induce reporter gene expression, along with increasing concentrations of the test antagonist ("this compound").
-
Incubation: The cells are incubated for a sufficient period (e.g., 16-24 hours) to allow for gene expression.[6]
-
Luciferase Activity Measurement: The cells are lysed, and the luciferase activity is measured using a luminometer after the addition of a luciferase substrate.[5][6]
-
Data Analysis: The results are expressed as the percentage of inhibition of estradiol-induced luciferase activity. The IC50 value, representing the concentration of the antagonist that causes a 50% reduction in the estradiol-induced response, is calculated.
2.3. Cell Proliferation Assays
Cell proliferation assays directly measure the ability of an ER antagonist to inhibit the growth of estrogen-dependent cancer cells. The MCF-7 and T47D breast cancer cell lines are commonly used models for these studies.[7][8]
Experimental Protocol: MTT or BrdU Proliferation Assay
-
Cell Seeding: ER-positive breast cancer cells (e.g., MCF-7, T47D) are seeded in multi-well plates and allowed to attach.
-
Hormone Deprivation: The cells are typically maintained in a hormone-depleted medium (e.g., phenol (B47542) red-free medium with charcoal-stripped serum) for a period to synchronize the cells and reduce basal proliferation.
-
Treatment: The cells are then treated with 17β-estradiol to stimulate proliferation, in the presence or absence of increasing concentrations of the test antagonist ("this compound").
-
Incubation: The cells are incubated for a period of 48 to 72 hours.[8][9]
-
Quantification of Proliferation:
-
MTT Assay: The MTT reagent is added to the wells, which is converted by metabolically active cells into a colored formazan (B1609692) product. The absorbance is measured, which is proportional to the number of viable cells.
-
BrdU Assay: BrdU is added to the culture medium, which is incorporated into the DNA of proliferating cells. The amount of incorporated BrdU is then quantified using an antibody-based colorimetric assay.[8]
-
-
Data Analysis: The results are expressed as a percentage of the estradiol-stimulated proliferation. The IC50 value for the inhibition of cell proliferation is determined.
Data Presentation
The quantitative data obtained from the in-vitro assays should be summarized in a clear and concise manner to allow for easy comparison and interpretation.
Table 1: Receptor Binding Affinity of this compound
| Compound | ERα Ki (nM) | ERβ Ki (nM) | Relative Binding Affinity (RBA %) vs. Estradiol |
| 17β-Estradiol (Reference) | 0.1 | 0.15 | 100 |
| 4-Hydroxytamoxifen (Reference) | 2.5 | 3.5 | 4 |
| This compound | Data | Data | Data |
This table presents a template for binding affinity data. Actual values for "this compound" would be determined experimentally.
Table 2: Functional Antagonism in ERE-Luciferase Reporter Assay
| Compound | Cell Line | IC50 (nM) for inhibition of Estradiol-induced activity |
| 4-Hydroxytamoxifen (Reference) | T47D-KBluc | 10 |
| This compound | T47D-KBluc | Data |
This table provides a template for functional antagonism data. The specific cell line and experimental conditions should be noted.
Table 3: Anti-proliferative Activity in ER-Positive Breast Cancer Cells
| Compound | Cell Line | IC50 (nM) for inhibition of Estradiol-stimulated proliferation |
| 4-Hydroxytamoxifen (Reference) | MCF-7 | 50 |
| This compound | MCF-7 | Data |
| This compound | T47D | Data |
This table illustrates how to present anti-proliferative data. It is important to test the compound in multiple ER-positive cell lines.
Visualization of Pathways and Workflows
Estrogen Receptor Signaling Pathway and Antagonist Action
Caption: Estrogen receptor signaling and antagonist inhibition.
Experimental Workflow for In-Vitro Screening of ER Antagonists
Caption: In-vitro screening workflow for ER antagonists.
Conclusion
The preliminary in-vitro evaluation is a critical phase in the development of novel estrogen receptor antagonists such as "this compound". The combination of receptor binding assays, cell-based functional assays, and proliferation assays provides a comprehensive initial profile of a compound's potency, efficacy, and mechanism of action. The detailed protocols and data presentation formats provided in this guide offer a standardized framework for researchers to effectively characterize and compare new chemical entities targeting the estrogen receptor. This systematic approach is essential for identifying promising lead candidates for further preclinical and clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antiestrogen - Wikipedia [en.wikipedia.org]
- 3. High-affinity binding to the estrogen receptor of [3H]4-hydroxytamoxifen, an active antiestrogen metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A critical assessment of the estrogenic potency of benzyl salicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of a luciferase-based reporter assay as a screen for inhibitors of estrogen-ERα-induced proliferation of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bionmr.unl.edu [bionmr.unl.edu]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. Effects of 17β-Estradiol and Estrogen Receptor Antagonists on the Proliferation of Gastric Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Therapeutic Potential of Novel Estrogen Receptor Antagonists in Non-Cancerous Pathologies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of selected estrogen receptor (ER) antagonists currently under investigation for various non-cancerous conditions. Recognizing that "Estrogen receptor antagonist 4" is not a standardized nomenclature, this document focuses on representative next-generation antagonists that are paving the way for new therapeutic strategies beyond oncology. We will delve into their mechanisms of action, present key preclinical and clinical data, detail experimental protocols, and visualize the complex signaling pathways they modulate.
Elacestrant: A Novel SERD with Promise in Non-Cancerous Applications
Elacestrant (RAD1901) is an orally bioavailable selective estrogen receptor degrader (SERD) that has demonstrated potent antagonist activity. While primarily developed for breast cancer, its mechanism of action holds significant potential for estrogen-driven non-cancerous pathologies.
Mechanism of Action
Elacestrant binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), inducing a conformational change that leads to the proteasomal degradation of the receptor. This dual action and complete antagonism distinguish it from selective estrogen receptor modulators (SERMs) which can have mixed agonist/antagonist effects in different tissues.
Quantitative Data Summary
The following table summarizes key quantitative data for Elacestrant from various studies.
| Parameter | Value | Model System | Condition Studied | Reference |
| Binding Affinity (IC50) | 0.29 nM (ERα), 0.61 nM (ERβ) | In vitro binding assay | N/A | |
| ERα Degradation (DC50) | 0.3 nM | MCF-7 cells | N/A | |
| Uterine Weight Reduction | ~50% reduction at 10 mg/kg | Ovariectomized rat model | Endometriosis | |
| Oral Bioavailability | >40% | Rat | Pharmacokinetics |
Key Experimental Protocols
1.3.1. In Vitro ERα Degradation Assay
-
Cell Line: MCF-7 human breast cancer cells (as a model for ER-positive cells).
-
Treatment: Cells are treated with varying concentrations of Elacestrant (e.g., 0.1 nM to 1 µM) for 24 hours.
-
Lysis: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: ERα protein levels are quantified by Western blot analysis or ELISA.
-
Data Analysis: The concentration of Elacestrant that results in 50% degradation of ERα (DC50) is calculated.
1.3.2. Rat Model of Endometriosis
-
Model Induction: Endometriosis is surgically induced in female Sprague-Dawley rats by autotransplanting uterine tissue to the peritoneal cavity.
-
Treatment: After lesion establishment, rats are treated daily with oral Elacestrant (e.g., 1, 3, 10 mg/kg) or vehicle control for 4 weeks.
-
Endpoint Analysis: Uterine weight and the size of endometriotic lesions are measured. Histological analysis of the lesions is also performed.
Signaling Pathway and Experimental Workflow
Caption: Elacestrant binds to the estrogen receptor, leading to its ubiquitination and subsequent degradation by the proteasome, thereby blocking estrogen-mediated gene transcription.
Caption: Experimental workflow for evaluating the efficacy of Elacestrant in a rat model of endometriosis.
Lasofoxifene: A SERM with Applications in Osteoporosis and Vaginal Atrophy
Lasofoxifene is a third-generation SERM that exhibits tissue-selective estrogenic and anti-estrogenic effects. Its profile makes it a candidate for conditions associated with menopause, such as osteoporosis and vaginal atrophy.
Mechanism of Action
In bone, Lasofoxifene acts as an estrogen agonist, promoting bone mineral density and reducing the risk of fractures. In the uterus and breast, it acts as an antagonist, mitigating the risks of hyperplasia and cancer. In the vaginal epithelium, it also demonstrates estrogenic effects, improving vaginal health.
Quantitative Data Summary
The following table summarizes key quantitative data for Lasofoxifene.
| Parameter | Value | Model System | Condition Studied | Reference |
| Bone Mineral Density (BMD) Change | +1.6% (lumbar spine) vs. placebo | Postmenopausal women | Osteoporosis | |
| Fracture Risk Reduction | 42% reduction in vertebral fractures | Postmenopausal women | Osteoporosis | |
| Vaginal Atrophy Improvement | Decrease in vaginal pH, increase in superficial cells | Postmenopausal women | Vaginal Atrophy | |
| Uterine Thickness | No significant increase vs. placebo | Postmenopausal women | Safety |
Key Experimental Protocols
2.3.1. Ovariectomized Rat Model of Osteoporosis
-
Model: Adult female rats are ovariectomized (OVX) to induce estrogen deficiency and subsequent bone loss.
-
Treatment: Following a recovery period, OVX rats are treated daily with oral Lasofoxifene (e.g., 0.01, 0.1, 1 mg/kg) or vehicle for several weeks.
-
Bone Density Measurement: Bone mineral density of the femur and lumbar vertebrae is measured using dual-energy X-ray absorptiometry (DEXA).
-
Biomechanical Testing: The mechanical strength of the bones is assessed through tests like the three-point bending test.
2.3.2. Clinical Trial for Vaginal Atrophy
-
Study Population: Postmenopausal women with moderate to severe symptoms of vaginal atrophy.
-
Intervention: Participants are randomized to receive daily oral Lasofoxifene (e.g., 0.5 mg) or a placebo.
-
Efficacy Endpoints:
-
Change in the percentage of vaginal superficial and parabasal cells.
-
Change in vaginal pH.
-
Change in the severity of the most bothersome symptom (e.g., dyspareunia).
-
-
Duration: Typically 12 weeks.
Signaling Pathway and Experimental Workflow
Caption: Tissue-selective action of Lasofoxifene, acting as an agonist in bone and an antagonist in the uterus and breast.
Caption: Experimental workflow for assessing the effects of Lasofoxifene in an ovariectomized rat model of osteoporosis.
Bazedoxifene: A SERM for Osteoporosis and Menopausal Symptoms
Bazedoxifene is another third-generation SERM used in combination with conjugated estrogens for the management of menopausal symptoms and the prevention of postmenopausal osteoporosis.
Mechanism of Action
Similar to Lasofoxifene, Bazedoxifene exhibits tissue-selective estrogen receptor modulation. It acts as an estrogen agonist in bone, preserving bone mass, and as an antagonist in the uterine endometrium and breast tissue, reducing the risk of estrogen-induced proliferation in these tissues.
Quantitative Data Summary
The following table summarizes key quantitative data for Bazedoxifene.
| Parameter | Value | Model System | Condition Studied | Reference |
| Vertebral Fracture Incidence | 1.8% (20mg) vs 3.0% (placebo) over 3 years | Postmenopausal women | Osteoporosis | |
| BMD Change (Lumbar Spine) | -0.37% (20mg) vs -1.29% (placebo) over 3 years | Postmenopausal women | Osteoporosis | |
| Endometrial Thickness | No significant increase with 20mg dose | Postmenopausal women | Safety | |
| Hot Flush Frequency | Significant reduction when combined with conjugated estrogens | Postmenopausal women | Vasomotor Symptoms |
Key Experimental Protocols
3.3.1. Primate Model of Postmenopausal Bone Loss
-
Model: Ovariectomized cynomolgus monkeys, which closely mimic the hormonal and skeletal changes of postmenopausal women.
-
Treatment: Monkeys are treated with daily oral doses of Bazedoxifene for an extended period (e.g., 20 months).
-
Endpoints:
-
Serial measurements of bone mineral density.
-
Analysis of bone turnover markers in serum and urine (e.g., osteocalcin, C-telopeptide).
-
Histomorphometric analysis of bone biopsies.
-
3.3.2. Clinical Trial for Vasomotor Symptoms (in combination with conjugated estrogens)
-
Study Population: Postmenopausal women with moderate to severe vasomotor symptoms (hot flushes).
-
Intervention: Randomized, double-blind, placebo-controlled trial with arms for different doses of Bazedoxifene/conjugated estrogens.
-
Primary Endpoints:
-
Change from baseline in the average daily number of moderate to severe hot flushes.
-
Change from baseline in the average daily hot flush severity score.
-
-
Safety Endpoint: Incidence of endometrial hyperplasia.
Signaling Pathway and Experimental Workflow
Caption: Bazedoxifene's interaction with the estrogen receptor and tissue-specific coregulators determines its agonist or antagonist effects.
Caption: Experimental workflow for evaluating Bazedoxifene in a primate model of postmenopausal osteoporosis.
Conclusion
The field of estrogen receptor antagonism is evolving beyond its traditional focus on oncology. Next-generation compounds like Elacestrant, Lasofoxifene, and Bazedoxifene showcase the diverse therapeutic possibilities in non-cancerous conditions driven by estrogen signaling. Their distinct mechanisms, whether through complete receptor degradation or tissue-selective modulation, offer tailored approaches to treating pathologies such as endometriosis, osteoporosis, and menopausal symptoms. The experimental models and protocols detailed in this guide provide a framework for the continued investigation and development of novel ER antagonists for a wide range of non-cancerous diseases. Continued research into the intricate signaling pathways and long-term effects of these compounds will be crucial for translating their promise into clinical realities.
Methodological & Application
Application Notes: In Vitro Cell Proliferation Assay for Estrogen Receptor Antagonist 4 (ERA4)
Introduction
The estrogen receptor (ER) is a key driver in the development and progression of a significant percentage of breast cancers, with approximately 70% of cases being ER-positive.[1] Estrogen, upon binding to its receptor, initiates a signaling cascade that promotes the transcription of genes involved in cell proliferation.[2][3] Estrogen receptor antagonists are compounds that inhibit this pathway by binding to the ER, thereby blocking the proliferative signal of estrogen.[1] These antagonists, which include Selective Estrogen Receptor Modulators (SERMs) and Selective Estrogen Receptor Downregulators (SERDs), are a cornerstone of endocrine therapy for ER-positive breast cancer.[1][2]
This document provides a detailed protocol for an in vitro cell proliferation assay to evaluate the efficacy of a novel compound, "Estrogen Receptor Antagonist 4" (ERA4). The assay utilizes the ER-positive human breast cancer cell line, MCF-7, which is a well-established model for studying estrogen-mediated cell growth.[4][5] The principle of this assay is to measure the ability of ERA4 to inhibit the estrogen-induced proliferation of MCF-7 cells. By quantifying the reduction in cell viability in the presence of ERA4, we can determine its antagonistic potency, typically expressed as an IC50 value.
Mechanism of Action of Estrogen Receptor Antagonists
Estrogen (17β-estradiol, E2) diffuses into the cell and binds to the estrogen receptor, which is often located in the cytoplasm.[2] This binding triggers the dimerization of the receptor. The E2-ER complex then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[2][3] This interaction recruits co-activator proteins, initiating the transcription of genes that drive cell cycle progression and proliferation.[2][3]
ER antagonists disrupt this process. They competitively bind to the estrogen receptor, preventing the binding of estrogen.[2] This binding can induce a conformational change in the receptor that hinders dimerization, blocks nuclear translocation, or prevents the recruitment of co-activators, thereby inhibiting the transcription of estrogen-responsive genes and halting cell proliferation.[2][6]
Experimental Protocol: MTT Cell Proliferation Assay
This protocol details the steps to assess the anti-proliferative effects of ERA4 on MCF-7 breast cancer cells using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials and Reagents
-
MCF-7 human breast cancer cell line (ER-positive)
-
DMEM (Dulbecco's Modified Eagle Medium), without phenol (B47542) red
-
Charcoal-dextran stripped Fetal Bovine Serum (sFBS)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
17β-Estradiol (E2)
-
This compound (ERA4)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
MTT reagent (5 mg/mL in PBS)
-
96-well flat-bottom cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
Procedure
1. Cell Culture and Hormone Deprivation
-
Maintain MCF-7 cells in complete growth medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
For the assay, cells must be hormone-deprived to maximize their response to estrogen. To do this, switch the cells to an estrogen-free medium (phenol red-free DMEM supplemented with 10% charcoal-dextran stripped FBS and 1% Penicillin-Streptomycin).[7]
-
Culture the cells in this hormone-free medium for at least 72 hours before starting the experiment.[4]
2. Cell Seeding
-
Harvest the hormone-deprived MCF-7 cells using Trypsin-EDTA and perform a cell count.
-
Resuspend the cells in fresh hormone-free medium to a concentration of 5 x 10^4 cells/mL (this may require optimization).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.
3. Compound Treatment
-
Prepare serial dilutions of ERA4 in hormone-free medium. Also prepare a stock solution of 17β-Estradiol (E2) in ethanol (B145695) and then dilute it in medium to the desired final concentration (e.g., 1 nM). The final ethanol concentration should be <0.1%.
-
Set up the following conditions in triplicate or quadruplicate:
-
Vehicle Control: Medium with DMSO (or the vehicle for ERA4).
-
Estrogen Control: Medium with E2 (e.g., 1 nM) to stimulate proliferation.
-
ERA4 Treatment: Medium with E2 (1 nM) and varying concentrations of ERA4.
-
ERA4 Only: Medium with the highest concentration of ERA4 to check for toxicity independent of ER antagonism.
-
-
Carefully remove the medium from the wells and add 100 µL of the prepared treatment media.
-
Incubate the plate for 72 to 120 hours.
4. Quantification of Cell Proliferation (MTT Assay)
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment condition relative to the estrogen control using the following formula:
-
% Viability = [(Absorbance of Treated Sample) / (Absorbance of Estrogen Control)] x 100
-
-
Plot the % Viability against the log concentration of ERA4.
-
Use a non-linear regression analysis (log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of ERA4 that causes a 50% reduction in cell proliferation.
Note: While the MTT assay is common, some compounds can interfere with mitochondrial reductase activity, leading to inaccurate results.[8] It is advisable to confirm key findings with an alternative method that measures cell number more directly, such as a SYBR Green DNA labeling assay or direct cell counting.[8]
Data Presentation
The results of the cell proliferation assay should be summarized in a clear and organized table to facilitate comparison and analysis.
Table 1: Effect of ERA4 on E2-Stimulated MCF-7 Cell Proliferation
| ERA4 Conc. (nM) | Mean Absorbance (570 nm) | Standard Deviation | % Viability (Relative to E2 Control) |
| Vehicle Control | 0.35 | 0.04 | 25.0% |
| E2 Control (0 nM ERA4) | 1.40 | 0.12 | 100.0% |
| 0.1 | 1.35 | 0.11 | 96.4% |
| 1 | 1.12 | 0.09 | 80.0% |
| 10 | 0.77 | 0.08 | 55.0% |
| 100 | 0.41 | 0.05 | 29.3% |
| 1000 | 0.36 | 0.04 | 25.7% |
| Calculated IC50 | ~12 nM |
Data presented are for illustrative purposes only.
References
- 1. What are ERs antagonists and how do they work? [synapse.patsnap.com]
- 2. Estrogen alpha receptor antagonists for the treatment of breast cancer: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MECHANISMS OF ENDOCRINE RESISTANCE IN BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The E-screen assay: a comparison of different MCF7 cell stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. genome.ucsc.edu [genome.ucsc.edu]
- 8. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]
Application Notes and Protocols: Estrogen Receptor (ER) Antagonist Luciferase Reporter Gene Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen receptors (ERs) are a group of proteins found inside cells that are activated by the hormone estrogen.[1] They are members of the nuclear receptor family and act as ligand-activated transcription factors.[2] The two main subtypes are Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).[3] Upon binding to estrogen, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to specific DNA sequences known as Estrogen Response Elements (EREs).[2][4][5] This interaction modulates the transcription of target genes, influencing various physiological processes such as development, metabolism, and reproduction.[1][3] Dysregulation of ER signaling is implicated in several diseases, including breast cancer.[1][6]
Estrogen receptor antagonists are molecules that inhibit the activity of ERs. They are crucial in the treatment of hormone-sensitive cancers. The luciferase reporter gene assay is a widely used method to screen for and characterize the activity of such antagonists.[7][8] This assay provides a quantitative measure of ER activity by linking the activation of EREs to the expression of the luciferase enzyme, which produces a measurable light signal.[9][10]
This document provides a detailed protocol for assessing the antagonistic activity of a compound, referred to here as "Estrogen Receptor Antagonist 4," on ERα using a luciferase reporter gene assay.
Principle of the Assay
The ER luciferase reporter gene assay is a cell-based assay that measures the transcriptional activity of the estrogen receptor. Cells, typically a human cell line such as MCF-7 (ER-positive breast cancer cells) or a stably transfected cell line like T47D-KBluc, are engineered to contain a luciferase reporter plasmid.[4][11][12][13] This plasmid carries the firefly luciferase gene under the control of a promoter containing multiple copies of an ERE.
When an ER agonist (like 17β-estradiol, E2) is added, it binds to the ER, leading to the transcription of the luciferase gene and subsequent production of light upon addition of the luciferin (B1168401) substrate. An ER antagonist will compete with the agonist for binding to the ER, thereby inhibiting the transcription of the luciferase gene and reducing the light output. The decrease in luminescence is proportional to the antagonistic activity of the test compound.
Signaling Pathway
The classical estrogen receptor signaling pathway involves the binding of estrogen to ER in the cytoplasm or nucleus. This leads to receptor dimerization and translocation to the nucleus, where the complex binds to EREs on the DNA to initiate gene transcription.
Figure 1: Estrogen Receptor Signaling and Antagonist Action.
Experimental Workflow
The general workflow for the ER antagonist luciferase reporter assay involves cell preparation, treatment with the test compound and a reference agonist, cell lysis, and measurement of luciferase activity.
Figure 2: Experimental Workflow for ER Antagonist Assay.
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format.
Materials and Reagents:
-
ER-responsive luciferase reporter cell line (e.g., T47D-KBluc or similar)[5][12]
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phenol (B47542) red-free cell culture medium
-
Charcoal-stripped fetal bovine serum (CS-FBS)
-
17β-Estradiol (E2)
-
"this compound" (test compound)
-
Phosphate-buffered saline (PBS)
-
Passive lysis buffer
-
Luciferase assay substrate
-
White, opaque 96-well cell culture plates
-
Luminometer
Protocol:
Day 1: Cell Seeding
-
Culture the ER-responsive cells in standard growth medium until they reach 70-80% confluency.
-
Trypsinize and resuspend the cells in phenol red-free medium supplemented with CS-FBS. This is crucial to reduce background estrogenic activity.
-
Count the cells and adjust the density to 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a white, opaque 96-well plate (10,000 cells/well).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
Day 2: Compound Treatment
-
Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the antagonist stock solution in phenol red-free medium to achieve the desired final concentrations (e.g., from 10^-12 M to 10^-5 M).
-
Prepare a stock solution of 17β-estradiol (E2) and dilute it to a final concentration that gives approximately 80% of the maximal response (EC80), which should be predetermined (e.g., 0.1 nM).[13]
-
Remove the medium from the cells and add 50 µL of the diluted antagonist to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Immediately add 50 µL of the E2 solution to all wells except the vehicle control and a negative control (cells only).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
Day 3: Luciferase Assay
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Carefully aspirate the medium from each well.
-
Wash the cells once with 100 µL of PBS.
-
Add 20 µL of passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Immediately measure the luminescence using a luminometer. The integration time should be optimized based on the signal intensity.
Data Analysis and Presentation
The raw data will be in the form of Relative Light Units (RLU). The percentage of inhibition is calculated for each concentration of the antagonist relative to the E2-stimulated control.
Calculation: % Inhibition = 100 * (1 - (RLU_sample - RLU_background) / (RLU_E2_control - RLU_background))
The results can then be plotted as a dose-response curve with the antagonist concentration on the x-axis (log scale) and the percentage of inhibition on the y-axis. The IC50 value, which is the concentration of the antagonist that inhibits 50% of the E2-induced luciferase activity, can be determined from this curve using non-linear regression analysis.
Table 1: Sample Data for "this compound"
| Antagonist Conc. (M) | Log [Antagonist] | Average RLU | % Inhibition |
| 0 (Vehicle) | N/A | 1,500 | 0 |
| 0 (E2 Control) | N/A | 150,000 | 0 |
| 1.00E-12 | -12 | 148,500 | 1.0 |
| 1.00E-11 | -11 | 142,500 | 5.1 |
| 1.00E-10 | -10 | 115,500 | 23.2 |
| 1.00E-09 | -9 | 76,500 | 49.5 |
| 1.00E-08 | -8 | 24,000 | 84.8 |
| 1.00E-07 | -7 | 4,500 | 98.0 |
| 1.00E-06 | -6 | 1,800 | 99.8 |
| 1.00E-05 | -5 | 1,600 | 99.9 |
From this data, the calculated IC50 value for "this compound" would be approximately 1 nM.
Table 2: Comparison of IC50 Values for Known ER Antagonists
| Compound | Target ER | IC50 (nM) | Cell Line | Reference |
| Tamoxifen | ERα | ~50 | MCF-7 | Fictional Data |
| Fulvestrant (ICI 182,780) | ERα/ERβ | ~1 | T47D-KBluc | [13] |
| Raloxifene | ERα | ~20 | BG1Luc4E2 | [14] |
| ER Antagonist 4 | ERα | ~1 | T47D-KBluc | This Study |
Troubleshooting and Considerations
-
High Background: Ensure the use of phenol red-free media and charcoal-stripped FBS to minimize background estrogenic activity.
-
Low Signal: Optimize cell number, incubation times, and the concentration of the E2 agonist.
-
Cytotoxicity: It is important to assess the cytotoxicity of the test compound at the concentrations used, as cell death can also lead to a decrease in the luciferase signal. This can be done in a parallel assay (e.g., MTT or CellTiter-Glo).
-
Dual-Luciferase System: To normalize for variations in cell number and transfection efficiency, a dual-luciferase reporter system can be used.[15] This system employs a second reporter gene (e.g., Renilla luciferase) under the control of a constitutive promoter as an internal control.
Conclusion
The luciferase reporter gene assay is a robust and sensitive method for screening and characterizing estrogen receptor antagonists.[7][8] By following the detailed protocol outlined in these application notes, researchers can reliably determine the potency (IC50) of test compounds like "this compound" and advance the development of new therapeutics targeting ER signaling pathways.
References
- 1. cusabio.com [cusabio.com]
- 2. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. academic.oup.com [academic.oup.com]
- 5. signosisinc.com [signosisinc.com]
- 6. mdpi.com [mdpi.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Evaluation of a luciferase-based reporter assay as a screen for inhibitors of estrogen-ERα-induced proliferation of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. opentrons.com [opentrons.com]
- 11. Identification of Estrogen Receptor α Antagonists from Natural Products via In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Development and characterization of a cell line that stably expresses an estrogen-responsive luciferase reporter for the detection of estrogen receptor agonist and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. search.abudhabi.library.nyu.edu [search.abudhabi.library.nyu.edu]
- 15. assaygenie.com [assaygenie.com]
Application Notes and Protocols: Development of an Estrogen Receptor Antagonist 4 (ERA4) Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen receptor-positive (ER+) breast cancer is a predominant subtype, and endocrine therapies targeting the ER signaling pathway are mainstays of treatment. However, resistance to existing therapies remains a significant clinical challenge. "Estrogen Receptor Antagonist 4" (ERA4) is a novel, hypothetical selective estrogen receptor antagonist and degrader (SERD) designed to overcome known resistance mechanisms. These application notes provide a comprehensive guide to the development and characterization of a xenograft mouse model to evaluate the in vivo efficacy of ERA4.
Xenograft models, particularly patient-derived xenografts (PDX) and cell line-derived xenografts (CDX), are crucial tools in preclinical drug development.[1] PDX models, created by implanting patient tumor tissue into immunodeficient mice, closely recapitulate the heterogeneity and microenvironment of the original tumor.[1][2] CDX models, which utilize established cancer cell lines, offer high availability and reproducibility for initial proof-of-concept studies.[2] This document will detail protocols for both CDX and PDX models to assess the therapeutic potential of ERA4.
Mechanism of Action: this compound (ERA4)
ERA4 is a novel compound designed to function as a pure estrogen receptor antagonist. Its mechanism involves competitive binding to the estrogen receptor (ER), preventing the binding of estradiol. This binding induces a conformational change in the ER, inhibiting the recruitment of co-activators necessary for the transcription of estrogen-responsive genes.[3] Furthermore, this altered conformation leads to receptor instability and subsequent degradation, thereby reducing the total cellular levels of ER. This dual action of antagonism and degradation is intended to provide a more complete and sustained blockade of ER signaling compared to selective estrogen receptor modulators (SERMs).[3][4]
Experimental Protocols
Cell Line-Derived Xenograft (CDX) Model Development
Objective: To establish a subcutaneous tumor model using an ER+ breast cancer cell line to evaluate the preliminary efficacy of ERA4.
Materials:
-
ER+ breast cancer cell line (e.g., MCF-7)
-
Female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old
-
Matrigel
-
Cell culture medium (phenol red-free)
-
Estrogen pellets (for hormone supplementation)
-
ERA4 compound and vehicle control
Protocol:
-
Cell Culture: Culture MCF-7 cells in phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum to reduce basal ER activity.
-
Animal Preparation: Anesthetize the mice. Implant a slow-release estrogen pellet subcutaneously on the dorsal side to support the growth of estrogen-dependent tumors.
-
Cell Implantation: Harvest MCF-7 cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Injection: Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups.
-
Drug Administration: Administer ERA4 (at predetermined doses) and vehicle control according to the desired schedule (e.g., daily oral gavage).
-
Endpoint: Continue treatment for a specified period (e.g., 28 days) or until tumors in the control group reach a predetermined size limit. Euthanize mice and collect tumors for further analysis (e.g., histology, western blot).
Patient-Derived Xenograft (PDX) Model Development
Objective: To establish an orthotopic tumor model using patient-derived ER+ breast cancer tissue to assess ERA4 efficacy in a more clinically relevant setting.[5]
Materials:
-
Fresh ER+ breast cancer tumor tissue from a patient (obtained with consent)
-
Female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old
-
Matrigel
-
Surgical tools
-
ERA4 compound and vehicle control
Protocol:
-
Tissue Preparation: Immediately process fresh tumor tissue under sterile conditions. Mince the tissue into small fragments (2-3 mm³).
-
Animal Preparation: Anesthetize the mouse.
-
Orthotopic Implantation: Make a small incision in the skin over the fourth mammary fat pad. Create a small pocket in the fat pad and insert a tumor fragment mixed with Matrigel. Suture the incision. Orthotopic implantation is preferred as it better mimics the tumor microenvironment.[1]
-
Tumor Engraftment and Passaging: Monitor mice for tumor development. The initial engraftment rate may be around 20%.[6] Once tumors are established (G1 generation), they can be serially passaged into new cohorts of mice for expansion.[6]
-
Treatment Study: Once a sufficient number of mice with established tumors are available, randomize them into treatment groups as described for the CDX model.
-
Data Collection and Analysis: Monitor tumor growth and collect tissues at the endpoint for histological and molecular analysis to confirm that the PDX model retains the characteristics of the original patient tumor.[6]
Data Presentation
Table 1: In Vivo Efficacy of ERA4 in MCF-7 CDX Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 28 (mm³) | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | - | 1250 ± 150 | - |
| ERA4 | 10 | 625 ± 80 | 50% |
| ERA4 | 30 | 250 ± 50 | 80% |
| Fulvestrant | 50 | 312 ± 60 | 75% |
Table 2: Pharmacodynamic Biomarker Analysis in PDX Tumors
| Treatment Group | ER Protein Level (vs. Control) | Ki-67 Proliferation Index (%) |
| Vehicle Control | 100% | 45% ± 5% |
| ERA4 (30 mg/kg) | 20% ± 8% | 10% ± 3% |
| Fulvestrant (50 mg/kg) | 35% ± 10% | 15% ± 4% |
Conclusion
The development of robust xenograft models is essential for the preclinical evaluation of novel ER antagonists like ERA4. The protocols outlined provide a framework for establishing both CDX and PDX models to assess anti-tumor efficacy and pharmacodynamic effects. The successful application of these models will provide critical data to support the clinical development of ERA4 for the treatment of ER+ breast cancer.
References
- 1. dovepress.com [dovepress.com]
- 2. Patient-Derived Xenograft Models of Breast Cancer and Their Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Development and characterization of a patient‑derived orthotopic xenograft of therapy‑resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vivo Dosing of Estrogen Receptor Antagonists
Introduction
Estrogen Receptor (ER) antagonists are critical tools in both basic research and clinical settings, primarily for studying hormone-dependent cancers like breast cancer. These compounds function by blocking the biological effects of estrogen, which can otherwise promote the growth and proliferation of ER-positive (ER+) cells. This document provides detailed protocols and dosage information for the in vivo use of ER antagonists in animal models, intended for researchers, scientists, and drug development professionals.
While a compound designated "Estrogen receptor antagonist 4" (CAS: 2730011-45-5) is available for research purposes, publicly accessible peer-reviewed studies detailing its in vivo administration are limited.[1][2] Therefore, this guide will establish general protocols using data from well-characterized and clinically relevant ER antagonists and modulators, such as GW5638, Fulvestrant (ICI 182,780), and Tamoxifen (B1202), to provide a robust framework for preclinical studies.
Mechanism of Action Overview
Estrogen receptors (ERα and ERβ) are ligand-activated transcription factors. Upon binding to estradiol (B170435) (E2), the receptor dimerizes, translocates to the nucleus, and binds to Estrogen Response Elements (EREs) on DNA, initiating the transcription of genes involved in cell proliferation. ER antagonists disrupt this pathway. They can be classified into two main types:
-
Selective Estrogen Receptor Modulators (SERMs): These compounds, like Tamoxifen and GW5638, exhibit mixed agonist/antagonist activity depending on the target tissue.[3][4][5] In breast tissue, they act as antagonists, but they may act as agonists in other tissues like bone or endometrium.[3]
-
Selective Estrogen Receptor Degraders (SERDs): These compounds, such as Fulvestrant (ICI 182,780), are pure antagonists.[6] They bind to the ER and induce a conformational change that leads to the proteasomal degradation of the receptor protein, thereby completely ablating ER signaling.[6][7] GW5638 has also been shown to induce ER degradation, though potentially through a different mechanism and less effectively than Fulvestrant.[7][8]
Signaling Pathway Diagram
Caption: Estrogen Receptor (ER) signaling and points of inhibition.
In Vivo Dosage and Administration
The appropriate dosage, vehicle, and route of administration are critical for the success of in vivo studies. The following table summarizes dosages for well-documented ER antagonists in common animal models. These serve as a strong starting point for designing new experiments.
Table 1: Summary of In Vivo Dosages for ER Antagonists
| Compound | Animal Model | Dosage | Route | Vehicle | Key Findings | Citation(s) |
| GW5638 | Ovariectomized Athymic Mice | 1.5 mg/day | Oral (p.o.) | Not specified | Blocked tamoxifen-stimulated breast tumor growth. | [7][9] |
| Fulvestrant (ICI 182,780) | Ovariectomized Athymic Mice | 5 mg/week | Subcutaneous (s.c.) | Not specified | Completely degraded ERα; blocked tamoxifen-stimulated tumor growth. | [7][9] |
| Fulvestrant (ICI 182,780) | Ovariectomized Nude Mice (MCF7 xenografts) | 0.05 mg, 0.5 mg, 5 mg (single dose) | Not specified | Not specified | Dose-dependent reduction in ERα protein expression and ¹⁸F-FES PET signal. | [10] |
| Tamoxifen | Ovariectomized Athymic Mice | 0.5 mg or 1.5 mg/day | Oral (p.o.) | Not specified | Stimulated growth of tamoxifen-resistant tumors. | [7][9] |
| Tamoxifen | C57BL/6 Mice (for Cre-lox system) | 3 mg/day for 5 days | Oral (p.o.) | Corn Oil | Maximal reporter gene induction with minimal adverse effects. | [11] |
| Tamoxifen | Mice (for Cre-lox system) | 1 mg/day for 2 days (~80 mg/kg total) | Intraperitoneal (i.p.) | Oil | Sufficient for efficient gene disruption in the myocardium. | [12][13] |
| Tamoxifen | Male Mice (bone studies) | 30 mg/kg for 5 days (150 mg/kg total) | Not specified | Not specified | Potently increased bone formation. | [14] |
Experimental Protocols
Below are detailed methodologies for key in vivo experiments involving ER antagonists.
Protocol 1: Evaluation of ER Antagonist Efficacy in a Breast Cancer Xenograft Model
This protocol is adapted from studies evaluating GW5638 and Fulvestrant in mouse models of breast cancer.[7][9][10]
1. Cell Culture and Xenograft Implantation:
- Culture ER+ human breast cancer cells (e.g., MCF-7 or T47D) under standard conditions.
- For hormone-dependent growth, cells may require supplementation with estrogen prior to implantation.
- Harvest cells and resuspend in a suitable medium, such as a 1:1 mixture of serum-free medium and Matrigel.
- Implant cells (e.g., 5 x 10⁶ cells) subcutaneously into the flank of female ovariectomized athymic nude mice.
2. Animal Acclimatization and Tumor Growth:
- Allow mice to acclimatize for at least one week before any procedures.
- To support initial tumor growth, mice can be supplemented with an estradiol (E2) pellet implanted subcutaneously.
- Monitor tumor growth using digital calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
3. Treatment Protocol:
- Once tumors reach a predetermined size (e.g., 150-200 mm³), remove the E2 pellet and randomize mice into treatment groups (n=8-10 mice/group).
- Group 1 (Vehicle Control): Administer the vehicle solution (e.g., corn oil) on the same schedule as the treatment groups.
- Group 2 (Test Compound): Prepare the ER antagonist in the vehicle. For example, GW5638 at 1.5 mg/day via oral gavage.[7][9]
- Group 3 (Positive Control): Administer a known antagonist, e.g., Fulvestrant at 5 mg/week via subcutaneous injection.[7][9]
- Treat animals for the duration of the study (e.g., 4-8 weeks).
4. Monitoring and Endpoint Analysis:
- Measure tumor volumes and body weights 2-3 times per week.
- At the end of the study, euthanize mice and excise tumors.
- A portion of the tumor can be flash-frozen for protein/RNA analysis (e.g., Western blot for ERα levels) and the other portion fixed in formalin for immunohistochemistry (e.g., Ki-67 for proliferation).
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Dissection of the molecular mechanism of action of GW5638, a novel estrogen receptor ligand, provides insights into the role of estrogen receptor in bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. scbt.com [scbt.com]
- 6. pnas.org [pnas.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. From Pure Antagonists to Pure Degraders of the Estrogen Receptor: Evolving Strategies for the Same Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of a new clinically relevant antiestrogen (GW5638) related to tamoxifen on breast and endometrial cancer growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacodynamic imaging guides dosing of a selective estrogen receptor degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tamoxifen administration routes and dosage for inducible Cre-mediated gene disruption in mouse hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tamoxifen administration routes and dosage for inducible Cre-mediated gene disruption in mouse hearts | Semantic Scholar [semanticscholar.org]
- 14. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Preclinical Administration of Estrogen Receptor Antagonists
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Estrogen receptor (ER) antagonists are critical tools in the study and treatment of estrogen-dependent pathologies, most notably ER-positive breast cancer. The efficacy and safety profile of these antagonists in preclinical models are highly dependent on the route of administration. This document provides a detailed overview of common administration routes for estrogen receptor antagonists in preclinical research, complete with experimental protocols and data presentation guidelines. While the specific compound "Estrogen receptor antagonist 4" is not definitively identified in the provided context, the following protocols and data are based on established practices for well-characterized ER antagonists and can be adapted for novel compounds.
Data Presentation: Administration of ER Antagonists in Preclinical Models
The following table summarizes common administration routes and dosing for representative estrogen receptor antagonists in preclinical models, based on available literature.
| Compound Type | Example Compound | Preclinical Model | Administration Route | Dosage Range | Vehicle | Reference |
| SERD | Fulvestrant | Nude mice (MCF-7 xenograft) | Subcutaneous (s.c.) | 0.5 - 5 mg/mouse/week | Castor oil | [1] |
| SERM | Tamoxifen | Rats | Oral gavage (p.o.) | 10 - 20 mg/kg/day | Corn oil | [2] |
| SERD | Giredestrant | Nude mice (xenograft) | Oral gavage (p.o.) | 10 - 100 mg/kg/day | Not specified | [3] |
| SERM | Ospemifene | Ovariectomized rats | Oral gavage (p.o.) | 10 mg/kg/day | Not specified | [4] |
| Aromatase Inhibitor | 4-hydroxyandrostenedione | Postmenopausal patients | Intramuscular (i.m.) | 125 - 500 mg | Not specified | [5] |
| ERβ Agonist | ERB-041 | Rats | Subcutaneous (s.c.) | 20 mg/kg for 6 days | 50% DMSO/50% 1x DPBS | [6] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of an ER Antagonist in Rodents
Oral gavage is a common method for administering compounds directly into the stomach, ensuring precise dosage.
Materials:
-
This compound (powder)
-
Vehicle (e.g., corn oil, 0.5% methylcellulose)
-
Animal scale
-
Homogenizer or sonicator
-
Feeding needles (gavage needles), appropriate size for the animal (e.g., 20-22 gauge for mice, 16-18 gauge for rats)
-
Syringes (1 mL or 3 mL)
-
70% ethanol
Procedure:
-
Formulation Preparation:
-
Accurately weigh the required amount of the ER antagonist.
-
Suspend or dissolve the compound in the chosen vehicle to the desired final concentration. For suspensions, use a homogenizer or sonicator to ensure a uniform mixture. Prepare fresh daily unless stability data indicates otherwise.
-
-
Animal Preparation:
-
Weigh the animal to determine the precise volume of the formulation to be administered.
-
Gently restrain the animal. For mice, this can be done by scruffing the neck. For rats, more gentle but firm handling is required. Ensure the animal's head and body are in a straight line to prevent esophageal injury.
-
-
Administration:
-
Draw the calculated volume of the formulation into the syringe fitted with the gavage needle.
-
Measure the gavage needle against the animal from the tip of the nose to the last rib to estimate the length to be inserted.
-
Gently insert the gavage needle into the esophagus via the side of the mouth. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert.
-
Slowly dispense the contents of the syringe.
-
Carefully withdraw the needle.
-
-
Post-Administration Monitoring:
-
Monitor the animal for a few minutes to ensure there are no signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.
-
Return the animal to its cage and monitor according to the experimental plan.
-
Protocol 2: Subcutaneous Injection of an ER Antagonist in Rodents
Subcutaneous injection is used for sustained release of compounds, particularly those formulated in an oil-based vehicle.
Materials:
-
This compound (sterile powder or solution)
-
Sterile vehicle (e.g., sesame oil, castor oil, saline)
-
Animal scale
-
Sterile syringes (1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
70% ethanol
Procedure:
-
Formulation Preparation:
-
Under sterile conditions (e.g., in a laminar flow hood), prepare the formulation by dissolving or suspending the sterile ER antagonist in the sterile vehicle to the desired concentration.
-
-
Animal Preparation:
-
Weigh the animal to calculate the injection volume.
-
Gently restrain the animal.
-
Swab the intended injection site (typically the loose skin over the back or flank) with 70% ethanol.
-
-
Administration:
-
Draw the calculated volume of the formulation into a sterile syringe.
-
Gently lift a fold of skin at the injection site to create a "tent."
-
Insert the needle at the base of the skin tent, parallel to the body, into the subcutaneous space.
-
Aspirate slightly to ensure the needle is not in a blood vessel.
-
Slowly inject the formulation. A small bleb will form under the skin.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and monitor for any signs of adverse reactions at the injection site, such as swelling or irritation.
-
Visualizations
Caption: Simplified Estrogen Receptor signaling pathway and antagonist action.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Potent estrogen receptor β agonists with inhibitory activity in vitro, fail to suppress xenografts of endocrine-resistant cyclin-dependent kinase 4/6 inhibitor-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Ospemifene - Wikipedia [en.wikipedia.org]
- 5. Use of the aromatase inhibitor 4-hydroxyandrostenedione in postmenopausal breast cancer: optimization of therapeutic dose and route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Monitoring ERα Degradation via Western Blotting
For Researchers, Scientists, and Drug Development Professionals
Introduction
The estrogen receptor alpha (ERα), a key driver in the majority of breast cancers, is a primary target for endocrine therapies. A class of drugs known as Selective Estrogen Receptor Degraders (SERDs) function by binding to ERα and inducing its degradation. This mechanism effectively eliminates the receptor from cancer cells, offering a powerful therapeutic strategy. Monitoring the degradation of ERα is crucial for the development and characterization of novel SERDs. Western blotting is a fundamental and widely used technique to quantify the reduction in ERα protein levels upon treatment with antagonist compounds. This document provides a detailed protocol for performing a Western blot to assess ERα degradation and presents comparative data for several key estrogen receptor antagonists.
Signaling Pathway for ERα Degradation
Estrogen receptor antagonists, particularly SERDs and PROTACs (Proteolysis Targeting Chimeras), induce ERα degradation primarily through the ubiquitin-proteasome system. Upon binding of an antagonist, the ERα protein undergoes a conformational change that is thought to expose degradation motifs. This leads to the recruitment of the cellular protein degradation machinery. While the specific E3 ubiquitin ligase that targets the antagonist-bound ERα for ubiquitination is not definitively identified for traditional SERDs like fulvestrant, PROTACs are engineered to recruit specific E3 ligases such as Von Hippel-Lindau (VHL) or Cereblon.[1][2][3][4][5] The polyubiquitinated ERα is then recognized and degraded by the 26S proteasome.
Caption: ERα Degradation Pathway.
Experimental Workflow for Western Blot Analysis of ERα Degradation
The following diagram outlines the key steps involved in the Western blot protocol to assess ERα degradation.
Caption: Western Blot Workflow.
Quantitative Data on ERα Degradation by Antagonists
The following table summarizes the half-maximal degradation concentration (DC50) or half-maximal inhibitory concentration (IC50) for ERα degradation induced by various estrogen receptor antagonists in breast cancer cell lines. These values are indicative of the potency of each compound in promoting the degradation of the ERα protein.
| Antagonist | Cell Line | DC50/IC50 (nM) | Reference |
| Fulvestrant | MCF-7 | <1 | [1] |
| GDC-0810 | MCF-7 | 0.7 (EC50) | [6][7] |
| AZD9496 | MCF-7 | 0.14 | [7][8] |
| ERD-148 (PROTAC) | MCF-7 | ~1 (DC50) | [9] |
| ARV-471 (PROTAC) | MCF-7 | ~1 (DC50) |
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Line: MCF-7 (ERα-positive human breast adenocarcinoma cell line).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Plating: Seed MCF-7 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment:
-
Once cells reach the desired confluency, replace the culture medium with fresh medium containing the estrogen receptor antagonist at various concentrations (e.g., 0.1, 1, 10, 100, 1000 nM).
-
Include a vehicle control (e.g., DMSO) at the same final concentration as the highest drug concentration.
-
Incubate the cells for the desired time points (e.g., 6, 12, 24 hours).
-
Cell Lysis
-
Wash: After treatment, aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis Buffer: Prepare fresh RIPA (Radioimmunoprecipitation assay) buffer.
-
RIPA Buffer Recipe (10 mL):
-
50 mM Tris-HCl, pH 8.0 (500 µL of 1M stock)
-
150 mM NaCl (300 µL of 5M stock)
-
1% NP-40 (100 µL of 10% stock)
-
0.5% Sodium deoxycholate (500 µL of 10% stock)
-
0.1% SDS (100 µL of 10% stock)
-
Add Protease and Phosphatase Inhibitor Cocktail (e.g., 100 µL of 100x stock) immediately before use.
-
Bring the final volume to 10 mL with sterile deionized water.
-
-
-
Lysis: Add 100-200 µL of ice-cold RIPA buffer to each well of the 6-well plate.
-
Scraping and Collection: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled microcentrifuge tube, avoiding the pellet.
Protein Quantification (Bradford Assay)
-
Reagents: Bradford reagent, Bovine Serum Albumin (BSA) standards (0.1 to 1.0 mg/mL).
-
Standard Curve: Prepare a standard curve using the BSA standards.
-
Sample Preparation: Dilute a small aliquot of each cell lysate (e.g., 1:10) with PBS.
-
Assay: In a 96-well plate, add 5 µL of each diluted lysate and BSA standard to separate wells. Add 250 µL of Bradford reagent to each well and mix.
-
Incubation and Measurement: Incubate at room temperature for 5-10 minutes and measure the absorbance at 595 nm using a microplate reader.
-
Calculation: Determine the protein concentration of each lysate by comparing its absorbance to the standard curve.
SDS-PAGE and Western Blotting
-
Sample Preparation for Loading:
-
Based on the protein quantification, calculate the volume of each lysate needed to have equal amounts of protein (e.g., 20-30 µg) for each sample.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load the denatured protein samples into the wells of a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Transfer at 100V for 1 hour or according to the manufacturer's instructions.
-
-
Blocking:
-
After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Anti-ERα antibody: e.g., Rabbit monoclonal [D8H8] (Cell Signaling Technology, #8644) at a 1:1000 dilution.[10] Or Mouse monoclonal[8] (Thermo Fisher Scientific, MA1-310).[11]
-
Anti-β-actin antibody (Loading Control): e.g., Mouse monoclonal [BA3R] (Thermo Fisher Scientific, MA5-15739) at a 1:5000 dilution.[12][13]
-
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities for ERα and β-actin using densitometry software (e.g., ImageJ).
-
Normalize the ERα band intensity to the corresponding β-actin band intensity for each sample.
-
Calculate the percentage of ERα degradation relative to the vehicle-treated control.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. protacerdegraders.com [protacerdegraders.com]
- 3. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC-Mediated Degradation of Estrogen Receptor in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fulvestrant as a reference antiestrogen and estrogen receptor (ER) degrader in preclinical studies: treatment dosage, efficacy, and implications on development of new ER-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Comparative Efficacy of AZD9496 and Fulvestrant on the Growth of Pituitary Adenoma via Blocking JAK2/STAT5B Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Estrogen Receptor alpha Activation Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 11. Estrogen Receptor alpha Monoclonal Antibody (33) (MA1-310) [thermofisher.com]
- 12. beta Actin Loading Control Monoclonal Antibody (BA3R) (MA5-15739) [thermofisher.com]
- 13. biocompare.com [biocompare.com]
- 14. Goat anti-Rabbit IgG (H+L), HRP (32460) [thermofisher.com]
- 15. Goat anti-Mouse IgG (H+L), HRP (31430) [thermofisher.com]
Application Notes and Protocols: RT-qPCR Analysis of Estrogen Receptor (ER) Target Genes in Response to Estrogen Receptor Antagonist 4 (4-Hydroxytamoxifen)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen Receptor Alpha (ERα) is a crucial driver in the proliferation of ER-positive breast cancer. The therapeutic efficacy of targeting this pathway with selective estrogen receptor modulators (SERMs), such as tamoxifen (B1202) and its active metabolite 4-hydroxytamoxifen (B85900) (4-OHT), is well-established. These antagonists competitively bind to ERα, leading to the recruitment of co-repressors instead of co-activators to estrogen response elements (EREs) on the promoters of target genes. This action results in the downregulation of estrogen-responsive genes critical for cell proliferation and survival. This document provides a detailed protocol for the analysis of ER target gene expression in response to an estrogen receptor antagonist, using 4-hydroxytamoxifen (4-OHT) as a representative compound, hereafter referred to as "Estrogen Receptor Antagonist 4." The protocol details the treatment of the ER-positive breast cancer cell line, MCF-7, and the subsequent analysis of key ER target genes—TFF1 (pS2), PGR (Progesterone Receptor), GREB1 (Growth Regulation by Estrogen in Breast cancer 1), and CCND1 (Cyclin D1)—using Reverse Transcription quantitative Polymerase Chain Reaction (RT-qPCR).
Data Presentation
The following table summarizes the representative quantitative data on the change in gene expression of key ER target genes in MCF-7 cells following treatment with this compound (4-OHT). The data is presented as a fold change relative to a vehicle-treated control.
| Target Gene | Treatment | Concentration | Duration | Fold Change vs. Vehicle | Reference |
| TFF1 (pS2) | 4-Hydroxytamoxifen | 100 nM | 24 hours | 0.35 | Fictional, representative data |
| PGR | 4-Hydroxytamoxifen | 100 nM | 24 hours | 0.42 | Fictional, representative data |
| GREB1 | 4-Hydroxytamoxifen | 100 nM | 24 hours | 0.28 | Fictional, representative data |
| CCND1 | 4-Hydroxytamoxifen | 100 nM | 24 hours | 0.55 | Fictional, representative data |
Note: The fold change values presented are representative and may vary depending on experimental conditions such as cell passage number, confluency, and specific RT-qPCR reagents and primers used.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the analysis of ER target gene expression.
Protocol 1: Cell Culture and Treatment
-
Cell Line: MCF-7 (ATCC® HTB-22™), an ER-positive human breast adenocarcinoma cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine. For experiments, use phenol (B47542) red-free DMEM with charcoal-stripped FBS to eliminate estrogenic effects from the medium.
-
Cell Seeding: Seed MCF-7 cells in 6-well plates at a density of 2 x 10^5 cells per well. Allow cells to attach and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Hormone Deprivation: After 24 hours, replace the medium with phenol red-free DMEM containing 10% charcoal-stripped FBS and incubate for another 24-48 hours to ensure estrogen deprivation.
-
Treatment: Prepare a stock solution of this compound (4-hydroxytamoxifen, Sigma-Aldrich, H7904) in DMSO (e.g., 10 mM). Dilute the stock solution in phenol red-free medium to the desired final concentration (e.g., 100 nM). Treat the cells by replacing the medium with the antagonist-containing medium. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24 hours).
Protocol 2: RNA Extraction
-
Cell Lysis: After the treatment period, aspirate the medium from the wells. Wash the cells once with ice-cold phosphate-buffered saline (PBS). Add 1 mL of TRIzol® Reagent (or equivalent) to each well and lyse the cells by pipetting up and down.
-
Phase Separation: Transfer the cell lysate to a microcentrifuge tube. Incubate at room temperature for 5 minutes. Add 0.2 mL of chloroform (B151607) per 1 mL of TRIzol® Reagent. Shake the tubes vigorously for 15 seconds and incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Carefully transfer the upper aqueous phase containing the RNA to a new tube. Add 0.5 mL of isopropanol (B130326) per 1 mL of TRIzol® Reagent used. Mix gently and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol (B145695) (in DEPC-treated water). Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Resuspension: Carefully remove the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA pellet in an appropriate volume of RNase-free water (e.g., 20-50 µL).
-
Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop™). An A260/A280 ratio of ~2.0 is indicative of pure RNA. Assess RNA integrity using gel electrophoresis or a bioanalyzer.
Protocol 3: Reverse Transcription (cDNA Synthesis)
-
Reaction Setup: In an RNase-free tube, combine the following components for each sample (adjust volumes based on the reverse transcriptase kit manufacturer's instructions):
-
Total RNA: 1 µg
-
Oligo(dT) primers or Random Hexamers
-
dNTP mix
-
RNase-free water to a final volume of X µL
-
-
Denaturation: Incubate the mixture at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
Reverse Transcription Reaction: Add the following components to the denatured RNA mixture:
-
Reverse Transcriptase Buffer
-
RNase Inhibitor
-
Reverse Transcriptase Enzyme
-
-
Incubation: Incubate the reaction at the temperature and for the duration recommended by the enzyme manufacturer (e.g., 42°C for 60 minutes).
-
Inactivation: Inactivate the reverse transcriptase by heating at 70°C for 10 minutes.
-
Storage: The resulting cDNA can be used immediately for qPCR or stored at -20°C.
Protocol 4: Real-Time Quantitative PCR (RT-qPCR)
-
Primer Design: Design or obtain validated primers for the target genes (TFF1, PGR, GREB1, CCND1) and a stable housekeeping gene (e.g., GAPDH, ACTB, or RPLP0) for normalization.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a qPCR plate or tubes. A typical reaction includes:
-
SYBR® Green Master Mix (or a probe-based master mix)
-
Forward Primer (final concentration 100-500 nM)
-
Reverse Primer (final concentration 100-500 nM)
-
Diluted cDNA template (e.g., 1-5 µL)
-
Nuclease-free water to the final reaction volume (e.g., 20 µL)
-
-
qPCR Program: Perform the qPCR using a real-time PCR instrument with a program similar to the following:
-
Initial Denaturation: 95°C for 10 minutes
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis (for SYBR® Green): To verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the ΔΔCt by subtracting the ΔCt of the control group from the ΔCt of the treated group (ΔΔCt = ΔCt_treated - ΔCt_control).
-
Calculate the fold change in gene expression using the 2^-ΔΔCt formula.
-
Mandatory Visualizations
Estrogen Receptor Signaling Pathway and Antagonist Action
Caption: ER signaling pathway and antagonist mechanism.
Experimental Workflow for RT-qPCR Analysis
Caption: RT-qPCR experimental workflow.
"Estrogen receptor antagonist 4" competitive binding assay with radiolabeled estrogen
A Competitive Binding Assay Using Radiolabeled Estrogen for High-Throughput Screening and Pharmacological Characterization
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The estrogen receptor (ER) is a key therapeutic target in hormone-dependent diseases, most notably breast cancer. Identifying and characterizing compounds that can antagonize the binding of estrogen to its receptor is a critical step in the development of new endocrine therapies. This application note describes a robust and sensitive competitive binding assay for the screening and pharmacological evaluation of estrogen receptor antagonists. The assay utilizes a radiolabeled form of estrogen, typically [³H]-17β-estradiol, which competes with potential antagonist compounds for binding to the estrogen receptor. This method allows for the determination of the binding affinity (IC50 and Ki values) of test compounds, providing a quantitative measure of their potency as ER antagonists. The protocol is suitable for both purified recombinant ER and ER derived from biological samples such as rat uterine cytosol.[1][2][3]
Principle of the Assay:
The competitive binding assay is based on the principle of competition between a fixed concentration of a radiolabeled ligand ([³H]-17β-estradiol) and a range of concentrations of an unlabeled test compound (the potential antagonist) for a limited number of estrogen receptors. The amount of radiolabeled ligand bound to the receptor is inversely proportional to the affinity and concentration of the test compound. By measuring the displacement of the radiolabeled ligand at various concentrations of the test compound, a dose-response curve can be generated, from which the half-maximal inhibitory concentration (IC50) can be determined. The IC50 value represents the concentration of the test compound required to displace 50% of the specifically bound radiolabeled ligand.[1][2]
Estrogen Receptor Signaling Pathway
Caption: Classical estrogen receptor signaling pathway and the mechanism of antagonist competition.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Notes |
| [³H]-17β-estradiol | PerkinElmer or other | Specific activity: 20-60 Ci/mmol |
| 17β-estradiol (unlabeled) | Sigma-Aldrich | For standard curve and non-specific binding |
| Test Compounds (Antagonists) | Various | Dissolved in appropriate solvent (e.g., DMSO) |
| Estrogen Receptor (ER) | - | Recombinant human ERα or ERβ, or rat uterine cytosol |
| Assay Buffer (TEDG Buffer) | - | 10 mM Tris-HCl, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4. DTT should be added just prior to use.[1] |
| Hydroxylapatite (HAP) Slurry | Bio-Rad | For separation of bound and free radioligand |
| Scintillation Cocktail | Various | For liquid scintillation counting |
| 96-well plates | Various | For high-throughput screening |
| Protein Assay Reagent | Bio-Rad | e.g., Bradford or BCA assay |
Preparation of Rat Uterine Cytosol (Source of ER)
This protocol is adapted from the National Toxicology Program.[1]
-
Uteri should be obtained from female rats ovariectomized 7-10 days prior to the experiment to minimize endogenous estrogen levels.[1]
-
Excise uteri, trim excess fat and connective tissue, and weigh. Uteri can be used immediately or snap-frozen in liquid nitrogen and stored at -80°C.[1]
-
Homogenize the uterine tissue in ice-cold TEDG buffer (e.g., 0.1 g tissue per 1 mL buffer).[1]
-
Centrifuge the homogenate at 2,500 x g for 10 minutes at 4°C to pellet the nuclear fraction.[1]
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 105,000 x g for 60 minutes at 4°C.[1]
-
The resulting supernatant is the cytosol containing the estrogen receptors. Determine the protein concentration using a standard protein assay. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.[1]
Saturation Binding Assay (to determine Kd and Bmax)
-
Prepare a series of dilutions of [³H]-17β-estradiol in TEDG buffer, typically ranging from 0.05 to 10 nM.
-
For each concentration of radioligand, prepare two sets of tubes: one for total binding and one for non-specific binding.
-
To the non-specific binding tubes, add a 100-fold excess of unlabeled 17β-estradiol.[1]
-
Add the prepared cytosol (e.g., 50-100 µg of protein) to all tubes.[1]
-
Incubate the reactions at 4°C overnight to reach equilibrium.
-
Separate the bound from free radioligand by adding ice-cold hydroxylapatite slurry, followed by centrifugation.
-
Wash the pellet with assay buffer to remove unbound radioligand.
-
Add scintillation cocktail to the pellets and measure the radioactivity using a liquid scintillation counter.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax). Scatchard plot analysis can also be used.[4][5][6]
Competitive Binding Assay
Caption: Workflow for the estrogen receptor competitive binding assay.
-
Prepare serial dilutions of the test compound (potential antagonist) in the appropriate solvent. A wide concentration range is recommended (e.g., 10⁻¹¹ to 10⁻⁵ M).[1]
-
In a 96-well plate or microcentrifuge tubes, add the following to each well/tube:
-
Total Binding: Assay buffer, ER preparation, and a fixed concentration of [³H]-17β-estradiol (typically at or near its Kd value, e.g., 0.5-1.0 nM).[1]
-
Non-Specific Binding (NSB): Assay buffer, ER preparation, [³H]-17β-estradiol, and a 100-fold excess of unlabeled 17β-estradiol.
-
Test Compound: Assay buffer, ER preparation, [³H]-17β-estradiol, and the test compound at various concentrations.
-
-
Incubate the plate/tubes at 4°C overnight to allow the binding to reach equilibrium.
-
Separate the bound and free radioligand using a suitable method such as hydroxylapatite precipitation, dextran-coated charcoal, or filter-based separation.[7]
-
Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the percent specific binding for each concentration of the test compound using the following formula: % Specific Binding = [(DPM_sample - DPM_NSB) / (DPM_total - DPM_NSB)] * 100
-
Plot the percent specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.[2][8]
-
Data Presentation
The binding affinities of estrogen receptor antagonists are typically reported as IC50 values. The following table provides examples of IC50 values for known ER antagonists determined by competitive binding assays with radiolabeled estrogen.
| Compound | Receptor | Radioligand | IC50 (nM) | Reference |
| 17β-Estradiol | ERα | [³H]-17β-estradiol | 0.085 | [9] |
| Tamoxifen (B1202) | ERα | [³H]-17β-estradiol | Data not uniformly available in provided abstracts, requires further specific search. | |
| 4-Hydroxytamoxifen (4-OHT) | ERα | [³H]-17β-estradiol | ~1 | |
| ICI 182,780 (Fulvestrant) | ERα | [³H]-17β-estradiol | Data suggests high affinity, but specific IC50 not in abstracts. | |
| Raloxifene | ERα | [³H]-17β-estradiol | Higher affinity than tamoxifen suggested, specific IC50 not in abstracts.[8] | |
| Diethylstilbestrol (DES) | ERα | [³H]-17β-estradiol | Potent binder, specific IC50 not in abstracts.[1][3] |
Note: IC50 values can vary depending on the specific assay conditions (e.g., receptor concentration, temperature, incubation time). It is recommended to run a reference compound such as unlabeled 17β-estradiol in each assay for comparison.
Conclusion
The competitive radioligand binding assay is a powerful and reliable method for the identification and characterization of estrogen receptor antagonists. It provides quantitative data on the binding affinity of test compounds, which is essential for lead optimization and structure-activity relationship (SAR) studies in drug discovery. The protocol described here can be adapted for high-throughput screening to efficiently evaluate large compound libraries.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 3. Assessment of a robust model protocol with accelerated throughput for a human recombinant full length estrogen receptor-alpha binding assay: protocol optimization and intralaboratory assay performance as initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The analysis of data from breast cancer estrogen and progesterone receptor assays: Scatchard plots are inferior to direct fitting by computer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biphasic Scatchard plots of oestrogen receptors are associated with low pS2 levels in human breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simplified Scatchard-plot assay for estrogen receptor in human breast tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of binding affinity of molecular imaging agents for steroid hormone receptors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Purification of Fulvestrant, an Estrogen Receptor Antagonist
Introduction
Fulvestrant (B1683766) is a potent selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor (HR)-positive metastatic breast cancer, particularly in postmenopausal women whose disease has progressed on prior antiestrogen (B12405530) therapy.[1][2][3] Unlike selective estrogen receptor modulators (SERMs) like tamoxifen, which have mixed agonist and antagonist effects, fulvestrant is a pure antiestrogen.[4] Its mechanism of action involves binding to the estrogen receptor (ER), inhibiting its dimerization, and promoting its degradation, thereby blocking estrogen-mediated cell signaling.[4][5] This document provides a detailed overview of the synthesis and purification methods for fulvestrant, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action: Estrogen Receptor Signaling and Antagonism by Fulvestrant
Estrogen signaling plays a critical role in the development and progression of a significant portion of breast cancers.[6] The classical pathway involves estrogen binding to its nuclear receptors, ERα or ERβ, which then dimerize and bind to estrogen response elements (EREs) on DNA to regulate gene transcription.[7][8] Fulvestrant disrupts this pathway by binding to the estrogen receptor, which not only blocks the binding of estrogen but also induces a conformational change that leads to the degradation of the receptor itself.[4][5] This dual action makes it an effective therapeutic agent.
Caption: Estrogen receptor signaling pathway and its inhibition by Fulvestrant.
Synthesis of Fulvestrant
Several synthetic routes for fulvestrant have been developed. A common approach involves a multi-step process starting from a steroid precursor. One reported synthesis achieves a 35% overall yield in four steps from 6-dehydronandrolone (B1316645) acetate (B1210297).[9][10] The commercial-scale manufacturing process often involves key steps such as a stereoselective 1,6-addition of an organocuprate to a steroidal dienone, followed by a copper-mediated aromatization of the A-ring.[11][12]
Below is a generalized workflow for the synthesis of fulvestrant, highlighting the key transformations.
Caption: Generalized workflow for the synthesis of Fulvestrant.
Experimental Protocol: A Key Synthetic Step
While specific proprietary details of commercial synthesis are not fully public, a general procedure for a key step, such as the introduction of the side chain, can be outlined based on publicly available information. One patented process describes the reaction of a steroidal intermediate with a suitable side-chain precursor.[13]
Objective: To couple the fulvestrant side chain to the steroid core.
Materials:
-
Steroidal intermediate (e.g., a protected estra-1,3,5(10)-triene derivative)
-
Side-chain precursor (e.g., 9-bromonon-1-ene or a derivative)
-
Organometallic reagent (e.g., zirconocene)
-
Anhydrous solvent (e.g., THF, toluene)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve the steroidal intermediate in the anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
Cool the solution to the appropriate temperature (e.g., -78 °C or room temperature, depending on the specific reaction).
-
In a separate flask, prepare the organometallic reagent by reacting the side-chain precursor with the appropriate metal complex.
-
Slowly add the organometallic reagent to the solution of the steroidal intermediate.
-
Allow the reaction to proceed for the specified time, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated ammonium (B1175870) chloride solution).
-
Perform an aqueous workup, extracting the product into an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
Purification of Fulvestrant
The purification of fulvestrant is a critical step to ensure high purity and to remove any unreacted starting materials, byproducts, or diastereomers.[1][2] Column chromatography is a widely used technique for the purification of fulvestrant and its intermediates.[14]
Experimental Protocol: Column Chromatography Purification
Objective: To purify crude fulvestrant to a high degree of purity.
Materials:
-
Crude fulvestrant
-
Silica (B1680970) gel (for column chromatography)
-
Solvents for the mobile phase (e.g., petroleum ether and ethyl acetate)
-
Glass column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., a mixture with a low concentration of the more polar solvent). Pour the slurry into the glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude fulvestrant in a minimal amount of a suitable solvent. Load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. The polarity of the mobile phase can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities. For fulvestrant, a common mobile phase system is a mixture of petroleum ether and ethyl acetate.[1] One described method uses a mobile phase of 15% ethyl acetate in petroleum ether for the first fraction, followed by 30% ethyl acetate in petroleum ether for the second fraction.[1]
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Monitoring: Monitor the separation by TLC, analyzing the composition of the collected fractions.
-
Product Isolation: Combine the fractions containing the pure fulvestrant and evaporate the solvent under reduced pressure to obtain the purified product.
Separation of Diastereomers: Fulvestrant has a chiral center at the sulfur atom of the side chain, leading to the formation of two diastereomers (Fulvestrant Sulfoxide A and Fulvestrant Sulfoxide B).[1][2] Chiral chromatography may be necessary for the separation of these diastereomers.[1]
Quantitative Data
The following table summarizes typical quantitative data for the synthesis and purification of fulvestrant.
| Parameter | Value | Reference |
| Overall Synthesis Yield | 35% | [9][10] |
| Purification Method | Column Chromatography | [1][2][14] |
| Stationary Phase | Silica Gel | [1][2] |
| Mobile Phase | Petroleum ether and ethyl acetate | [1][15] |
| Purity of Final Product | >99.5% | [2] |
The synthesis and purification of fulvestrant involve a multi-step process that requires careful control of reaction conditions and effective purification techniques to achieve a high-purity final product. The protocols and data presented here provide a comprehensive overview for researchers and professionals involved in the development and manufacturing of this important estrogen receptor antagonist.
References
- 1. ijrar.org [ijrar.org]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. cancerresearchuk.org [cancerresearchuk.org]
- 4. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fulvestrant - NCI [cancer.gov]
- 6. mdpi.com [mdpi.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. academic.oup.com [academic.oup.com]
- 9. An alternative synthesis of the breast cancer drug fulvestrant (Faslodex®): catalyst control over C–C bond formation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. An alternative synthesis of the breast cancer drug fulvestrant (Faslodex®): catalyst control over C-C bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CN114685593A - Fulvestrant preparation method and intermediate thereof - Google Patents [patents.google.com]
- 14. US9315540B2 - Process for the preparation of fulvestrant - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Use of Estrogen Receptor Antagonists in Co-Immunoprecipitation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The estrogen receptor (ER) is a ligand-activated transcription factor critical in various physiological processes and a key therapeutic target in hormone-dependent cancers. Understanding the protein-protein interactions of ER is crucial for elucidating its mechanism of action and for the development of novel therapeutics. Co-immunoprecipitation (Co-IP) is a powerful technique to study these interactions. This document provides detailed application notes and protocols for the use of estrogen receptor antagonists in Co-IP assays to investigate their impact on ER's interaction with its binding partners, particularly coactivators.
Estrogen receptor antagonists, such as 4-hydroxytamoxifen (B85900) (the active metabolite of tamoxifen) and fulvestrant, are pivotal in studying ER biology. These molecules function by competitively binding to the ER, which can lead to conformational changes that inhibit the binding of coactivator proteins necessary for transcriptional activation.[1][2] Co-IP assays are instrumental in demonstrating this disruption of protein-protein interactions.
Signaling Pathway of Estrogen Receptor Alpha (ERα)
The binding of an agonist, like estradiol (B170435) (E2), to ERα induces a conformational change that promotes the dissociation of heat shock proteins (HSP), dimerization, and subsequent binding to estrogen response elements (EREs) in the DNA. This agonist-bound conformation facilitates the recruitment of coactivators, such as those from the p160 family (e.g., SRC-1, SRC-2, and SRC-3/AIB1), which in turn recruit histone acetyltransferases (HATs) and other components of the transcriptional machinery to initiate gene expression.
In contrast, ER antagonists induce a different conformational change in the receptor. For instance, the binding of 4-hydroxytamoxifen repositions helix 12 of the ERα ligand-binding domain in a way that prevents coactivator binding and may even promote the recruitment of corepressors.[2] Fulvestrant, a selective estrogen receptor degrader (SERD), not only antagonizes ER signaling but also promotes its degradation.
Application Notes
Co-IP is a valuable technique to confirm the interaction between ERα and its binding partners and to assess the effect of antagonists on this interaction. The general principle involves using an antibody to capture a specific protein (the "bait," e.g., ERα) from a cell lysate, thereby also pulling down any associated proteins (the "prey," e.g., a coactivator).
Key Considerations:
-
Antibody Selection: Use a high-quality antibody validated for immunoprecipitation that specifically recognizes the bait protein (ERα).
-
Lysis Buffer: The choice of lysis buffer is critical. Use a non-denaturing lysis buffer to maintain protein-protein interactions. RIPA buffer, commonly used in western blotting, may be too harsh and can disrupt weaker interactions. A buffer containing a mild non-ionic detergent like NP-40 or Triton X-100 is often preferred.
-
Controls: Appropriate controls are essential for interpreting Co-IP results. These include:
-
Isotype Control: An antibody of the same isotype as the primary antibody but not specific to any cellular protein. This control helps to identify non-specific binding to the beads or antibody.
-
Negative Control Cells: Cells that do not express the bait protein.
-
Input Control: A small fraction of the cell lysate before immunoprecipitation is run on the western blot to confirm the presence of both bait and prey proteins.
-
-
Treatment with Antagonist: Cells should be treated with the estrogen receptor antagonist for a sufficient time to allow for cellular uptake and binding to the receptor. A dose-response and time-course experiment may be necessary to optimize treatment conditions.
Experimental Protocols
Protocol 1: Co-Immunoprecipitation of ERα and a Coactivator from Breast Cancer Cells
This protocol describes the co-immunoprecipitation of endogenous ERα and a known coactivator, Steroid Receptor Coactivator-1 (SRC-1), from MCF-7 breast cancer cells treated with an estrogen receptor antagonist.
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phenol (B47542) red-free medium supplemented with charcoal-stripped serum
-
Estradiol (E2)
-
Estrogen Receptor Antagonist (e.g., 4-hydroxytamoxifen or Fulvestrant)
-
Phosphate-buffered saline (PBS)
-
Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors.
-
Anti-ERα antibody (IP-grade)
-
Anti-SRC-1 antibody (for western blotting)
-
Normal rabbit or mouse IgG (isotype control)
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash Buffer: Same as Lysis Buffer but with a lower concentration of detergent (e.g., 0.1% NP-40)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
-
SDS-PAGE gels and western blotting reagents
Procedure:
-
Cell Culture and Treatment:
-
Culture MCF-7 cells in standard medium.
-
24-48 hours before the experiment, switch to phenol red-free medium with charcoal-stripped serum to reduce background estrogenic effects.
-
Treat cells with vehicle (e.g., ethanol), 10 nM Estradiol (E2), or 1 µM of the estrogen receptor antagonist for 24 hours.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Co-IP Lysis Buffer to the plate and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new pre-chilled tube. This is the cell lysate.
-
-
Pre-clearing the Lysate:
-
Add 20 µL of Protein A/G beads to 1 mg of cell lysate.
-
Incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 2-5 µg of anti-ERα antibody or the isotype control IgG to the pre-cleared lysate.
-
Incubate overnight at 4°C on a rotator.
-
Add 30 µL of Protein A/G beads to each sample and incubate for 2-4 hours at 4°C on a rotator to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. After the final wash, remove as much of the supernatant as possible.
-
-
Elution:
-
Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
-
Western Blot Analysis:
-
Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against ERα (to confirm successful immunoprecipitation) and SRC-1 (to detect the co-immunoprecipitated protein).
-
Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.
-
Co-IP Experimental Workflow
Data Presentation
The results of the Co-IP experiment can be quantified by densitometry of the western blot bands. The amount of co-immunoprecipitated protein (SRC-1) can be normalized to the amount of immunoprecipitated protein (ERα).
Table 1: Effect of Estradiol and Antagonists on the ERα-SRC-1 Interaction
| Treatment Group | IP: ERα (Relative Units) | Co-IP: SRC-1 (Relative Units) | Normalized SRC-1/ERα Interaction |
| Vehicle | 1.00 | 0.25 | 0.25 |
| Estradiol (10 nM) | 1.10 | 1.50 | 1.36 |
| 4-Hydroxytamoxifen (1 µM) | 0.95 | 0.30 | 0.32 |
| Fulvestrant (1 µM) | 0.45 | 0.10 | 0.22 |
Note: The data presented in this table are representative and should be confirmed experimentally.
The results typically show a basal level of interaction in the vehicle-treated cells, a significant increase in interaction upon estradiol treatment, and a reduction in the interaction to near or below basal levels with antagonist treatment.[3] Fulvestrant may also lead to a decrease in the total amount of immunoprecipitated ERα due to its degradative effect.[4]
Troubleshooting
| Issue | Possible Cause | Solution |
| No protein detected in IP | Inefficient immunoprecipitation. | Confirm antibody is validated for IP. Increase antibody concentration or incubation time. |
| Protein not expressed or at low levels. | Confirm protein expression in the input lysate. | |
| High background | Non-specific binding to beads or antibody. | Increase the number and stringency of washes. Pre-clear the lysate. Use an isotype control. |
| Antibody cross-reactivity. | Use a more specific monoclonal antibody. | |
| No co-immunoprecipitated protein | Interaction is weak or transient. | Use a milder lysis buffer. Consider cross-linking agents. |
| Antagonist treatment is not effective. | Optimize antagonist concentration and treatment time. | |
| Antibody for western blot is not working. | Validate the antibody with a positive control. |
Conclusion
Co-immunoprecipitation is an indispensable technique for studying the effects of estrogen receptor antagonists on ERα protein-protein interactions. By carefully designing experiments with appropriate controls, researchers can obtain valuable insights into the molecular mechanisms of antagonist action, which is essential for both basic research and the development of new endocrine therapies.
References
- 1. Coactivator peptides have a differential stabilizing effect on the binding of estrogens and antiestrogens with the estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coactivator and corepressor regulation of the agonist/antagonist activity of the mixed antiestrogen, 4-hydroxytamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fulvestrant treatment alters MDM2 protein turnover and sensitivity of human breast carcinoma cells to chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Hydroxytamoxifen, an Estrogen Receptor Antagonist, in High-Throughput Screening
Note: The specific compound "Estrogen receptor antagonist 4" is not a widely recognized chemical entity in scientific literature. It appears as an internal designation in a patent (WO2021213358A1) for boron-containing compounds.[1] Therefore, these application notes focus on a well-characterized and widely used estrogen receptor antagonist, 4-Hydroxytamoxifen (4-OHT) , the active metabolite of tamoxifen, to provide relevant and practical information for high-throughput screening applications. 4-OHT is a selective estrogen receptor modulator (SERM) that acts as an antagonist in breast cancer cells.[2][3]
Introduction
4-Hydroxytamoxifen (4-OHT) is a potent non-steroidal estrogen receptor (ER) antagonist that is extensively used in cancer research and for the inducible control of gene expression in Cre-Lox systems.[4] It functions by competitively binding to estrogen receptors (ERα and ERβ), thereby blocking the transcriptional activation mediated by estradiol.[5][6] This antagonistic activity makes 4-OHT a critical tool and reference compound in high-throughput screening (HTS) campaigns aimed at discovering novel ER modulators for therapeutic applications, particularly in oncology. These notes provide an overview of the application of 4-OHT in HTS, including its mechanism of action, relevant quantitative data, and detailed experimental protocols.
Mechanism of Action
4-Hydroxytamoxifen exerts its antagonistic effects by competitively binding to the ligand-binding domain (LBD) of estrogen receptors. Upon binding, it induces a conformational change in the receptor that is distinct from the conformation induced by agonists like estradiol. This altered conformation prevents the recruitment of coactivators necessary for gene transcription and may instead promote the binding of corepressors. This leads to the inhibition of ER-mediated gene expression and a subsequent block in the proliferation of ER-positive cancer cells.[6][7]
Below is a diagram illustrating the signaling pathway of estrogen receptor and the antagonistic action of 4-Hydroxytamoxifen.
Caption: Estrogen receptor signaling and antagonism by 4-OHT.
Quantitative Data for 4-Hydroxytamoxifen
The following tables summarize key quantitative metrics for 4-OHT, which are essential for its use as a reference compound in HTS assays.
| Binding Affinity Data | |
| Parameter | Value |
| Kd for ERRγ | 35 nM[8] |
| Ki for ERRγ (vs [3H]4-OHT) | 75 nM[8] |
| Ki for ER (general) | ~8-fold higher affinity than tamoxifen[4] |
| Functional Activity Data (EC50/IC50) | |
| Assay | Value |
| Inhibition of [3H]-estradiol stimulated proliferation (MCF-7 cells) | EC50 = 0.03 nM[3] |
| Disruption of ERRγ–SRC-1.2 interaction | EC50 = 50 nM[8] |
| Disruption of ERRβ–SRC-1.2 interaction | EC50 = 150 nM[8] |
| Induction of ERα degradation (MCF-7 cells) | Activity at 0.1 nM[3] |
High-Throughput Screening Protocols
4-OHT is an ideal control compound for qualifying HTS assays designed to identify ER antagonists. Below are protocols for common HTS assays.
General HTS Workflow
The diagram below outlines a typical workflow for an HTS campaign to identify novel estrogen receptor antagonists.
Caption: High-Throughput Screening workflow for ER antagonists.
ERα Luciferase Reporter Gene Assay (Antagonist Mode)
This cell-based assay is a cornerstone for identifying compounds that block ERα-mediated gene transcription.
Principle: HEK293 or other suitable cells are stably transfected with a plasmid containing an estrogen response element (ERE) upstream of a luciferase reporter gene.[9][10] In the presence of an ERα agonist (e.g., estradiol), the receptor activates transcription, leading to luciferase expression and a measurable light signal. Antagonists compete with the agonist, reducing the luciferase signal.
Materials:
-
Cell Line: HEK293T cells stably expressing ERα and an ERE-luciferase reporter.
-
Culture Medium: DMEM with 10% Charcoal/Dextran stripped Fetal Bovine Serum (CDS-FBS) to remove endogenous steroids.
-
Estradiol (E2): Agonist (e.g., 1 nM final concentration).
-
4-Hydroxytamoxifen (4-OHT): Positive control antagonist (e.g., 10-point, 3-fold serial dilution starting from 10 µM).
-
Test Compounds: Compound library dissolved in DMSO.
-
Assay Plates: 384-well, white, solid-bottom plates.
-
Luciferase Detection Reagent: (e.g., Bright-Glo™).
-
Plate Reader: Luminometer.
Protocol:
-
Cell Plating:
-
Trypsinize and resuspend the reporter cell line in phenol (B47542) red-free DMEM with 10% CDS-FBS.
-
Dispense 5,000-10,000 cells per well in a 384-well plate.
-
Incubate for 18-24 hours at 37°C, 5% CO2.
-
-
Compound Addition:
-
Prepare serial dilutions of 4-OHT and test compounds in assay medium.
-
Using a liquid handler, add compounds to the cell plates. Include controls:
-
Negative Control: Vehicle (DMSO) + E2 (Maximum signal).
-
Positive Control: 4-OHT + E2 (Inhibition).
-
Basal Control: Vehicle (DMSO) only (Minimum signal).
-
-
-
Incubation:
-
Incubate plates for 18-24 hours at 37°C, 5% CO2.
-
-
Signal Detection:
-
Equilibrate plates and luciferase reagent to room temperature.
-
Add luciferase reagent to each well.
-
Incubate for 5 minutes to lyse cells and stabilize the signal.
-
Read luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize data to controls: % Inhibition = 100 * (1 - [Signal_Compound - Signal_Basal] / [Signal_Negative - Signal_Basal]).
-
Plot % Inhibition versus compound concentration and fit to a four-parameter logistic equation to determine IC50 values.
-
ERα Competitive Binding Assay (Fluorescence Polarization)
This biochemical assay measures the ability of a compound to displace a fluorescently labeled estrogen ligand from the ERα protein.[11]
Principle: A fluorescent estrogen tracer, when bound to the large ERα protein, tumbles slowly in solution and emits highly polarized light. When a test compound displaces the tracer, the small, free-floating tracer tumbles rapidly, emitting depolarized light. The change in fluorescence polarization (FP) is proportional to the amount of tracer displaced.
Materials:
-
ERα Protein: Recombinant human ERα ligand-binding domain (LBD).
-
Fluorescent Tracer: A fluorescently labeled estrogen analog.
-
Assay Buffer: e.g., PBS with 0.01% Tween-20.
-
4-Hydroxytamoxifen (4-OHT): Positive control competitor.
-
Test Compounds: Compound library in DMSO.
-
Assay Plates: 384-well, black, low-volume plates.
-
Plate Reader: Equipped with FP optics.
Protocol:
-
Reagent Preparation:
-
Prepare dilutions of test compounds and 4-OHT in assay buffer.
-
Prepare a solution of ERα protein and fluorescent tracer in assay buffer.
-
-
Assay Assembly:
-
Add test compounds/controls to the wells.
-
Add the ERα/tracer mix to all wells to initiate the binding reaction.
-
Controls:
-
Minimum Polarization: Tracer only.
-
Maximum Polarization: ERα + tracer + DMSO.
-
-
-
Incubation:
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Measurement:
-
Read fluorescence polarization (mP units) on a plate reader.
-
-
Data Analysis:
-
Calculate the % displacement for each compound concentration.
-
Determine IC50 values by fitting the dose-response data.
-
Cell Proliferation Assay (ER-Positive Breast Cancer Cells)
This assay assesses the functional outcome of ER antagonism by measuring the inhibition of estrogen-stimulated cell growth.
Principle: ER-positive breast cancer cells, such as MCF-7, proliferate in response to estradiol. An ER antagonist will block this effect. Cell viability is measured using reagents like resazurin (B115843) (AlamarBlue) or ATP-based assays (CellTiter-Glo).[4]
Materials:
-
Cell Line: MCF-7 (ER-positive human breast cancer cell line).
-
Culture Medium: Phenol red-free medium with 10% CDS-FBS.
-
Estradiol (E2): Mitogenic stimulus.
-
4-Hydroxytamoxifen (4-OHT): Positive control inhibitor.
-
Assay Plates: 96- or 384-well clear-bottom plates.
-
Viability Reagent: e.g., CellTiter-Glo®.
Protocol:
-
Cell Plating:
-
Plate MCF-7 cells in assay medium and allow them to attach for 24 hours.
-
-
Compound Treatment:
-
Treat cells with serially diluted test compounds or 4-OHT, in the presence of a fixed concentration of E2 (e.g., 0.1 nM).
-
-
Incubation:
-
Incubate for 3-5 days to allow for cell proliferation.
-
-
Viability Measurement:
-
Add the viability reagent according to the manufacturer's instructions.
-
Read the signal (luminescence or fluorescence) on a plate reader.
-
-
Data Analysis:
-
Calculate the % inhibition of E2-stimulated proliferation.
-
Determine GI50 (concentration for 50% growth inhibition) values from dose-response curves.
-
Compound Management and Storage
-
Solubility: Dissolve 4-OHT in DMSO at a high concentration (e.g., 10-40 mM).[3][4] For cell-based assays, ensure the final DMSO concentration is non-toxic (typically ≤ 0.5%).
-
Storage: Prepare single-use aliquots of the stock solution and store at -20°C or -80°C to minimize freeze-thaw cycles.[4] Protect from light. Working solutions should be prepared fresh for each experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-Hydroxytamoxifen is an isoform-specific inhibitor of orphan estrogen-receptor-related (ERR) nuclear receptors beta and gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. americapeptides.com [americapeptides.com]
- 5. Antiestrogen - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Palazestrant (OP-1250), A Complete Estrogen Receptor Antagonist, Inhibits Wild-type and Mutant ER-positive Breast Cancer Models as Monotherapy and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor γ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Identification of Compounds That Inhibit Estrogen-Related Receptor Alpha Signaling Using High-Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-throughput screening assays for estrogen receptor by using coumestrol, a natural fluorescence compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Oral Bioavailability of Estrogen Receptor Antagonist 4 (ERA-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen receptor antagonists are a critical class of therapeutics, particularly in the treatment of hormone receptor-positive breast cancer. The efficacy of an orally administered drug is fundamentally dependent on its bioavailability, which dictates the extent and rate at which the active substance is absorbed and becomes available at the site of action. This document provides a comprehensive set of protocols to assess the oral bioavailability of a novel investigational estrogen receptor antagonist, designated herein as ERA-4.
The following protocols outline a tiered approach, beginning with in vitro assays to predict absorption and metabolism, and culminating in in vivo pharmacokinetic studies to definitively determine oral bioavailability. These methodologies are essential for guiding lead optimization, candidate selection, and clinical dose predictions in the drug development process.
Estrogen Receptor Signaling Pathway
Estrogen receptors (ERα and ERβ) are ligand-activated transcription factors that mediate the physiological effects of estrogens.[1] Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus.[1] In its classic genomic signaling pathway, the ER dimer binds to estrogen response elements (EREs) on the DNA, recruiting co-activators or co-repressors to regulate the transcription of target genes.[2] Estrogen receptors can also mediate non-genomic effects through membrane-associated receptors, activating various downstream signaling cascades.[2][3] Estrogen receptor antagonists, such as ERA-4, function by competitively binding to the estrogen receptor, thereby inhibiting its transcriptional activity and downstream signaling.[4][5]
Caption: Estrogen Receptor Signaling Pathway and Mechanism of ERA-4 Antagonism.
Experimental Workflow for Oral Bioavailability Assessment
A systematic workflow is crucial for the comprehensive evaluation of a drug candidate's oral bioavailability. The process begins with fundamental physicochemical characterization, followed by a series of in vitro assays to assess permeability and metabolic stability. Promising candidates then advance to in vivo pharmacokinetic studies in animal models to determine key parameters such as Cmax, Tmax, AUC, and ultimately, oral bioavailability (F).
Caption: Experimental Workflow for Assessing Oral Bioavailability of ERA-4.
In Vitro Protocols
Caco-2 Permeability Assay
The Caco-2 cell line is a human colon adenocarcinoma cell line that, when cultured, differentiates to form a monolayer of polarized enterocytes that serve as a model for human intestinal absorption.[6] This assay is used to predict the intestinal permeability of a compound and to identify whether it is a substrate for active efflux transporters.[7][8]
Protocol:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell™ supports and cultured for 18-22 days to allow for differentiation and the formation of a confluent monolayer.[8] The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).[7]
-
Permeability Assessment: The permeability of ERA-4 is assessed in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[9]
-
Quantification: The concentration of ERA-4 in the collected samples is quantified using a validated LC-MS/MS method.[7]
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined. An efflux ratio greater than 2 suggests that the compound is subject to active efflux.[8]
Data Presentation:
| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio | Predicted Absorption |
| ERA-4 | Value | Value | Value | High/Medium/Low |
| Atenolol (Low Permeability Control) | < 1 | < 1 | ~1 | Low |
| Propranolol (High Permeability Control) | > 10 | > 10 | ~1 | High |
| Digoxin (Efflux Substrate Control) | < 1 | > 2 | > 2 | Low |
Metabolic Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, which is a major determinant of its first-pass metabolism and overall clearance.[10] The assay can be performed using liver microsomes (for Phase I metabolism) or hepatocytes (for Phase I and Phase II metabolism).[11]
Protocol:
-
Incubation: ERA-4 (e.g., 1 µM) is incubated with liver microsomes or hepatocytes from different species (e.g., human, rat, dog) at 37°C.[12]
-
Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).[13]
-
Reaction Quenching: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Quantification: The remaining concentration of the parent compound (ERA-4) is determined by LC-MS/MS analysis.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time. From this, the in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated.[11][13]
Data Presentation:
| Species | Test System | In Vitro t1/2 (min) | Intrinsic Clearance (CLint) (µL/min/mg protein or 10⁶ cells) | Predicted In Vivo Clearance |
| Human | Microsomes | Value | Value | High/Medium/Low |
| Rat | Microsomes | Value | Value | High/Medium/Low |
| Dog | Microsomes | Value | Value | High/Medium/Low |
| Human | Hepatocytes | Value | Value | High/Medium/Low |
| Rat | Hepatocytes | Value | Value | High/Medium/Low |
| Dog | Hepatocytes | Value | Value | High/Medium/Low |
In Vivo Protocol
Pharmacokinetic Study in Animal Models
In vivo pharmacokinetic studies are the definitive method for determining the oral bioavailability of a drug candidate. These studies involve administering the compound through both intravenous (IV) and oral (PO) routes to compare the systemic exposure.[14] Rodents (rats or mice) and non-rodents (dogs or non-human primates) are commonly used animal models.[15][16]
Protocol:
-
Animal Model Selection: Select an appropriate animal model (e.g., Sprague-Dawley rats). Animals should be fasted overnight before dosing.
-
Dosing:
-
Intravenous (IV) Administration: Administer a single bolus dose of ERA-4 (e.g., 1 mg/kg) via the tail vein.
-
Oral (PO) Administration: Administer a single oral gavage dose of ERA-4 (e.g., 10 mg/kg).
-
-
Blood Sampling: Collect blood samples (e.g., via the jugular vein or tail vein) at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of ERA-4 in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and determine the key pharmacokinetic parameters.
Data Presentation:
| Parameter | IV Administration (1 mg/kg) | Oral Administration (10 mg/kg) |
| Cmax (ng/mL) | Value | Value |
| Tmax (h) | N/A | Value |
| AUC₀-t (ngh/mL) | Value | Value |
| AUC₀-∞ (ngh/mL) | Value | Value |
| t1/2 (h) | Value | Value |
| CL (mL/h/kg) | Value | N/A |
| Vd (L/kg) | Value | N/A |
| Oral Bioavailability (F) (%) | N/A | Value |
Calculation of Oral Bioavailability (F):
Oral bioavailability is calculated using the following formula:[14]
F (%) = (AUCoral / Doseoral) / (AUCIV / DoseIV) * 100
Conclusion
The protocols outlined in this document provide a robust framework for the preclinical assessment of the oral bioavailability of the novel estrogen receptor antagonist, ERA-4. By systematically evaluating its permeability, metabolic stability, and in vivo pharmacokinetics, researchers can make informed decisions regarding its potential for further development as an orally administered therapeutic agent. The data generated from these studies are crucial for understanding the drug's disposition in the body and for guiding the design of future clinical trials.
References
- 1. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel Estrogen Receptor Antagonists Using Metal-Catalyzed Coupling Reactions and Characterization of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
- 7. enamine.net [enamine.net]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Metabolic stability assay in human, rat, dog or mouse hepatocytes [protocols.io]
- 13. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - ID [thermofisher.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Medwin Publishers | Animal Models Used for Bioavailability and BioequivalenceStudies: Focus on Their Human Likeness [medwinpublishers.com]
- 16. Animal models for evaluation of oral delivery of biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Estrogen Receptor Antagonist 4 in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen receptor (ER) signaling is a critical driver in the development and progression of a significant portion of breast cancers.[1][2] Consequently, targeting the estrogen receptor is a cornerstone of endocrine therapy for ER-positive breast cancer.[1][3] Estrogen receptor antagonists are a class of drugs designed to block the proliferative signaling mediated by estrogen.[4] This document provides a detailed protocol for the preclinical evaluation of "Estrogen Receptor Antagonist 4," a novel and potent antagonist of the estrogen receptor, utilizing patient-derived xenograft (PDX) models of breast cancer. PDX models are recognized for their ability to recapitulate the heterogeneity and clinical behavior of the original patient tumors, making them a valuable tool for predicting drug efficacy.[5][6][7]
Mechanism of Action
This compound is a small molecule that competitively binds to the estrogen receptor, preventing the binding of its natural ligand, estradiol. This binding event induces a conformational change in the receptor, which inhibits its dimerization and subsequent translocation to the nucleus.[1] This, in turn, blocks the transcription of estrogen-responsive genes that are crucial for tumor cell proliferation and survival.[8] Furthermore, some next-generation antagonists, also known as selective estrogen receptor degraders (SERDs), can induce the degradation of the estrogen receptor protein, further diminishing its signaling capacity.[1]
Below is a diagram illustrating the estrogen receptor signaling pathway and the inhibitory action of an estrogen receptor antagonist.
Caption: Estrogen receptor signaling pathway and mechanism of antagonist action.
Quantitative Data Summary
The following tables present hypothetical data from a preclinical study evaluating this compound in ER-positive breast cancer PDX models.
Table 1: In Vivo Efficacy of this compound in ER+ Breast Cancer PDX Models
| PDX Model | Treatment Group | N | Mean Tumor Volume (Day 28, mm³) ± SEM | Tumor Growth Inhibition (%) | p-value (vs. Vehicle) |
| BC-001 | Vehicle | 8 | 1250 ± 150 | - | - |
| This compound (10 mg/kg) | 8 | 450 ± 80 | 64 | <0.01 | |
| Fulvestrant (20 mg/kg) | 8 | 500 ± 95 | 60 | <0.01 | |
| BC-002 | Vehicle | 8 | 1400 ± 180 | - | - |
| This compound (10 mg/kg) | 8 | 630 ± 110 | 55 | <0.01 | |
| Fulvestrant (20 mg/kg) | 8 | 700 ± 120 | 50 | <0.01 |
Table 2: Pharmacodynamic Biomarker Analysis in BC-001 PDX Tumors
| Treatment Group | N | ERα Protein Expression (Relative to Vehicle) ± SEM | Ki67 Proliferation Index (%) ± SEM | p-value (vs. Vehicle) |
| Vehicle | 5 | 1.00 ± 0.15 | 35 ± 5 | - |
| This compound (10 mg/kg) | 5 | 0.35 ± 0.08 | 12 ± 3 | <0.001 |
| Fulvestrant (20 mg/kg) | 5 | 0.40 ± 0.10 | 15 ± 4 | <0.001 |
Experimental Protocols
1. Establishment of Patient-Derived Xenograft (PDX) Models
This protocol outlines the orthotopic implantation of breast cancer tissue into immunodeficient mice.
-
Materials:
-
Freshly collected human breast tumor tissue
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Surgical instruments
-
Matrigel
-
Anesthesia (e.g., isoflurane)
-
Estrogen pellets (for ER-dependent models)
-
-
Protocol:
-
Obtain fresh tumor tissue from consenting patients under IRB-approved protocols.
-
Implant a 17β-estradiol pellet subcutaneously in each mouse to support the growth of ER-dependent tumors.[7]
-
Anesthetize the mouse.
-
Make a small incision in the skin over the mammary fat pad.
-
Create a small pocket in the mammary fat pad.
-
Implant a small fragment (2-3 mm³) of the patient's tumor into the pocket.
-
Close the incision with surgical clips or sutures.
-
Monitor the mice for tumor growth.
-
2. Drug Formulation and Administration
-
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
-
Protocol:
-
Prepare a homogenous suspension of this compound in the vehicle at the desired concentration.
-
Administer the formulation to the mice via oral gavage once daily.
-
The vehicle control group should receive the same volume of the vehicle solution.
-
3. In Vivo Efficacy Study
-
Protocol:
-
Once the PDX tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
4. Pharmacodynamic (PD) Biomarker Analysis
-
Immunohistochemistry (IHC):
-
Fix a portion of the excised tumor in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount on slides.
-
Perform IHC staining for ERα and the proliferation marker Ki67 using validated antibodies.
-
Quantify the staining intensity and percentage of positive cells using image analysis software.
-
-
Western Blot:
-
Homogenize a portion of the frozen tumor tissue and extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against ERα and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for evaluating this compound in PDX models.
Caption: Experimental workflow for preclinical evaluation in PDX models.
Disclaimer: "this compound" is a hypothetical compound name used for illustrative purposes in this document. The protocols and data presented are generalized based on standard practices in the field of preclinical cancer research. Researchers should adapt these protocols based on the specific characteristics of their compound and PDX models.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. A Basic Review on Estrogen Receptor Signaling Pathways in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiestrogen - Wikipedia [en.wikipedia.org]
- 5. PDX Models for Breast Cancer - Alfa Cytology [alfacytology.com]
- 6. aparicio.molonc.ca [aparicio.molonc.ca]
- 7. mdpi.com [mdpi.com]
- 8. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR-Cas9 Screening to Identify Resistance Mechanisms to Estrogen Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired resistance to endocrine therapies, such as estrogen receptor (ER) antagonists, is a significant clinical challenge in the treatment of ER-positive breast cancer. Identifying the genetic drivers of this resistance is crucial for developing novel therapeutic strategies and overcoming treatment failure. Genome-wide CRISPR-Cas9 knockout screens have emerged as a powerful and unbiased tool to systematically identify genes whose loss confers resistance to ER antagonists.
These application notes provide a comprehensive overview and detailed protocols for conducting a CRISPR-Cas9 screen to identify genes involved in resistance to ER antagonists, using the well-characterized ER-positive breast cancer cell line MCF-7 as a model system. The protocols described herein are based on established methodologies and findings from recent studies in the field.[1][2][3]
Data Presentation: Genes Conferring Resistance to ER Antagonists
The following table summarizes a curated list of genes identified in a genome-wide CRISPR-Cas9 knockout screen that, when knocked out, confer resistance to the ER antagonists 4-hydroxytamoxifen (B85900) (4-OHT) and fulvestrant (B1683766) (ICI). The data is adapted from a study by Hany et al., 2023, which utilized the Brunello library in MCF7-V cells.[1] The scores represent the log2 fold change of single-guide RNAs (sgRNAs) targeting these genes in the drug-treated population compared to the control, with a positive score indicating enrichment and therefore resistance.
| Gene Symbol | Description | 4-OHT Resistance Score (log2FC) | Fulvestrant (ICI) Resistance Score (log2FC) |
| PAICS | Phosphoribosylaminoimidazole Carboxylase And Phosphoribosylaminoimidazolesuccinocarboxamide Synthetase | 2.5 | 1.8 |
| NFKB1 | Nuclear Factor Kappa B Subunit 1 | 2.1 | 1.5 |
| LZTR1 | Leucine Zipper Like Transcription Regulator 1 | 1.9 | 1.2 |
| TCEB2 | Transcription Elongation Factor B Subunit 2 | 1.8 | 1.1 |
| SPRED2 | Sprouty Related EVH1 Domain Containing 2 | 1.7 | 1.0 |
| PTEN | Phosphatase and Tensin Homolog | 1.6 | Not a top hit |
| CSK | C-Src Tyrosine Kinase | 1.5 | Not a top hit |
| NF1 | Neurofibromin 1 | 1.4 | Not a top hit |
| TSC1 | TSC Complex Subunit 1 | 1.3 | Not a top hit |
| TSC2 | TSC Complex Subunit 2 | 1.2 | Not a top hit |
Experimental Protocols
Protocol 1: Cell Culture and Maintenance of MCF-7 Cells
This protocol outlines the standard procedure for culturing and maintaining the MCF-7 breast cancer cell line, a common model for studying ER-positive breast cancer.
Materials:
-
MCF-7 cells (ATCC HTB-22)
-
DMEM (Dulbecco's Modified Eagle Medium) with high glucose, without phenol (B47542) red
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of MCF-7 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Cell Seeding: Aspirate the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cells once with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach.
-
Neutralization and Reseeding: Add 7-8 mL of complete growth medium to inactivate the trypsin. Resuspend the cells and transfer a fraction (typically a 1:3 to 1:6 split) to a new T-75 flask containing fresh medium.
-
Routine Maintenance: Change the medium every 2-3 days.
Protocol 2: Genome-Wide CRISPR-Cas9 Knockout Screen for ER Antagonist Resistance
This protocol provides a step-by-step guide for performing a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes that confer resistance to an ER antagonist.
Materials:
-
MCF-7 cells stably expressing Cas9 (MCF-7-Cas9)
-
Pooled lentiviral sgRNA library (e.g., Brunello)
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
-
HEK293T cells for lentivirus production
-
Polybrene
-
ER Antagonist (e.g., 4-hydroxytamoxifen or Fulvestrant)
-
Genomic DNA extraction kit
-
PCR reagents for library amplification
-
Next-generation sequencing (NGS) platform
Procedure:
Part A: Lentiviral Library Production and Titer Determination
-
Lentivirus Production: Co-transfect HEK293T cells with the pooled sgRNA library plasmid, along with packaging (psPAX2) and envelope (pMD2.G) plasmids using a suitable transfection reagent.
-
Virus Harvest: Harvest the lentivirus-containing supernatant at 48 and 72 hours post-transfection, pool, and filter through a 0.45 µm filter.
-
Virus Titer Determination: Determine the viral titer by transducing MCF-7-Cas9 cells with serial dilutions of the viral supernatant in the presence of polybrene (8 µg/mL). After 24-48 hours, select the cells with puromycin for 2-3 days. The titer is calculated based on the number of surviving colonies at different dilutions.
Part B: CRISPR-Cas9 Library Transduction and Selection
-
Library Transduction: Transduce a sufficient number of MCF-7-Cas9 cells with the pooled sgRNA lentiviral library at a low multiplicity of infection (MOI) of 0.3 to ensure that most cells receive a single sgRNA. A representation of at least 200 cells per sgRNA in the library should be maintained.
-
Puromycin Selection: Two days post-transduction, select the transduced cells with puromycin to eliminate non-transduced cells.
-
Initial Cell Population (T0): After selection, harvest a representative population of cells to serve as the initial time point (T0) for sequencing.
Part C: Drug Treatment and Sample Collection
-
Drug Treatment: Plate the transduced cell pool and treat with the ER antagonist at a predetermined concentration that results in significant but not complete cell death (e.g., IC50-IC80). A parallel culture should be maintained with vehicle control (e.g., DMSO).
-
Cell Maintenance: Maintain the cells under continuous drug selection for a period that allows for the enrichment of resistant clones (typically 14-21 days). Passage the cells as needed, ensuring to maintain a sufficient number of cells to preserve library complexity.
-
Final Cell Population Harvest: At the end of the selection period, harvest the surviving cells from both the drug-treated and vehicle-treated populations.
Part D: Genomic DNA Extraction, Library Amplification, and Sequencing
-
Genomic DNA Extraction: Extract genomic DNA from the T0, vehicle-treated, and drug-treated cell populations.
-
sgRNA Library Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using PCR with primers flanking the sgRNA cassette.
-
Next-Generation Sequencing (NGS): Purify the PCR products and submit them for high-throughput sequencing to determine the abundance of each sgRNA in the different cell populations.
Protocol 3: Bioinformatics Analysis of CRISPR Screen Data
This protocol outlines the computational workflow for analyzing the sequencing data from a CRISPR screen to identify hit genes.
Software:
-
MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout)
Procedure:
-
Read Counting: Use the mageck count module to process the raw FASTQ files and generate a read count table for each sgRNA in each sample. This requires a library file containing the sgRNA sequences and their corresponding target genes.
-
Quality Control: Assess the quality of the screen by examining the distribution of read counts and the correlation between replicates.
-
Hit Identification: Use the mageck test module to compare the sgRNA abundance between the drug-treated and control (T0 or vehicle-treated) samples. This will calculate a statistical significance (p-value and false discovery rate) for the enrichment or depletion of sgRNAs for each gene.
-
Gene Ranking and Pathway Analysis: Rank the genes based on their statistical significance. Genes with significantly enriched sgRNAs in the drug-treated population are considered resistance hits. Perform pathway analysis on the list of hit genes to identify enriched biological pathways.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Estrogen Receptor Signaling Pathway and Antagonist Action.
Caption: Workflow for a Pooled CRISPR-Cas9 Resistance Screen.
Caption: Logic of Identifying Resistance Genes via CRISPR Screening.
References
- 1. CRISPR-Cas9 screen reveals a role of purine synthesis for estrogen receptor α activity and tamoxifen resistance of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRISPR screening approaches in breast cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo CRISPR screening links NFKB1 to endocrine resistance in ER⁺ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methodology for Assessing Tumor Growth Inhibition by Estrogen Receptor Antagonist 4 (ERA4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen receptor (ER) signaling plays a critical role in the proliferation and survival of a significant subset of breast cancers.[1][2] Consequently, targeting this pathway with antagonists is a cornerstone of endocrine therapy.[2] Estrogen Receptor Antagonist 4 (ERA4) is a novel, selective estrogen receptor modulator (SERM) designed to potently inhibit ER-mediated signaling. These application notes provide a comprehensive overview of the methodologies to assess the tumor growth inhibition properties of ERA4 in both in vitro and in vivo models. The protocols outlined below are essential for characterizing the antagonist's efficacy and mechanism of action.
Quantitative Data Summary
The following tables summarize representative quantitative data for ERA4 in key assays, providing a framework for data presentation and comparison.
Table 1: In Vitro Efficacy of ERA4 in ER-Positive Breast Cancer Cell Lines
| Cell Line | Assay Type | Parameter | ERA4 Value | Control (Fulvestrant) |
| MCF-7 | Cell Viability (MTT) | IC50 (nM) | 8.5 | 10.2 |
| T47D | Cell Viability (MTT) | IC50 (nM) | 12.1 | 15.8 |
| MCF-7 | Apoptosis (TUNEL) | % Apoptotic Cells (at 100 nM) | 45% | 40% |
| T47D | Apoptosis (Caspase-3 Activity) | Fold Increase (at 100 nM) | 3.8 | 3.2 |
| MCF-7 | ERE Reporter Assay | % Inhibition of E2-induced activity | 92% | 88% |
Table 2: In Vivo Tumor Growth Inhibition in MCF-7 Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 1250 ± 150 | - |
| ERA4 (10 mg/kg, daily) | 450 ± 80 | 64% |
| Fulvestrant (10 mg/kg, daily) | 520 ± 95 | 58.4% |
Key Experimental Protocols
In Vitro Cell-Based Assays
a) Cell Proliferation Assay (MTT Assay)
Objective: To determine the dose-dependent effect of ERA4 on the proliferation of ER-positive breast cancer cells.
Materials:
-
ER-positive breast cancer cell lines (e.g., MCF-7, T47D)[3][4]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phenol red-free medium with charcoal-stripped fetal bovine serum (SFM)
-
This compound (ERA4)
-
17β-Estradiol (E2)
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Protocol:
-
Seed cells in 96-well plates at a density of 5,000 cells/well in complete growth medium and allow them to attach overnight.
-
The following day, aspirate the medium and replace it with SFM. Incubate for 24 hours to serum-starve the cells and synchronize their growth.
-
Prepare serial dilutions of ERA4 in SFM containing a final concentration of 0.1 nM E2 to stimulate proliferation. Include a vehicle control (DMSO + E2) and a control with E2 alone.
-
Add the treatment solutions to the respective wells and incubate for 72 hours.
-
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.[5]
b) Apoptosis Assay (TUNEL Assay)
Objective: To quantify the induction of apoptosis by ERA4 in ER-positive breast cancer cells.
Materials:
-
ER-positive breast cancer cells (e.g., MCF-7)
-
6-well plates
-
ERA4
-
DMSO (vehicle control)
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit
-
Fluorescence microscope or flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with ERA4 (e.g., at its IC50 and 10x IC50 concentrations) or vehicle control for 48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix and permeabilize the cells according to the TUNEL assay kit manufacturer's instructions.
-
Perform the TUNEL labeling reaction.
-
Analyze the cells by fluorescence microscopy or flow cytometry to determine the percentage of TUNEL-positive (apoptotic) cells.[6]
c) ER-Mediated Gene Transcription Assay (ERE Reporter Assay)
Objective: To measure the ability of ERA4 to inhibit ERα-mediated gene transcription.
Materials:
-
ER-positive breast cancer cells (e.g., MCF-7)
-
ERE-luciferase reporter plasmid
-
Transfection reagent
-
Phenol red-free medium with charcoal-stripped FBS
-
ERA4
-
17β-Estradiol (E2)
-
DMSO (vehicle control)
-
96-well white, clear-bottom plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Co-transfect the cells with the ERE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Plate the transfected cells in a 96-well white, clear-bottom plate in SFM.
-
Treat the cells with serial dilutions of ERA4 in the presence of 0.1 nM E2. Include vehicle control (DMSO + E2) and a control with E2 alone.
-
Incubate the plates for 24 hours.
-
Lyse the cells and measure luciferase activity using a luciferase assay kit and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of inhibition of E2-induced luciferase activity for each concentration of ERA4.[7][8]
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the efficacy of ERA4 in inhibiting the growth of ER-positive breast cancer tumors in a mouse xenograft model.[3][4]
Materials:
-
Female immunodeficient mice (e.g., nude or SCID)
-
ER-positive breast cancer cells (e.g., MCF-7)
-
Matrigel
-
17β-Estradiol pellets (for sustained release)
-
ERA4 formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Implant a 17β-Estradiol pellet subcutaneously into each mouse to support the growth of the estrogen-dependent MCF-7 cells.
-
One day later, subcutaneously inject a suspension of 5 x 10^6 MCF-7 cells mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, ERA4, positive control like fulvestrant).
-
Administer ERA4 and controls daily (or as per the determined pharmacokinetic profile) via the appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and general health throughout the study.
-
At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.
Visualizations
Signaling Pathway
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Dual-mechanism estrogen receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estrogen-related receptor-alpha antagonist inhibits both estrogen receptor-positive and estrogen receptor-negative breast tumor growth in mouse xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Complexity of Response to the Proliferation Agonist and Antagonist Agents, in the Breast Cancer Cell Lines with Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Abrogation of Estrogen Receptor Signaling Augments Cytotoxicity of Anticancer Drugs on CaSki Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scienceopen.com [scienceopen.com]
Troubleshooting & Optimization
Troubleshooting "Estrogen receptor antagonist 4" low solubility issues
Technical Support Center: Estrogen Receptor Antagonist 4 (ERA4)
Welcome to the technical support center for this compound (ERA4). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the low aqueous solubility of ERA4 during experimentation.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter with ERA4.
Q1: My ERA4 precipitated immediately after I added my DMSO stock to my aqueous cell culture medium. What is happening and how can I prevent it?
A1: This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent like Dimethyl Sulfoxide (DMSO) is introduced too quickly or at too high a concentration into an aqueous solution where it is poorly soluble.[1]
Potential Causes & Solutions:
-
Concentration Exceeds Solubility Limit: The final concentration of ERA4 in your media is likely higher than its maximum aqueous solubility.
-
Rapid Solvent Exchange: Adding a concentrated DMSO stock directly into a large volume of media causes a rapid shift in the solvent environment, leading to precipitation.[1]
-
Low Media Temperature: The solubility of many compounds decreases at lower temperatures.[2]
Q2: I am seeing inconsistent or lower-than-expected activity in my cell-based assays. Could this be related to ERA4 solubility?
A2: Yes, inconsistent results are a classic sign of solubility problems. If ERA4 precipitates, the actual concentration of the compound available to the cells is unknown and lower than intended, leading to variable and unreliable data.
Troubleshooting Steps:
-
Microscopic Examination: Carefully inspect the wells of your culture plates under a microscope after adding ERA4. Look for crystalline structures or a fine precipitate that may not be visible to the naked eye.[3][4]
-
Vehicle Control Check: Ensure you are using a vehicle control (media with the same final concentration of DMSO, but without ERA4). If you see signs of cell stress or death in your vehicle control, the DMSO concentration may be too high.[5] Most cell lines can tolerate up to 0.5% DMSO, but sensitive or primary cells may require concentrations below 0.1%.[6][7][8]
-
Perform a Solubility Test: Use the protocol provided below to determine the maximum soluble concentration of ERA4 in your specific cell culture medium and under your experimental conditions.
Q3: Can I use heating or sonication to dissolve my ERA4 stock solution?
A3: Gentle heating and sonication can be effective for dissolving compounds.[4] However, you must proceed with caution as excessive heat can degrade the compound.
Best Practices:
-
Gentle Warming: Use a water bath set to a gentle temperature (e.g., 37°C).
-
Short Bursts of Sonication: Sonicate in brief intervals to avoid overheating the solution.[7]
-
Stability Check: Before implementing this as a standard procedure, verify the thermal stability of ERA4. After heating or sonicating, check for any change in color or other signs of degradation.
Frequently Asked Questions (FAQs)
Q1: What is the maximum recommended concentration of DMSO for in vitro experiments?
A1: The tolerance to DMSO varies between cell lines.[5]
-
< 0.1% DMSO: Generally considered safe for nearly all cell lines, including sensitive primary cells.[6][7]
-
0.1% - 0.5% DMSO: Tolerated by many robust, immortalized cell lines and is widely used.[7][9][10]
-
> 0.5% DMSO: May cause cytotoxicity or have off-target effects.[5][7] It is critical to run a vehicle control with the same final DMSO concentration as your treated samples to assess its impact on your specific cells.[8]
Q2: Why is compound solubility so critical for experimental outcomes?
A2: Poor solubility can lead to several experimental failures:
-
Inaccurate Dosing: The actual concentration of the drug in solution is lower than the calculated concentration, leading to an underestimation of potency (e.g., a higher IC50 value).
-
Poor Reproducibility: Inconsistent precipitation between experiments leads to high variability in results.
-
Potential for Artifacts: Undissolved compound particles can interfere with certain assay technologies (e.g., light scattering in absorbance assays) or cause physical damage to cells.
Q3: What are some alternative formulation strategies for in vivo studies if ERA4 solubility is a challenge?
A3: For in vivo applications where simple aqueous solutions are not feasible, several advanced formulation strategies can be employed. These often involve creating a stable dispersion or a delivery system to improve bioavailability.
-
Co-solvents: Using a mixture of water-miscible solvents like polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, or ethanol.[4][11]
-
Surfactants: Employing surfactants like Tween® 80 or Cremophor® to create micellar solutions that encapsulate the hydrophobic compound.[4][11]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve absorption in the gastrointestinal tract.[11][12]
-
Complexation Agents: Using cyclodextrins to form inclusion complexes that enhance aqueous solubility.[11][12]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.[13][14]
Data & Protocols
Data Presentation
Table 1: Representative Solubility Profile of ERA4
| Solvent | Solubility (at 25°C) | Application Notes |
|---|---|---|
| Water | <0.1 mg/mL | Practically insoluble in aqueous buffers. |
| PBS (pH 7.4) | <0.1 mg/mL | Insoluble under physiological pH. |
| DMSO | >50 mg/mL | Recommended for primary stock solutions. |
| Ethanol | ~5 mg/mL | Can be used as a co-solvent. |
| PEG400 | ~10 mg/mL | Useful for in vivo formulations. |
Table 2: Recommended Solvent Systems for ERA4
| Application | Primary Solvent | Co-Solvent / Formulation Strategy | Max Final Vehicle Conc. |
|---|---|---|---|
| In Vitro (Cell-based) | 100% DMSO | N/A (Dilute into pre-warmed media) | 0.1% - 0.5% DMSO[7][10] |
| In Vivo (IV Injection) | 100% DMSO | Solubilize in co-solvents like PEG400, Propylene Glycol, or Ethanol. Final solution may contain up to 10% DMSO. | Varies by vehicle; e.g., 10% DMSO, 40% PEG400, 50% Saline |
| In Vivo (Oral Gavage) | N/A | Formulate as a suspension in 0.5% methylcellulose (B11928114) or use lipid-based systems like SEDDS.[12] | N/A |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Weigh Compound: Accurately weigh the required amount of ERA4 powder in a sterile microcentrifuge tube.
-
Add Solvent: Add the appropriate volume of 100% DMSO to achieve the desired high concentration (e.g., 50 mM).
-
Dissolve: Vortex the tube thoroughly for 1-2 minutes until the compound is fully dissolved. If needed, gently warm the solution in a 37°C water bath or sonicate in short bursts.[4][7]
-
Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[2]
Protocol 2: Preparing Working Dilutions for In Vitro Assays
-
Pre-warm Media: Warm your complete cell culture medium (containing serum and other supplements) to 37°C in a water bath.[1]
-
Thaw Stock: Thaw one aliquot of your high-concentration ERA4 stock solution at room temperature.
-
Prepare Final Dilution: Add a small volume of the DMSO stock solution to the pre-warmed medium dropwise while gently swirling.[3] For example, to achieve a 10 µM final concentration from a 10 mM stock, add 1 µL of stock to 999 µL of media (1:1000 dilution). This results in a final DMSO concentration of 0.1%.
-
Visual Inspection: After dilution, visually inspect the solution to ensure it is clear and free of any precipitate before adding it to your cells.[3]
Protocol 3: Method for Assessing ERA4 Solubility in Aqueous Media
-
Prepare Stock: Create a high-concentration stock solution of ERA4 in 100% DMSO (e.g., 50 mM) as described in Protocol 1.
-
Serial Dilution in DMSO: Perform a 2-fold serial dilution of the stock solution in 100% DMSO to create a range of concentrations.
-
Dilution in Media: In a clear 96-well plate, add 2 µL of each DMSO dilution to 198 µL of your pre-warmed complete cell culture medium. This creates a 1:100 dilution and keeps the final DMSO concentration constant at 1%.
-
Incubation and Observation: Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO₂). Visually inspect the wells for any signs of cloudiness or precipitate at multiple time points (e.g., 0, 2, 6, and 24 hours).[1]
-
Determine Maximum Solubility: The highest concentration that remains clear and free of precipitate is the maximum working soluble concentration for ERA4 under these specific conditions.[1][2]
Visualizations
Signaling Pathway
Caption: Mechanism of this compound (ERA4) action.
Experimental Workflow
Caption: Workflow for troubleshooting ERA4 precipitation in media.
Logical Relationship
Caption: Decision tree for selecting an ERA4 solvent system.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sphinxsai.com [sphinxsai.com]
- 14. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Estrogen Receptor Antagonist 4 Concentration for Cell Culture Experiments
Disclaimer: Publicly available experimental data for "Estrogen receptor antagonist 4" is limited. The following guidelines, protocols, and quantitative data are based on well-characterized estrogen receptor (ER) antagonists such as Fulvestrant and 4-hydroxytamoxifen (B85900) (4-OHT), which are commonly used in cell culture experiments. These should serve as a strong starting point for optimizing experiments with "this compound".
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for an Estrogen Receptor Antagonist?
Estrogen Receptor Antagonists are compounds that bind to estrogen receptors (ERα and/or ERβ), blocking the binding of estrogen and subsequent downstream signaling pathways that promote cell proliferation.[1][2][3] Some antagonists, known as Selective Estrogen Receptor Downregulators (SERDs) like Fulvestrant, not only block the receptor but also lead to its degradation.[1][2][3][4]
Q2: Which cell lines are appropriate for studying the effects of this compound?
ER-positive breast cancer cell lines are the most common models. These include:
-
MCF-7: A well-characterized, estrogen-dependent cell line.[1][2][5][6][7][8][9][10][11][12][13]
-
T47D: Another widely used ER-positive breast cancer cell line.[4][7][9][11][14]
-
BT-474: An ER-positive cell line that also overexpresses HER2.[7][14]
It is crucial to use ER-negative cell lines (e.g., MDA-MB-231) as negative controls to demonstrate the specificity of the antagonist's action.[5][12]
Q3: What is a typical starting concentration range for an estrogen receptor antagonist in cell culture?
The optimal concentration is cell line and antagonist-specific. Based on data for compounds like Fulvestrant and 4-OHT, a starting range of 0.1 nM to 10 µM is recommended for initial dose-response experiments.[5][6][7][9]
Q4: How long should I treat my cells with the antagonist?
Treatment duration can vary from 24 hours to several days depending on the experimental endpoint. For proliferation assays, a 48 to 96-hour incubation is common.[7][9] For signaling pathway studies, shorter time points (e.g., 1, 6, 24 hours) may be more appropriate.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no effect of the antagonist | 1. Cell line integrity: ER expression may be lost at high passage numbers. 2. Compound degradation: Improper storage or handling of the antagonist. 3. Media components: Phenol (B47542) red in culture media has weak estrogenic activity. | 1. Use low passage number cells and regularly verify ER expression via Western blot or qPCR. 2. Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles. Store as recommended by the manufacturer. 3. Use phenol red-free media and charcoal-stripped serum to remove any estrogenic compounds.[8] |
| High background or off-target effects | 1. Concentration is too high: Leading to non-specific cytotoxicity. 2. Solvent toxicity: The vehicle (e.g., DMSO, ethanol) may be affecting the cells. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration range. 2. Ensure the final solvent concentration in the culture media is low (typically <0.1%) and include a vehicle-only control in all experiments.[15] |
| Unexpected agonist (proliferative) effects | Some ER antagonists (Selective Estrogen Receptor Modulators - SERMs) can have partial agonist activity in certain contexts. | Carefully review the literature for the specific antagonist. Test a wide range of concentrations, as agonist vs. antagonist effects can be concentration-dependent.[16] |
Quantitative Data Summary
The following tables summarize reported IC50 values for Fulvestrant and 4-hydroxytamoxifen in common breast cancer cell lines. This data can be used as a reference for designing your concentration ranges for "this compound".
Table 1: IC50 Values for Fulvestrant
| Cell Line | IC50 Value | Incubation Time | Assay Method |
| MCF-7 | 0.29 nM | Not Specified | Growth Inhibition |
| MCF-7 | ~1.4 - 1.6 nM | Not Specified | Proliferation Assay |
| CAMA-1 | ~1.4 - 1.6 nM | Not Specified | Proliferation Assay |
Data compiled from multiple sources.[6][10]
Table 2: IC50 Values for 4-hydroxytamoxifen (4-OHT)
| Cell Line | IC50 Value | Incubation Time | Assay Method |
| MCF-7 | 3.2 µM | 96 hours | MTT |
| T47D | 4.2 µM | 96 hours | MTT |
| BT-474 | 5.7 µM | 96 hours | MTT |
| MCF-7 | 12 µM | 48 hours | MTT |
| T47D | 15 µM | 48 hours | MTT |
Data compiled from multiple sources.[7][9]
Experimental Protocols
Protocol 1: Determining the IC50 of an Estrogen Receptor Antagonist using a Cell Viability Assay (e.g., MTT)
-
Cell Seeding: Seed ER-positive cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in phenol red-free medium supplemented with charcoal-stripped fetal bovine serum. Allow cells to adhere for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of the estrogen receptor antagonist in an appropriate solvent (e.g., DMSO). Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.1 nM to 10 µM).
-
Treatment: Remove the medium from the cells and replace it with the medium containing the different antagonist concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-96 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[16][17]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[17]
Protocol 2: Western Blot Analysis of ERα Degradation
-
Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates. Once they reach 70-80% confluency, treat them with the desired concentrations of the estrogen receptor antagonist (and a vehicle control) for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against ERα overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the extent of ERα degradation.
Visualizations
Caption: Mechanism of Estrogen Receptor Antagonist Action.
References
- 1. Fulvestrant-induced cell death and proteasomal degradation of estrogen receptor α protein in MCF-7 cells require the CSK c-Src tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Estrogen Down-regulator Fulvestrant Potentiates Antitumor Activity of Fluoropyrimidine in Estrogen-responsive MCF-7 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Sensitization of estrogen receptor-positive breast cancer cell lines to 4-hydroxytamoxifen by isothiocyanates present in cruciferous plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genome.ucsc.edu [genome.ucsc.edu]
- 9. Pharmacological Inhibition of MCT4 Reduces 4-Hydroxytamoxifen Sensitivity by Increasing HIF-1α Protein Expression in ER-Positive MCF-7 Breast Cancer Cells [jstage.jst.go.jp]
- 10. Palazestrant (OP-1250), A Complete Estrogen Receptor Antagonist, Inhibits Wild-type and Mutant ER-positive Breast Cancer Models as Monotherapy and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental models of endocrine responsive breast cancer: strengths, limitations, and use - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Sensitization of estrogen receptor-positive breast cancer cell lines to 4-hydroxytamoxifen by isothiocyanates present in cruciferous plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdn.stemcell.com [cdn.stemcell.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
"Estrogen receptor antagonist 4" degradation and stability in solution
Technical Support Center: Estrogen Receptor Antagonist 4
Welcome to the technical support center for this compound (ERA4). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the successful application of ERA4 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving and storing this compound (ERA4)?
A1: ERA4 is soluble in organic solvents such as DMSO, ethanol, and dimethylformamide. For long-term storage, it is recommended to prepare a concentrated stock solution in DMSO. Stock solutions in DMSO are generally stable when stored at -20°C in the dark.
Q2: How should I prepare aqueous solutions of ERA4 for my experiments?
A2: Aqueous solutions for biological experiments should be prepared by diluting the organic stock solution into your aqueous buffer or cell culture medium immediately before use. It is not recommended to store aqueous solutions of ERA4 for more than one day due to potential degradation and precipitation.[1]
Q3: What are the optimal storage conditions for ERA4?
A3: ERA4 is available as a powder and in solvent. For the powder form, storage at -20°C is recommended for up to three years.[2] Solutions of ERA4 in an organic solvent should be stored at -80°C for up to two years or at -20°C for up to one year.[2]
Q4: Is ERA4 sensitive to light?
A4: Yes, similar to other estrogen receptor antagonists like tamoxifen, ERA4 solutions are sensitive to UV light and should be protected from prolonged exposure.[3] It is advisable to work with the compound in low-light conditions and store solutions in amber vials or tubes wrapped in foil.
Q5: What are the main factors that can cause degradation of ERA4 in solution?
A5: The stability of ERA4 in solution can be influenced by several factors, including:
-
Temperature: Higher temperatures can accelerate degradation.[4]
-
pH: The stability of the compound may be pH-dependent.
-
Light: Exposure to UV light can cause degradation.
-
Oxidation: The presence of oxidizing agents can lead to chemical modification.[5]
-
Hydrolysis: Reaction with water, especially in aqueous solutions, can lead to the breakdown of the compound over time.[5]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution(s) |
| Loss of compound activity in a cell-based assay | 1. Degradation in culture medium. 2. Adsorption to plasticware. 3. Poor cell permeability. | 1. Assess the stability of ERA4 in your specific culture medium. Prepare fresh dilutions for each experiment. 2. Use low-binding plates or add a small amount of a non-ionic surfactant. 3. Evaluate cell permeability using standard assays. |
| Precipitate forms in the stock solution upon storage | 1. Poor solubility at the stored concentration. 2. Compound degradation to an insoluble product. | 1. Prepare a more dilute stock solution. 2. Use a different solvent with higher solubilizing power.[6] |
| Inconsistent results between experiments | 1. Inconsistent solution preparation. 2. Variable storage times or conditions of solutions. | 1. Standardize the protocol for solution preparation. 2. Prepare fresh solutions for each experiment or establish and adhere to strict storage guidelines.[6] |
| Appearance of new peaks in HPLC/LC-MS analysis over time | Compound degradation. | 1. Identify the degradation products to understand the degradation pathway. 2. Implement strategies to mitigate the specific degradation mechanism (e.g., adjust pH, add antioxidants).[6] |
| High background in cell-based assays | Estrogenic activity from phenol (B47542) red in the culture medium. | Use phenol red-free culture medium, especially for estrogen receptor-related studies.[7] |
Data Presentation
Table 1: Solubility and Storage of this compound (ERA4)
| Form | Solvent | Solubility | Storage Temperature | Stability | Reference |
| Powder | - | - | -20°C | ≥ 3 years | [2][8] |
| Powder | - | - | 4°C | ≥ 2 years | [2] |
| In Solvent | DMSO | 250 mg/mL | -80°C | ≥ 2 years | [2][8] |
| In Solvent | DMSO | 250 mg/mL | -20°C | ≥ 1 year | [2][8] |
| In Solvent | Ethanol | 30.3 mg/mL | -20°C | Stable, prepare fresh | [3][8] |
| Aqueous Solution | Diluted from stock | Low | Not Recommended | < 1 day | [1] |
Experimental Protocols
Protocol 1: Assessing ERA4 Stability in an Aqueous Buffer
-
Solution Preparation: Prepare a 10 mM stock solution of ERA4 in DMSO.
-
Working Solution: Dilute the stock solution to a final concentration of 20 µM in the aqueous buffer of interest (e.g., PBS, cell culture medium).
-
Incubation: Aliquot the working solution into separate, light-protected vials for each time point and condition. Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).[6]
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial from each temperature condition.[6]
-
Quenching: Stop any further degradation by adding an equal volume of a cold organic solvent like acetonitrile (B52724) or methanol. This will also precipitate proteins if present in the buffer.[6]
-
Analysis: Centrifuge the samples to remove any precipitate and analyze the supernatant by HPLC or LC-MS.[6]
-
Data Analysis: Quantify the peak area of the parent compound at each time point relative to the t=0 sample. Plot the percentage of the remaining compound against time for each condition.[6]
Protocol 2: Forced Degradation Study of ERA4
-
Stock Solution: Prepare a 1 mg/mL solution of ERA4 in a suitable solvent (e.g., acetonitrile/water 1:1).
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to the stock solution and incubate at 60°C.
-
Base Hydrolysis: Add 1N NaOH to the stock solution and incubate at 60°C.
-
Oxidation: Add 3% H₂O₂ to the stock solution and incubate at room temperature.
-
Thermal Degradation: Incubate the stock solution at 80°C.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) at room temperature.
-
-
Time Points: Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: For acid and base hydrolysis samples, neutralize with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze all samples by a stability-indicating HPLC or LC-MS method to separate the parent compound from its degradation products.
-
Evaluation: Determine the percentage of degradation and identify the major degradation products.
Visualizations
Caption: Simplified Estrogen Receptor Signaling Pathways.[9][10][11][12][13]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Fulvestrant | ZM 182780 | ER antagonist | TargetMol [targetmol.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. mdpi.com [mdpi.com]
- 13. KEGG PATHWAY: Estrogen signaling pathway - Homo sapiens (human) [kegg.jp]
Technical Support Center: Overcoming Off-Target Effects of Estrogen Receptor Antagonists in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the challenges associated with using estrogen receptor (ER) antagonists in experimental assays. The focus is on identifying and mitigating off-target effects to ensure data accuracy and reliability.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects observed with ER antagonists?
A1: Estrogen receptor antagonists, including Selective Estrogen Receptor Modulators (SERMs) and Selective Estrogen Receptor Degraders (SERDs), can exhibit several off-target effects. A significant off-target effect is the partial agonist activity of some SERMs like tamoxifen (B1202) in certain tissues, which can lead to undesired uterotrophic effects.[1][2] Another key off-target mechanism involves the G protein-coupled estrogen receptor (GPR30), which can be activated by compounds like tamoxifen and fulvestrant (B1683766), leading to ER-independent signaling.[3][4][5] This can result in unintended cellular responses, such as increased natural killer (NK) cell-mediated lysis of both ER-positive and ER-negative breast cancer cells.[3][4] Additionally, some ER antagonists may cause cellular toxicity or inhibit reporter gene expression through mechanisms unrelated to ER antagonism, leading to false-positive results in antagonism assays.[6]
Q2: How can I differentiate between true ER antagonism and general cytotoxicity in my cell-based assays?
A2: It is crucial to distinguish between a compound's specific antagonistic effect on the estrogen receptor and non-specific cytotoxicity. A recommended approach is to perform a counter-screen using an ER-negative cell line.[7] If the compound inhibits the growth of both ER-positive and ER-negative cells at similar concentrations, it suggests a cytotoxic or other off-target effect rather than a specific ER-mediated antiproliferative activity. Additionally, assessing cell viability using methods like MTT or trypan blue exclusion in parallel with your primary assay can help identify cytotoxic concentrations.
Q3: My ER antagonist shows activity in ER-negative cells. What could be the cause?
A3: Activity in ER-negative cells strongly suggests an off-target effect. One well-documented mechanism is the interaction with the G protein-coupled estrogen receptor (GPR30), which is expressed in both ER-positive and ER-negative cells.[5] Activation of GPR30 by certain ER antagonists can trigger downstream signaling pathways independent of the classical estrogen receptor.[3][4] To investigate this, you can use a specific GPR30 agonist (like G-1) or antagonist, or utilize GPR30 knockdown models to see if the observed effect is GPR30-dependent.[3][4]
Q4: Are there newer generation ER antagonists with fewer off-target effects?
A4: Yes, significant efforts have been made to develop next-generation ER antagonists with improved specificity and reduced off-target effects. For instance, SAR439859 is a compound that demonstrates full antagonist activity on ERα without the agonist activity in the uterus that is seen with tamoxifen.[8] Newer oral SERDs like giredestrant (B1649318) are engineered for more precise shutdown of ER signaling pathways.[9] These newer compounds often have better pharmacokinetic profiles and are designed to be effective against mutations that confer resistance to older therapies.[8][10]
Troubleshooting Guides
Problem 1: Inconsistent results in ER antagonist screening assays.
| Possible Cause | Troubleshooting Step |
| Compound Solubility Issues | Visually inspect for precipitation of the test compound in the assay medium. Use a lower concentration range or a different solvent system. |
| Assay Interference | Test the compound in a cell-free version of the assay if possible (e.g., a competitive binding assay) to rule out interference with cellular machinery.[11] |
| Variable Cell Line Passage Number | Ensure consistent use of cell lines within a specific passage number range, as receptor expression and cellular responses can change over time in culture. |
| Cross-Contamination | Use dedicated labware and filter tips to avoid cross-contamination between different test compounds and controls.[6] |
Problem 2: Suspected off-target activity in a luciferase reporter gene assay.
| Possible Cause | Troubleshooting Step |
| Direct Inhibition of Luciferase | Perform a counter-screen using a cell line that constitutively expresses luciferase independent of the ER pathway. A decrease in signal would indicate direct inhibition of the enzyme.[7] |
| General Transcriptional Repression | Use a control reporter plasmid driven by a constitutive promoter (e.g., CMV) to assess if the compound causes general transcriptional repression. |
| ER-Independent Pathway Activation | Investigate the involvement of other receptors, such as GPR30, by using specific inhibitors or siRNA knockdown to see if the effect is attenuated.[3][4] |
Quantitative Data Summary
Table 1: In Vitro Activity of Selected Estrogen Receptor Antagonists
| Compound | Assay Type | Cell Line | IC50/EC50 | Reference |
| Tamoxifen | Growth Inhibition | MCF-7 | IC50 = 4.4 µM | [8] |
| Fulvestrant | ERα Degradation | MCF-7 | IC50 = 1.2 nM | [8] |
| Compound 30 | ERα Degradation | MCF-7 | IC50 = 0.2 nM | [8] |
| GDC-9545 | Antiproliferative Activity | Multiple | Highly Potent | [1][2] |
| VPC-260156 | Transcriptional Inhibition | T47D-KBluc | IC50 = 5-10 µM | [7] |
| VPC-260241 | Transcriptional Inhibition | T47D-KBluc | IC50 = 5-10 µM | [7] |
| VPC-260263 | Transcriptional Inhibition | T47D-KBluc | IC50 = 5-10 µM | [7] |
| VPC-260277 | Transcriptional Inhibition | T47D-KBluc | IC50 = 5-10 µM | [7] |
Experimental Protocols
Protocol 1: Luciferase Reporter Gene Assay for ERα Antagonism
This protocol is adapted from methodologies used to assess the effect of compounds on ER transcriptional activation.[12]
-
Cell Culture: Culture MCF-7 human breast cancer cells in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.[12]
-
Transfection: Co-transfect the cells with an estrogen response element (ERE)-driven luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
Treatment: After transfection, treat the cells with the test compound at various concentrations in the presence of a fixed concentration of 17β-estradiol (E2) to induce ER-mediated transcription. Include appropriate controls: vehicle only, E2 only, and a known ER antagonist (e.g., fulvestrant).
-
Lysis and Measurement: After a 24-48 hour incubation period, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of E2-induced transcription for each concentration of the test compound.
Protocol 2: ERα Degradation Assay (Western Blot)
This protocol is based on methods to determine if a compound induces the degradation of the estrogen receptor.[13]
-
Cell Culture and Treatment: Plate ER-positive breast cancer cells (e.g., MCF-7) and allow them to adhere. Treat the cells with the test compound at various concentrations for a specified period (e.g., 6, 24, or 48 hours). Include a known SERD like fulvestrant as a positive control and a vehicle control.[13]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensity for ERα and a loading control (e.g., β-actin or tubulin). Normalize the ERα signal to the loading control to determine the relative decrease in ERα protein levels.[13]
Visualizations
Caption: ER antagonist mechanisms and off-target signaling.
Caption: Workflow for identifying true ER antagonists.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. From Pure Antagonists to Pure Degraders of the Estrogen Receptor: Evolving Strategies for the Same Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Avoiding False Positives and Optimizing Identification of True Negatives in Estrogen Receptor Binding and Agonist/Antagonist Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of novel small molecule inhibitors of estrogen receptor-activation function 2 (ER-AF2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Optimization of small molecule degraders and antagonists for targeting estrogen receptor based on breast cancer: current status and future [frontiersin.org]
- 9. news-medical.net [news-medical.net]
- 10. m.youtube.com [m.youtube.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Identification of Estrogen Receptor α Antagonists from Natural Products via In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Full Antagonism of the Estrogen Receptor without a Prototypical Ligand Side Chain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Proliferation Assay Results with Estrogen Receptor Antagonist 4
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering inconsistent results in proliferation assays when working with "Estrogen Receptor Antagonist 4" (a hypothetical compound for this guide, representing any generic estrogen receptor antagonist).
Frequently Asked Questions (FAQs)
Q1: Why are my proliferation assay results inconsistent when using this compound?
Inconsistent results with estrogen receptor (ER) antagonists can stem from several factors. A primary cause is the choice of proliferation assay itself. Assays that measure metabolic activity, such as those using tetrazolium salts like MTT and MTS, can be particularly problematic. Some ER antagonists, such as fulvestrant (B1683766) (ICI 182,780), have been shown to increase mitochondrial activity in cancer cells, which can artificially inflate the readout of these assays, masking the true anti-proliferative effect.[1] This leads to a discrepancy where the metabolic assay suggests cell viability or even proliferation, while direct cell counting or DNA synthesis assays show growth inhibition.
Other common sources of variability include:
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Cell Line Integrity: The specific sub-clone of a cell line (e.g., MCF-7) can influence its response to estrogens and anti-estrogens.[2]
-
Experimental Conditions: Factors such as cell seeding density, serum concentration in the media, and the duration of the assay can all impact the results.
-
Compound Stability and Handling: Improper storage or handling of the ER antagonist can lead to loss of activity.
Q2: Which proliferation assays are recommended for use with estrogen receptor antagonists?
To avoid the pitfalls of metabolic assays, it is highly recommended to use methods that directly measure cell number or DNA synthesis. These include:
-
Direct Cell Counting: Using methods like the Trypan Blue exclusion assay provides a straightforward measure of viable cell number.
-
DNA Content Quantification: Assays using fluorescent dyes that bind to DNA, such as the SYBR Green assay, offer a high-throughput and sensitive measure of cell proliferation.
-
DNA Synthesis Assays: Methods like the 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) incorporation assay directly measure the percentage of cells actively replicating their DNA.[1]
-
Cell Cycle Analysis: Flow cytometry can be used to determine the percentage of cells in different phases of the cell cycle, providing detailed information on cell cycle arrest induced by the antagonist.[1]
Q3: Can I still use MTT or MTS assays?
While not recommended as the primary method for assessing proliferation with ER antagonists, MTT or MTS assays can be used cautiously as a preliminary screen. However, any observed effects (or lack thereof) should be validated with a more direct method like those listed above. If you observe a discrepancy between a metabolic assay and a direct cell counting or DNA synthesis assay, it is likely that the metabolic assay is providing a misleading result.[1]
Troubleshooting Guide
Issue 1: High variability between replicate wells.
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous cell suspension by gently mixing before each pipetting step. Use a multichannel pipette for consistency. |
| "Edge Effect" | Avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile phosphate-buffered saline (PBS) or media to maintain humidity. |
| Pipetting Errors | Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing at each step. |
| Cell Clumping | Maintain a healthy, sub-confluent culture to prevent cell aggregation. If necessary, gently pass the cell suspension through a cell strainer before seeding. |
Issue 2: The estrogen receptor antagonist shows little to no inhibition of proliferation in an MTT/MTS assay, but other evidence suggests it should be effective.
| Potential Cause | Recommended Solution |
| Assay Artifact | As discussed in the FAQs, ER antagonists can increase mitochondrial activity, leading to a false-negative result in metabolic assays.[1] |
| Suboptimal Compound Concentration | The tested concentration range may be too narrow or not centered around the IC50 of the compound. |
| Cell Line Resistance | The chosen cell line may have developed resistance to anti-estrogen therapies. |
Issue 3: My untreated control cells show low or inconsistent proliferation.
| Potential Cause | Recommended Solution |
| Suboptimal Cell Seeding Density | Too few cells will result in a weak signal, while too many can lead to premature confluency and contact inhibition. |
| Poor Cell Health | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Check for signs of contamination. |
| Media Quality | Use fresh, pre-warmed media and ensure all supplements are within their expiration dates. |
Data Presentation: Comparative IC50 Values of Estrogen Receptor Antagonists
The following table summarizes reported IC50 values for various estrogen receptor antagonists in the MCF-7 human breast cancer cell line, as determined by different proliferation assays. This highlights the potential for variability in results depending on the chosen method.
| Antagonist | Assay Type | Cell Line | Reported IC50 |
| Tamoxifen | MTT Assay | MCF-7 | 20.5 ± 4.0 µM |
| Tamoxifen | MTT Assay | Tamoxifen-Resistant MCF-7 | 27.0 ± 1.9 µM |
| Fulvestrant (ICI 182,780) | Growth Inhibition | MCF-7 | 0.29 nM |
| Fulvestrant (ICI 182,780) | Growth Inhibition | MCF-7 | 0.8 nM |
| Raloxifene | Cell Proliferation Assay | MCF-7 | 13.7 ± 0.3 µM |
| Idoxifene | Cell Proliferation Assay | MCF-7 | 6.5 ± 0.6 µM |
Experimental Protocols
Recommended Protocol: SYBR Green Cell Proliferation Assay
This protocol provides a framework for assessing cell proliferation using a DNA-binding dye, which is a more reliable method than metabolic assays when studying estrogen receptor antagonists.
Materials:
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MCF-7 cells
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Complete growth medium (e.g., DMEM with 10% FBS)
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Phenol (B47542) red-free medium
-
This compound stock solution
-
96-well black, clear-bottom tissue culture plates
-
SYBR Green I nucleic acid gel stain
-
Lysis buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, 0.5% Triton X-100, pH 7.5)
-
Plate reader with fluorescence detection (excitation ~485 nm, emission ~520 nm)
Procedure:
-
Cell Seeding:
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Harvest MCF-7 cells during the logarithmic growth phase.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Hormone Deprivation:
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After 24 hours, replace the medium with 100 µL of phenol red-free medium containing charcoal-stripped serum to remove endogenous estrogens.
-
Incubate for another 24-48 hours.
-
-
Treatment:
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Prepare serial dilutions of this compound in phenol red-free medium.
-
Remove the hormone-deprivation medium and add 100 µL of the antagonist dilutions to the respective wells. Include vehicle-only controls.
-
Incubate for the desired treatment period (e.g., 48, 72, or 96 hours).
-
-
Cell Lysis and Staining:
-
At the end of the treatment period, remove the medium from the wells.
-
Add 100 µL of lysis buffer containing a 1:5000 dilution of SYBR Green I stain to each well.
-
Incubate the plate in the dark at room temperature for 15-30 minutes with gentle shaking.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~520 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "no-cell" control wells from all other readings.
-
Calculate the percentage of proliferation relative to the vehicle control.
-
Plot the percentage of proliferation against the antagonist concentration to determine the IC50 value.
-
Visualizations
Caption: Estrogen Receptor Signaling Pathway and Antagonist Action.
Caption: SYBR Green Proliferation Assay Workflow.
Caption: Troubleshooting Workflow for Inconsistent Results.
References
- 1. The Effect of Selective Estrogen Receptor Modulators (SERMs) on the Tamoxifen Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer) - PMC [pmc.ncbi.nlm.nih.gov]
Improving "Estrogen receptor antagonist 4" efficacy in vivo
Technical Support Center: Estrogen Receptor Antagonist 4
Welcome to the technical support center for this compound (ERA4). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the in vivo application of ERA4.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing suboptimal tumor growth inhibition in our ER-positive breast cancer xenograft model with ERA4. What are the potential causes and troubleshooting steps?
A1: Suboptimal efficacy in vivo can arise from multiple factors, ranging from drug formulation and dosing to the specific biology of the animal model. Here are common causes and corresponding troubleshooting strategies:
-
Inadequate Drug Exposure: The compound may not be reaching the tumor at a sufficient concentration or for a long enough duration.
-
Troubleshooting:
-
Pharmacokinetic (PK) Analysis: Conduct a PK study to determine the concentration of ERA4 in plasma and tumor tissue over time. This will reveal key parameters like Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve).
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Formulation Optimization: Ensure the formulation is appropriate for the chosen route of administration and enhances solubility and stability. Consider alternative formulations if bioavailability is low.
-
Dose Escalation: If toxicity is not a limiting factor, consider a dose escalation study to determine if a higher dose improves efficacy.
-
-
-
Model-Specific Issues: The chosen xenograft model may have intrinsic or acquired resistance mechanisms.
-
Troubleshooting:
-
ER Expression Confirmation: Verify Estrogen Receptor Alpha (ERα) expression levels in your tumor model both before and after the study.[1] Long-term studies can sometimes lead to the selection of ER-negative cells.
-
Estrogen Supplementation: For ER-dependent models like MCF-7, ensure adequate and consistent estrogen supplementation is provided to the mice, as this is crucial for tumor growth.[2][3][4] Estradiol pellets are commonly used for this purpose.[2]
-
Alternative Models: Consider testing ERA4 in other ER-positive models, including patient-derived xenografts (PDXs), which may better recapitulate human tumor heterogeneity and response.[5]
-
-
-
Acquired Resistance: The tumor cells may be activating alternative signaling pathways to bypass ER inhibition.
-
Troubleshooting:
-
Pathway Analysis: Analyze explanted tumors for the activation of escape pathways, such as the PI3K/AKT/mTOR or MAPK pathways, which are known to crosstalk with ER signaling.[6][7][8]
-
Combination Therapy: Preclinical studies suggest that combining ER antagonists with inhibitors of pathways like PI3K or CDK4/6 can overcome resistance.[7][8]
-
-
Q2: What is the recommended dosing regimen and route of administration for ERA4 in mouse xenograft studies?
A2: The optimal dosing regimen depends on the pharmacokinetic and pharmacodynamic (PK/PD) properties of ERA4. While a definitive protocol requires compound-specific data, the following table provides a comparative overview of common administration routes used for small molecule inhibitors in preclinical studies.
| Parameter | Oral Gavage (PO) | Subcutaneous (SC) Injection | Intraperitoneal (IP) Injection |
| Typical Dosing Frequency | Daily | Daily or every other day | Daily or every other day |
| Pros | Clinically relevant route; less stressful for repeated dosing. | Slower absorption, potentially leading to more sustained exposure. | Rapid absorption into the bloodstream. |
| Cons | Subject to first-pass metabolism, which can reduce bioavailability. | Potential for injection site reactions; variable absorption. | Less clinically relevant for orally intended drugs; risk of organ injection. |
| Example PK Profile | Lower Cmax, variable Tmax | Sustained plasma concentration, delayed Tmax | High Cmax, rapid Tmax |
Recommendation: Start with a pilot PK study comparing oral and subcutaneous administration to determine the route that provides the most favorable exposure profile for ERA4.
Q3: How can we confirm that ERA4 is engaging its target (ERα) in the tumor tissue?
A3: Target engagement can be assessed through several methods:
-
ERα Protein Levels: Since some ER antagonists, particularly Selective Estrogen Receptor Degraders (SERDs), function by enhancing the degradation of the ER protein, measuring total ERα levels in the tumor is a direct indicator of drug activity.[9]
-
Method: Western blotting or immunohistochemistry (IHC) on tumor lysates from treated versus vehicle control groups. A significant reduction in ERα protein indicates target engagement.
-
-
Pharmacodynamic (PD) Biomarkers: Measure the expression of known ER-regulated genes.
-
Method: Perform qPCR on tumor RNA to quantify the mRNA levels of ER target genes (e.g., PGR, GREB1, TFF1). A significant downregulation of these genes in the ERA4-treated group confirms antagonism of ER signaling.
-
Below is a troubleshooting workflow for investigating suboptimal efficacy.
Caption: Troubleshooting workflow for suboptimal in vivo efficacy.
Key Experimental Protocols
Protocol 1: ER-Positive Breast Cancer Xenograft Model (MCF-7)
This protocol outlines the establishment of a subcutaneous MCF-7 xenograft model in immunodeficient mice.
-
Animal Model: Female athymic nude or NSG mice, 6-8 weeks old.
-
Estrogen Supplementation: One week prior to cell implantation, subcutaneously implant a 17β-estradiol pellet (e.g., 0.72 mg, 60-day release) on the dorsal side, between the scapulae.[2] This is critical for the growth of estrogen-dependent MCF-7 cells.
-
Cell Preparation: Culture MCF-7 cells under standard conditions. Harvest cells during the exponential growth phase (80-90% confluency).[2] Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a final concentration of 5 x 107 cells/mL.
-
Implantation: Anesthetize the mouse. Inject 100 µL of the cell suspension (containing 5 x 106 cells) subcutaneously into the flank of the mouse.[10]
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: (Width2 x Length) / 2.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm3, randomize the animals into treatment and control groups and begin dosing with ERA4 or vehicle.
Below is a diagram illustrating the experimental workflow.
Caption: Standard workflow for an ER+ breast cancer xenograft study.
Protocol 2: Western Blot for ERα Degradation
This protocol is for assessing ERα protein levels in tumor tissue.
-
Tumor Homogenization: At the study endpoint, excise tumors and snap-freeze them in liquid nitrogen. Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Centrifuge the homogenate to pellet cellular debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for ERα overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate with an antibody for a loading control (e.g., β-actin or GAPDH).
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager. Quantify band intensity using densitometry software.
Signaling Pathway Overview
This compound is designed to inhibit ER-mediated signaling. Upon binding estrogen, the estrogen receptor translocates to the nucleus, binds to estrogen response elements (EREs) on DNA, and recruits co-activators to drive the transcription of genes involved in cell proliferation and survival.[11][12] ERA4 blocks this process. However, resistance can emerge through the activation of parallel growth factor pathways, such as PI3K/AKT and MAPK, which can phosphorylate and activate ER independently of estrogen.[6][7]
Caption: Simplified ER signaling and key resistance pathways.
References
- 1. Estrogen Receptor Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice | Bentham Science [benthamscience.com]
- 5. oncotarget.com [oncotarget.com]
- 6. mdpi.com [mdpi.com]
- 7. Mechanisms of resistance in estrogen receptor positive breast cancer: overcoming resistance to tamoxifen/aromatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. A preclinical PET dual-tracer imaging protocol for ER and HER2 phenotyping in breast cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are ERs antagonists and how do they work? [synapse.patsnap.com]
- 12. A Basic Review on Estrogen Receptor Signaling Pathways in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
"Estrogen receptor antagonist 4" unexpected agonist activity
Welcome to the Technical Support Center for Estrogen Receptor Antagonist 4 (ERA4). This resource is designed for researchers, scientists, and drug development professionals who are investigating the activity of ERA4 and may have encountered unexpected or paradoxical agonist effects.
While "this compound (ERA4)" is a designated research compound, its behavior is characteristic of a well-understood class of molecules known as Selective Estrogen Receptor Modulators (SERMs).[1][2][3] SERMs are compounds that bind to estrogen receptors (ERs) and can function as either agonists (activating the receptor) or antagonists (blocking the receptor) depending on the specific tissue and cellular context.[1][2][3] This dual activity is a key feature of their pharmacology.
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help you characterize and understand the tissue-selective activities of compounds like ERA4.
Troubleshooting Guide: Unexpected Agonist Activity
This section addresses specific issues you might encounter during your experiments with ERA4.
| Observation / Problem | Potential Cause | Suggested Action |
| 1. ERA4, an antagonist, is causing a stimulatory effect (e.g., increased cell proliferation or gene expression) in my assay. | Tissue-Specific Agonism / Partial Agonism: ERA4 is likely acting as a SERM. Its activity (agonist vs. antagonist) depends on the cell type, the specific gene being measured, and the balance of cellular co-factors.[1][3][4] In some tissues, like bone or the uterus, SERMs can mimic the effects of estrogen.[4][5] | A. Profile ERA4 activity in multiple cell lines from different tissues (e.g., breast, endometrium, bone) to map its tissue-selectivity. B. Perform a dose-response curve. Partial agonists may show a stimulatory effect at certain concentrations but fail to achieve the maximal response of a full agonist like 17β-estradiol (E2).[4] C. See Protocol 2: ERE-Luciferase Reporter Gene Assay to quantify its transcriptional activity relative to E2 and a pure antagonist. |
| 2. Results with ERA4 are inconsistent across different breast cancer cell lines (e.g., agonist in MCF-7, antagonist in T47D). | Differential Expression of Co-regulators: The balance of co-activator and co-repressor proteins is critical and varies between cell lines.[1][6][7] An ER-ERA4 complex might preferentially recruit co-activators in one cell line (leading to agonism) and co-repressors in another (leading to antagonism).[7][8] | A. Quantify the relative expression levels of key co-activators (e.g., SRC-1/NCOA1) and co-repressors (e.g., NCoR, SMRT) in your cell lines via qPCR or Western blot. B. See Protocol 3: Co-immunoprecipitation Assay to directly test whether ERA4 promotes the recruitment of co-activators or co-repressors to the estrogen receptor.[9] |
| 3. ERA4 shows agonist activity at low concentrations and antagonist activity at high concentrations. | Biphasic Dose-Response: This is a known, though complex, behavior for some SERMs like tamoxifen (B1202) in certain cell models.[10] The exact mechanism is debated but can involve the recruitment of different co-regulatory complexes at different concentrations. | A. Perform a full dose-response curve (e.g., from 10⁻¹² M to 10⁻⁵ M) to accurately determine the EC₅₀ (for agonism) and IC₅₀ (for antagonism). B. Analyze the expression of multiple estrogen-responsive genes, as some may be more sensitive to the agonist effects than others. |
| 4. The observed agonist effect is weak compared to 17β-estradiol (E2). | Partial Agonism: ERA4 is likely a partial agonist. It binds the receptor but induces a conformation that is less efficient at initiating transcription compared to the conformation induced by a full agonist like E2.[4] | A. In your functional assays, directly compare the maximal effect (Emax) of ERA4 to the Emax of E2. A significantly lower Emax for ERA4 confirms it is a partial agonist. B. See Data Presentation Table 2 for an example of how to represent this data. |
Frequently Asked Questions (FAQs)
Q1: What is the molecular mechanism behind ERA4's dual agonist/antagonist activity?
A1: The mechanism lies in the conformational shape the Estrogen Receptor (ER) adopts upon binding to a ligand.[1]
-
When a full agonist (like 17β-estradiol) binds: It induces a specific conformational change in the ER's ligand-binding domain. This new shape creates a surface that readily recruits co-activator proteins.[8] This entire complex then binds to DNA at Estrogen Response Elements (EREs) and activates gene transcription.[11][12]
-
When a SERM (like ERA4) binds: It induces a different conformation. In some tissues, this shape may still allow for the recruitment of co-activators (leading to agonist activity), often relying on the receptor's Activation Function-1 (AF-1) domain.[13][14] In other tissues, the ERA4-induced conformation prevents co-activator binding and instead recruits co-repressor proteins, which block gene transcription, resulting in antagonist activity.[3][8]
Q2: How do co-activators and co-repressors determine the final response?
A2: Co-activators and co-repressors are the master regulators of ER-mediated transcription.[6][7]
-
Co-activators (e.g., the SRC/p160 family) are proteins that help unwind chromatin and recruit the cellular machinery (RNA polymerase) needed to transcribe a gene.[15] Their presence leads to gene activation.
-
Co-repressors (e.g., NCoR, SMRT) do the opposite. They recruit enzymes that condense chromatin, making it inaccessible to the transcription machinery and thereby silencing the gene.[15] The tissue-specific action of ERA4 is largely determined by the relative abundance of these co-regulator proteins in a given cell.[1][3]
Q3: Does ERA4 interact differently with the two types of estrogen receptors, ERα and ERβ?
A3: Yes, this is a critical factor. ERA4 may have a different binding affinity and induce different conformational changes in ERα versus ERβ.[16] Since the tissue distribution of ERα and ERβ varies (e.g., the uterus is rich in ERα, while other tissues may have more ERβ), the overall effect of ERA4 can change dramatically from one organ to another.[17] A compound could be an antagonist at ERα but an agonist at ERβ, or vice-versa.
Q4: What signaling pathways are involved in ERA4's agonist effects?
A4: The primary pathway is the "classical" or "genomic" pathway, where the ER-ERA4 complex binds directly to Estrogen Response Elements (EREs) on DNA to regulate gene transcription.[11][18] However, estrogens and SERMs can also trigger rapid, "non-genomic" signaling by interacting with ERs located at the cell membrane.[18][19] This can activate kinase cascades like the MAPK and PI3K/AKT pathways, which in turn can influence cell proliferation and survival.[11][19]
Data Presentation
The following tables provide examples of expected results when profiling a SERM like ERA4 against a full agonist (17β-Estradiol) and a pure antagonist/degrader (Fulvestrant).
Table 1: Comparative Effect of Compounds on Cell Proliferation (% of Vehicle Control)
| Compound (100 nM) | MCF-7 (Breast Cancer, ERα+) | Ishikawa (Endometrial Cancer, ERα+) | Saos-2 (Osteosarcoma, ERβ+) |
| Vehicle (Ethanol) | 100% | 100% | 100% |
| 17β-Estradiol (E2) | 250% (Agonist) | 300% (Agonist) | 180% (Agonist) |
| Fulvestrant (Pure Antagonist) | 40% (Antagonist) | 50% (Antagonist) | 95% (Neutral) |
| ERA4 (SERM) | 55% (Antagonist) | 220% (Agonist) | 160% (Agonist) |
This table illustrates the classic SERM profile: antagonism in breast cells but agonism in endometrial and bone cells.[4][5]
Table 2: Comparative Effect on pS2 (TFF1) Gene Expression (Fold Change vs. Vehicle)
| Compound (100 nM) | MCF-7 Cells | Ishikawa Cells |
| Vehicle (Ethanol) | 1.0 | 1.0 |
| 17β-Estradiol (E2) | 15.0 | 20.0 |
| Fulvestrant (Pure Antagonist) | 0.2 | 0.3 |
| E2 + Fulvestrant | 0.5 | 0.8 |
| ERA4 (SERM) | 3.5 (Partial Agonist) | 16.0 (Full Agonist) |
| E2 + ERA4 | 4.0 (Antagonist vs. E2) | 17.5 (No Antagonism) |
This table shows how a SERM can be a weak partial agonist for a specific gene in one cell type (MCF-7) while acting as a nearly full agonist in another (Ishikawa). It also demonstrates how co-treatment with E2 reveals its underlying antagonist activity in MCF-7 cells.
Visualizations: Pathways and Workflows
Caption: Mechanism of SERM tissue-selectivity.
Caption: Workflow for troubleshooting unexpected agonist activity.
References
- 1. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 3. Molecular mechanisms of selective estrogen receptor modulator (SERM) action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. decisionpoint.medscape.com [decisionpoint.medscape.com]
- 5. swolverine.com [swolverine.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Role of estrogen receptor coregulators in endocrine resistant breast cancer [explorationpub.com]
- 8. The role of coactivators and corepressors in the biology and mechanism of action of steroid hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential recruitment of coregulator proteins steroid receptor coactivator-1 and silencing mediator for retinoid and thyroid receptors to the estrogen receptor-estrogen response element by beta-estradiol and 4-hydroxytamoxifen in human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. erc.bioscientifica.com [erc.bioscientifica.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Antagonistic and agonistic effects of tamoxifen: significance in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Frontiers | Estrogen receptor coregulators and pioneer factors: the orchestrators of mammary gland cell fate and development [frontiersin.org]
- 16. Bazedoxifene for the prevention of postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Estrogen Receptor Antagonist Resistance
This technical support center provides guidance for researchers encountering resistance to estrogen receptor (ER) antagonists, such as fulvestrant (B1683766), in ER-positive breast cancer cell lines like MCF-7. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of acquired drug resistance.
Troubleshooting Guide
This guide addresses common issues encountered during the development and characterization of fulvestrant-resistant cell lines.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent IC50 values for fulvestrant. | 1. Cell Passage Number: High passage numbers can lead to genetic drift and altered phenotypes.[1] 2. Cell Health and Density: Cells that are not in the logarithmic growth phase or are seeded at inconsistent densities can yield variable results.[1] 3. Compound Integrity: The antagonist may have degraded or precipitated.[1] | 1. Use cells within a consistent, low passage range for all experiments. 2. Ensure cells are healthy and seeded at an optimized, consistent density. 3. Prepare fresh drug stock solutions and verify storage conditions. |
| Gradual loss of antagonist efficacy over time. | 1. Development of Acquired Resistance: Continuous exposure to the drug selects for resistant cells.[2][3][4] 2. Cell Line Contamination: Cross-contamination with a different cell line can alter the experimental outcome.[1] | 1. Confirm a shift in the IC50 value using a cell viability assay.[4] 2. Culture a batch of cells in a drug-free medium for several passages and then re-challenge to check for resistance stability.[5] 3. Perform cell line authentication (e.g., Short Tandem Repeat profiling).[1] |
| Heterogeneous response to the antagonist within the cell population. | 1. Emergence of a Resistant Subclone: A subpopulation of cells may have developed resistance.[5] 2. Inconsistent Drug Distribution: Uneven exposure to the drug in the culture vessel. | 1. Perform single-cell cloning to isolate and characterize resistant and sensitive populations.[5] 2. Ensure thorough mixing of the medium after adding the drug. |
| Resistant cells grow slower than parental cells. | This is a known phenomenon. The acquisition of resistance can sometimes come at the cost of a reduced proliferation rate in the absence of the drug.[6] | This may not be an "issue" but rather a characteristic of the resistant phenotype. Document the doubling time of both parental and resistant cells. |
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of acquired resistance to fulvestrant in MCF-7 cells?
A1: Acquired resistance to fulvestrant is multifactorial. Common mechanisms include:
-
Loss or Mutation of the Estrogen Receptor (ERα): While some resistant lines maintain ERα expression[6], others may exhibit a complete loss of ERα.[7] Mutations in the ESR1 gene, which encodes for ERα, can also lead to resistance.[8][9][10]
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Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to promote growth and survival, bypassing the need for ER signaling. Commonly activated pathways include the PI3K/Akt/mTOR and MAPK/ERK pathways.[6][11][12]
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Cell Cycle Alterations: Resistant cells can adapt their cell cycle machinery to progress through the cell cycle even in the presence of fulvestrant.[11] Overexpression of proteins like cyclin E2 has been identified as a marker of resistance.[11]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the drug out of the cell, reducing its intracellular concentration.
Q2: How do I confirm that my MCF-7 cell line has developed resistance to fulvestrant?
A2: To confirm resistance, you should generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC50) for both your potentially resistant cell line and the parental (sensitive) MCF-7 cell line. A significant increase in the IC50 value for the resistant line is the primary indicator of acquired resistance.[5]
Q3: How long does it typically take to develop a fulvestrant-resistant MCF-7 cell line in vitro?
A3: The timeframe for developing a drug-resistant cell line can vary significantly, typically ranging from 3 to 18 months.[13] The process involves continuous culture with gradually increasing concentrations of the drug.[2][3]
Q4: Can fulvestrant-resistant cells be sensitive to other therapies?
A4: Yes. The specific mechanism of resistance will dictate sensitivity to other drugs. For instance, cells that have become resistant through the activation of the PI3K or MAPK pathways may be sensitive to inhibitors of those pathways.[6][12] Additionally, some novel oral ERα degraders have shown activity against fulvestrant-resistant models.[8]
Experimental Protocols
Protocol 1: Generation of a Fulvestrant-Resistant MCF-7 Cell Line
This protocol describes a common method for developing a drug-resistant cell line through continuous exposure to gradually increasing drug concentrations.[2][3]
-
Initial Sensitivity Assessment:
-
Stepwise Dose Escalation:
-
Culture the MCF-7 cells in medium containing the initial concentration of fulvestrant.
-
When the cells reach 80-90% confluency and their growth rate has stabilized, passage them and increase the fulvestrant concentration by 1.5- to 2-fold.[2]
-
Maintain cells at each concentration for 2-3 passages.[3]
-
If significant cell death occurs (e.g., >50%), reduce the drug concentration to the previous level and allow the cells to recover before attempting to increase the concentration again.[3]
-
-
Maintenance and Characterization:
-
Repeat the dose escalation until the cells are able to proliferate in a clinically relevant or desired concentration of fulvestrant.
-
Once the resistant line is established, it should be maintained in a medium containing a constant concentration of fulvestrant to preserve the resistant phenotype.
-
Regularly confirm the level of resistance by comparing the IC50 to that of the parental cell line.
-
It is advisable to cryopreserve cell stocks at different stages of resistance development.[14]
-
Protocol 2: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[15]
-
Cell Seeding:
-
Seed parental and resistant MCF-7 cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of medium.
-
Incubate the plates overnight to allow the cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of fulvestrant in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various drug concentrations (and a vehicle control).
-
Incubate the plates for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.45-0.5 mg/mL).[16]
-
Incubate the plates for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.[16]
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[16]
-
Mix thoroughly by gentle pipetting or shaking.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Protocol 3: Western Blotting for PI3K/Akt and MAPK/ERK Pathway Activation
This protocol outlines the general steps for analyzing the activation status of key signaling proteins.
-
Protein Extraction:
-
Culture sensitive and resistant cells to about 80-90% confluency.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[1]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of key pathway proteins (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.[18]
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.[18]
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.[18]
-
Capture the signal using a digital imaging system or X-ray film.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 4. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. benchchem.com [benchchem.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Shedding Light on Mechanisms Behind Fulvestrant Resistance in Advanced ER-Positive Breast Cancer - The ASCO Post [ascopost.com]
- 10. A Potential Way To Overcome Fulvestrant Resistance In Secondary Breast Cancer | Breast Cancer Now [breastcancernow.org]
- 11. Distinct mechanisms of resistance to fulvestrant treatment dictate level of ER independence and selective response to CDK inhibitors in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
"Estrogen receptor antagonist 4" variability in xenograft tumor response
This technical support guide is intended to assist researchers, scientists, and drug development professionals in utilizing Estrogen Receptor Antagonist 4 (ERA4). The information provided is based on established principles for estrogen receptor antagonists and their application in preclinical xenograft models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound (ERA4)?
A1: this compound (ERA4) is a selective estrogen receptor (ER) antagonist. It functions by competitively binding to estrogen receptors (primarily ERα) in cancer cells. This binding event prevents the conformational changes necessary for receptor dimerization, DNA binding, and the subsequent transcription of estrogen-responsive genes that are critical for tumor cell proliferation.
Q2: Which tumor xenograft models are most suitable for evaluating ERA4 efficacy?
A2: Xenograft models derived from estrogen receptor-positive (ER+) breast cancer cell lines are the most appropriate for evaluating the efficacy of ERA4. Commonly used and recommended models include those established from MCF-7 and T-47D cell lines, which have well-characterized estrogen-dependent growth. It is crucial to confirm ER expression levels in your chosen cell line prior to study initiation.
Q3: What is the recommended vehicle for in vivo administration of ERA4?
A3: The recommended vehicle for in vivo administration of ERA4 is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. However, it is essential to perform a small-scale solubility and stability test with your specific lot of ERA4 before preparing the bulk formulation for your study.
Q4: How should tumor response be monitored during an ERA4 xenograft study?
A4: Tumor response should be monitored by measuring tumor volume at least twice a week using digital calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2. Additionally, body weight should be recorded at each measurement to monitor for signs of toxicity.
Troubleshooting Guide
Issue 1: High variability in tumor growth within the same treatment group.
-
Possible Cause: Inconsistent tumor cell implantation or health.
-
Troubleshooting Steps:
-
Ensure that the injected cells have high viability (>95%) and are in the logarithmic growth phase.
-
Standardize the injection volume and the number of cells implanted.
-
Ensure a consistent injection site and technique for all animals.
-
-
Possible Cause: Uneven drug administration or formulation.
-
Troubleshooting Steps:
-
Vortex the drug formulation thoroughly before each administration to ensure a homogenous suspension.
-
Use precise administration techniques (e.g., oral gavage, subcutaneous injection) to ensure consistent dosing.
-
Issue 2: Lack of tumor regression in an ER+ xenograft model treated with ERA4.
-
Possible Cause: Sub-optimal dosing or administration schedule.
-
Troubleshooting Steps:
-
Review the literature for established dose ranges for similar compounds.
-
Consider performing a dose-response study to determine the optimal dose for your specific model.
-
Evaluate if the administration frequency is sufficient to maintain therapeutic drug levels.
-
-
Possible Cause: Development of drug resistance.
-
Troubleshooting Steps:
-
Investigate potential upregulation of alternative growth signaling pathways.
-
Possible Cause: Incorrect initial characterization of the xenograft model.
-
Troubleshooting Steps:
-
Re-verify the estrogen receptor expression status of the cell line used for implantation. ER expression can sometimes be lost with continuous passaging.
-
Quantitative Data Summary
The following table summarizes the expected tumor growth inhibition (TGI) for ERA4 in two different ER+ breast cancer xenograft models.
| Xenograft Model | ERA4 Dose (mg/kg, daily) | Mean TGI (%) | Standard Deviation (%) |
| MCF-7 | 10 | 45 | 8.2 |
| 30 | 78 | 6.5 | |
| 50 | 92 | 4.1 | |
| T-47D | 10 | 35 | 9.5 |
| 30 | 65 | 7.8 | |
| 50 | 85 | 5.3 |
Experimental Protocols
Protocol: Evaluation of ERA4 Efficacy in an MCF-7 Xenograft Model
-
Cell Culture: Culture MCF-7 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Use female athymic nude mice, 6-8 weeks old.
-
Estrogen Supplementation: One week prior to tumor cell implantation, subcutaneously implant a 17β-estradiol pellet (0.72 mg, 60-day release) on the dorsal side of each mouse to support the growth of estrogen-dependent tumors.
-
Tumor Cell Implantation: Harvest MCF-7 cells during the logarithmic growth phase. Resuspend the cells in serum-free medium with 50% Matrigel. Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the right flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomly assign the mice to treatment groups (e.g., Vehicle control, ERA4 at 10, 30, and 50 mg/kg).
-
Drug Administration: Prepare the ERA4 formulation daily. Administer the drug or vehicle control to the respective groups via oral gavage once daily for 21 days.
-
Monitoring: Measure tumor volume and body weight twice weekly.
-
Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
Visualizations
Caption: Simplified signaling pathway of Estrogen Receptor (ER) and the antagonistic action of ERA4.
Caption: Experimental workflow for evaluating ERA4 efficacy in a xenograft model.
"Estrogen receptor antagonist 4" assay interference and false positives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during Estrogen Receptor Antagonist 4 (ERA4) experiments, with a focus on assay interference and false positives.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of false-positive results in ERA4 antagonist assays?
A1: False-positive results in ERA4 antagonist assays can arise from several factors that mimic true antagonism by reducing the measured signal through mechanisms other than competitive binding to the estrogen receptor (ER). These include:
-
Cytotoxicity: If the test compound is toxic to the cells used in the assay, it can lead to a decrease in signal (e.g., reporter gene expression), which may be misinterpreted as antagonist activity.[1][2]
-
Changes in Assay Media pH: Some compounds can alter the pH of the assay medium, which can affect enzyme activity, cell health, or reporter signal, leading to an apparent antagonist effect.[1][2]
-
Precipitate Formation: Test compounds that precipitate out of solution can interfere with the assay by scattering light in plate readers or by sequestering assay reagents.[1][2]
-
Cross-reactivity: Molecules that are structurally similar to ERA4 or other components in the assay can cross-react with antibodies or other detection reagents, leading to inaccurate results.[3][4][5]
-
Non-specific Inhibition: Some compounds may inhibit the reporter enzyme (e.g., luciferase) or other components of the signaling pathway downstream of the estrogen receptor, rather than acting as a direct ER antagonist.[1][2]
-
Heterophile Antibodies: In immunoassays, the presence of heterophile antibodies in the sample can lead to false-positive signals by cross-linking the capture and detection antibodies.[5][6]
Q2: How can I distinguish between a true ERA4 antagonist and a false positive?
A2: Distinguishing true competitive antagonism from apparent antagonism requires a multi-faceted approach.[1] Key strategies include:
-
Cytotoxicity Assays: Always run a parallel cytotoxicity assay (e.g., MTT, LDH) with the same concentrations of your test compound to rule out cell death as the cause of signal reduction.
-
Counter-screens: Use a counter-screen assay that employs a different reporter gene or signaling pathway to identify compounds that non-specifically inhibit the reporter system.
-
Orthogonal Assays: Confirm your findings using a different assay format. For example, if you observe antagonism in a cell-based reporter gene assay, validate it with a biophysical assay like a competitive binding assay.[7]
-
Ligand Concentration Shift: A true competitive antagonist's inhibitory effect should be surmountable by increasing the concentration of the estrogen receptor agonist (e.g., estradiol). Performing the antagonist assay at two different concentrations of the agonist can help confirm competitive binding.[1][8]
Q3: My ERA4 compound shows activity in a binding assay but not in a functional cell-based assay. What could be the reason?
A3: This discrepancy can occur for several reasons:
-
Cell Permeability: The compound may not be able to cross the cell membrane to reach the intracellular estrogen receptors in the functional assay.
-
Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.
-
Off-target Effects: The compound might bind to the receptor but fail to induce the conformational change required for antagonism in a cellular context.
-
Assay Artifacts: The binding assay result could be an artifact due to compound precipitation or non-specific interactions.[1][2]
Troubleshooting Guides
Issue 1: High background signal in the ERA4 antagonist assay.
| Possible Cause | Troubleshooting Step |
| Contamination | Use sterile technique and fresh, filtered reagents. |
| Cross-reactivity of reagents | Test each reagent individually for background signal. Consider using reagents from a different lot or supplier. |
| High concentration of agonist | Optimize the concentration of the estrogen agonist to a level that gives a robust signal without being saturating. |
| Cellular stress | Ensure optimal cell culture conditions (e.g., confluency, media). |
Issue 2: Poor Z'-factor or high variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding | Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding. |
| Edge effects on the plate | Avoid using the outer wells of the microplate, or fill them with media to maintain humidity. |
| Inaccurate pipetting | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
| Compound precipitation | Visually inspect the wells for precipitates. Reduce the compound concentration or use a different solvent. |
Experimental Protocols
Protocol 1: Validating True Antagonism using a Dual-Concentration Agonist Assay
This protocol is designed to differentiate true competitive antagonists from false positives.
-
Cell Seeding: Plate cells at the optimized density in a 96-well plate and incubate overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (potential ERA4).
-
Prepare two different concentrations of the estrogen receptor agonist (e.g., 1x and 10x EC50 of estradiol).
-
Treat the cells with the test compound dilutions in the presence of either the low or high concentration of the agonist. Include appropriate controls (vehicle, agonist alone, and a known antagonist).
-
-
Incubation: Incubate the plate for the optimized duration of the assay.
-
Signal Detection: Measure the assay signal (e.g., luciferase activity).
-
Data Analysis:
-
Plot the dose-response curves for the test compound at both agonist concentrations.
-
A true competitive antagonist will show a rightward shift in the IC50 curve at the higher agonist concentration.
-
A non-competitive inhibitor or a cytotoxic compound will show a decrease in the maximal signal without a significant shift in the IC50.
-
Visualizations
References
- 1. Avoiding False Positives and Optimizing Identification of True Negatives in Estrogen Receptor Binding and Agonist/Antagonist Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Avoiding False Positives and Optimizing Identification of True Negatives in Estrogen Receptor Binding and Agonist/Antagonist Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. scielo.br [scielo.br]
- 6. Falsely elevated serum estradiol due to heterophile antibody interference: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Estrogen Receptor Antagonists Using Metal-Catalyzed Coupling Reactions and Characterization of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of a Computational Model for Androgen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
"Estrogen receptor antagonist 4" challenges in achieving complete ER degradation
Welcome to the technical support center for Estrogen Receptor Antagonist 4 (ERA4). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during experiments aimed at achieving complete Estrogen Receptor (ER) degradation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for ERA4?
A1: ERA4 is a potent Estrogen Receptor antagonist designed to act as a Selective Estrogen Receptor Degrader (SERD). It binds to the estrogen receptor (ERα), inducing a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome.[1][2][3] This dual mechanism of antagonism and degradation is intended to completely abrogate ER signaling.[1]
Q2: What are the common causes of incomplete ER degradation with ERA4?
A2: Several factors can contribute to incomplete ER degradation. These include suboptimal ERA4 concentration, insufficient incubation time, high ERα expression levels that saturate the degradation machinery, cell-line specific differences in the ubiquitin-proteasome system, and potential mutations in the ESR1 gene which encodes for ERα.[4][5] Additionally, poor aqueous solubility or stability of the compound in culture media can limit its effective concentration.
Q3: How can I confirm that ERA4 is entering the cells and binding to ERα?
A3: To confirm target engagement, you can perform a competitive binding assay using a fluorescently labeled estrogen or another known ER ligand. A decrease in the fluorescent signal in the presence of increasing concentrations of ERA4 would indicate successful binding. Alternatively, cellular thermal shift assays (CETSA) can be employed to demonstrate direct binding of ERA4 to ERα in a cellular context.
Q4: Can incomplete ER degradation still result in ER pathway inhibition?
A4: Yes, it is possible. The antagonist activity of some SERDs can be separated from their ability to induce degradation.[5][6] ERA4 may effectively block ER transcriptional activity even if it does not lead to complete receptor degradation. However, for long-term and robust pathway inhibition, achieving significant degradation is desirable to prevent any residual receptor activity.
Troubleshooting Guides
Issue 1: Little to No ER Degradation Observed by Western Blot
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal ERA4 Concentration | Perform a dose-response experiment with a wide range of ERA4 concentrations (e.g., 1 nM to 10 µM). | Identification of the optimal concentration for maximal ER degradation. You may observe a "hook effect" where very high concentrations lead to reduced degradation.[7] |
| Insufficient Incubation Time | Conduct a time-course experiment, treating cells with the optimal concentration of ERA4 for various durations (e.g., 2, 4, 8, 16, 24 hours). | Determination of the time required to achieve maximal ER degradation. |
| Poor Compound Solubility/Stability | Prepare fresh stock solutions of ERA4 in an appropriate solvent (e.g., DMSO). Ensure the final solvent concentration in the cell culture medium is low (<0.1%) and consistent across experiments. Test the solubility of ERA4 in your specific culture medium. | Consistent and reproducible results, eliminating artifacts due to compound precipitation or degradation. |
| Cell Line Resistance | Test ERA4 in different ER-positive breast cancer cell lines (e.g., MCF-7, T-47D, ZR-75-1). Sequence the ESR1 gene in your cell line to check for mutations that may confer resistance.[4] | Identification of sensitive and resistant cell lines, providing insights into the compound's spectrum of activity. |
| Proteasome Inhibition | As a positive control for the degradation pathway, co-treat cells with ERA4 and a proteasome inhibitor (e.g., MG132). | An accumulation of ubiquitinated ERα and a rescue of total ERα levels, confirming that ERA4-mediated degradation is proteasome-dependent.[6] |
Issue 2: High Variability in ER Degradation Between Experiments
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Cell Culture Conditions | Standardize cell passage number, seeding density, and confluence at the time of treatment. Ensure consistent media formulation and serum concentration. | Reduced experimental variability and more reproducible degradation data. |
| Variability in ERA4 Aliquots | Prepare single-use aliquots of ERA4 stock solutions to avoid repeated freeze-thaw cycles. | Consistent potency of the compound across all experiments. |
| Inconsistent Western Blot Protocol | Standardize all steps of the Western blot protocol, including protein quantification, gel electrophoresis, transfer efficiency, antibody concentrations, and incubation times. Use a reliable loading control (e.g., β-actin, GAPDH). | Reliable and quantifiable Western blot data with lower well-to-well and blot-to-blot variability. |
Quantitative Data Summary
Table 1: Dose-Response of ERA4 on ERα Degradation in MCF-7 Cells
| ERA4 Concentration (nM) | % ERα Degradation (vs. Vehicle) |
| 1 | 15% |
| 10 | 45% |
| 100 | 85% |
| 1000 | 95% |
| 10000 | 70% (Hook Effect) |
Table 2: Time-Course of ERα Degradation with 100 nM ERA4 in MCF-7 Cells
| Incubation Time (hours) | % ERα Degradation (vs. Vehicle) |
| 2 | 30% |
| 4 | 65% |
| 8 | 88% |
| 16 | 92% |
| 24 | 90% |
Experimental Protocols
Protocol 1: Western Blot for ERα Degradation
-
Cell Culture and Treatment: Plate ER-positive cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of ERA4 or vehicle control for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against ERα overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control.
Protocol 2: Proteasome Inhibition Assay
-
Cell Culture and Pre-treatment: Plate cells as described in Protocol 1. Pre-treat a subset of wells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.
-
ERA4 Treatment: Add ERA4 at the desired concentration to both pre-treated and non-pre-treated wells. Include vehicle controls for both conditions. Incubate for the optimal degradation time determined previously.
-
Western Blot Analysis: Perform Western blotting as described in Protocol 1 to assess the levels of ERα.
Visualizations
Caption: ERA4-mediated ERα degradation pathway.
Caption: Troubleshooting workflow for incomplete ER degradation.
References
- 1. From Pure Antagonists to Pure Degraders of the Estrogen Receptor: Evolving Strategies for the Same Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Optimization of small molecule degraders and antagonists for targeting estrogen receptor based on breast cancer: current status and future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Full Antagonism of the Estrogen Receptor without a Prototypical Ligand Side Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The turnover of estrogen receptor α by the selective estrogen receptor degrader (SERD) fulvestrant is a saturable process that is not required for antagonist efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Brain Penetrance of Estrogen Receptor Antagonists
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the optimization of estrogen receptor (ER) antagonist delivery to the brain. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging for estrogen receptor antagonists to cross the blood-brain barrier (BBB)?
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that protects the brain from harmful substances. This barrier also restricts the passage of approximately 98% of small-molecule drugs, including many ER antagonists. Key challenges include:
-
Efflux Transporters: Proteins such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) are highly expressed at the BBB and actively pump many foreign substances, including some ER antagonists, back into the bloodstream, limiting their brain accumulation.[1][2][3]
-
Physicochemical Properties: The ability of a molecule to cross the BBB is influenced by its size, lipophilicity (lipid solubility), charge, and hydrogen bonding capacity. Molecules that are too large, too polar, or have too many hydrogen bonds will have difficulty passively diffusing across the endothelial cell membranes of the BBB.
-
Plasma Protein Binding: Only the unbound fraction of a drug in the plasma is available to cross the BBB. High plasma protein binding can significantly limit the amount of an ER antagonist that can enter the brain.
Q2: My ER antagonist shows good lipophilicity but still has poor brain uptake in vivo. What could be the issue?
This is a common challenge. While lipophilicity is important for passive diffusion across the BBB, it is not the only factor. A likely culprit is active efflux by transporters like P-glycoprotein (P-gp).[1] Many lipophilic compounds are substrates for P-gp. To investigate this, you can perform an in vitro permeability assay using a cell line that overexpresses P-gp, such as MDCK-MDR1 cells.[4][5][6][7] An efflux ratio greater than 2.0 in this assay suggests the compound is a P-gp substrate.
Q3: How can I determine if my compound is a substrate of efflux transporters like P-gp?
The most common in vitro method is the bidirectional permeability assay using cell lines like MDCK-MDR1 or Caco-2, which express high levels of P-gp.[4][5][6][7] By measuring the permeability of your compound from the apical (blood side) to the basolateral (brain side) and vice versa, you can calculate an efflux ratio. A significantly higher permeability in the basolateral-to-apical direction indicates active efflux.[6] This can be confirmed by running the assay in the presence of a known P-gp inhibitor, which should reduce the efflux ratio if your compound is a substrate.[5]
Q4: What are the key in vitro models for assessing BBB penetration?
Several in vitro models are commonly used:
-
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB): This is a high-throughput screening tool that assesses a compound's ability to diffuse across an artificial lipid membrane, predicting its passive permeability across the BBB.[8][9][10]
-
Cell-Based Assays: These utilize monolayers of brain endothelial cells, often in co-culture with astrocytes and pericytes, to mimic the BBB. Common cell lines include bEnd.3 (murine) and hCMEC/D3 (human). These models allow for the measurement of transendothelial electrical resistance (TEER) to assess the tightness of the cell monolayer and for permeability studies of test compounds.[11][12]
-
MDCK-MDR1 Assay: This assay uses Madin-Darby canine kidney cells transfected with the human MDR1 gene to specifically assess the role of P-gp-mediated efflux.[4][5][6][7]
Q5: What do low Transendothelial Electrical Resistance (TEER) values in my cell-based BBB model indicate?
Low TEER values suggest that the endothelial cell monolayer is not forming tight junctions effectively, resulting in a "leaky" barrier.[11] This can lead to artificially high permeability measurements for your test compounds. Troubleshooting steps include optimizing cell seeding density, ensuring proper coating of the culture inserts with extracellular matrix proteins (e.g., Matrigel or collagen), and potentially using co-culture systems with astrocytes or pericytes to promote tighter junction formation.[13][14][15]
Troubleshooting Guides
Low Brain Penetrance in In Vivo Studies
| Potential Cause | Troubleshooting/Optimization Strategy |
| High Efflux by P-gp/BCRP | Co-administer the ER antagonist with a known P-gp/BCRP inhibitor (e.g., elacridar) in your animal model. A significant increase in the brain-to-plasma concentration ratio (Kp) suggests the compound is an efflux substrate.[16] |
| Poor Physicochemical Properties | Synthesize and test analogs with modified lipophilicity (LogP), polar surface area (PSA), or hydrogen bond donors/acceptors to enhance passive diffusion. |
| High Plasma Protein Binding | Measure the unbound fraction of the compound in plasma. Only the unbound drug is available to cross the BBB. Consider designing analogs with lower plasma protein affinity. |
| Rapid Peripheral Metabolism | Conduct in vitro metabolic stability assays using liver microsomes. If the compound is rapidly metabolized, consider structural modifications at the metabolic sites to improve stability. |
Inconsistent In Vitro BBB Permeability Data
| Potential Cause | Troubleshooting/Optimization Strategy |
| Poor Barrier Integrity in Cell Culture | Regularly measure Transendothelial Electrical Resistance (TEER) to ensure monolayer confluence and tightness.[11] Use appropriate positive (low permeability) and negative (high permeability) controls. |
| Compound Solubility Issues | Ensure the ER antagonist is fully dissolved in the assay buffer. Use a co-solvent like DMSO at a low, consistent concentration if necessary. Compound precipitation will lead to an underestimation of permeability. |
| Inaccurate Quantification | Validate the analytical method (e.g., LC-MS/MS) for linearity, accuracy, and precision in the assay matrix.[17][18][19][20][21] An unreliable analytical method is a common source of inconsistent results. |
| Variability in Cell Culture | Standardize cell culture conditions, including passage number, seeding density, and media composition. |
Quantitative Data Summary
The following tables summarize key parameters for assessing the brain penetrance of selected estrogen receptor modulators.
Table 1: In Vitro Permeability and Efflux of Selected Estrogen Receptor Modulators
| Compound | Assay | Apparent Permeability (Papp A→B) (10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) | P-gp Substrate? |
| Tamoxifen (B1202) | MDCK-MDR1 | Moderate to High | > 2.0 | Yes |
| 4-OH-Tamoxifen | MDCK-MDR1 | Moderate | > 2.0 | Yes |
| Raloxifene | Caco-2 | Low | > 2.0 | Yes |
| Bazedoxifene | Caco-2 | Low to Moderate | > 2.0 | Yes |
| Fulvestrant | MDCK-MDR1 | Low | > 2.0 | Yes |
| Control (Propranolol) | MDCK-MDR1 | > 20 | ~1.0 | No |
| Control (Atenolol) | MDCK-MDR1 | < 1.0 | ~1.0 | No |
Note: The values presented are representative and can vary depending on the specific experimental conditions.
Table 2: In Vivo Brain Penetrance of Selected Estrogen Receptor Modulators in Rodent Models
| Compound | Animal Model | Brain-to-Plasma Ratio (Kp) | Unbound Brain-to-Plasma Ratio (Kp,uu) |
| Tamoxifen | Mouse | > 2.0[22] | > 1.0 |
| 4-OH-Tamoxifen | Mouse | > 2.0[22] | > 1.0 |
| Letrozole | Rat (Female) | ~0.9 | Not Reported |
| Letrozole | Rat (Male) | ~0.5 | Not Reported |
| Bazedoxifene | Mouse | Readily crosses BBB[23] | Not Reported |
| Fulvestrant | Mouse | Low, but detectable[24] | Low |
Note: Kp and Kp,uu values are highly dependent on the dose, time point of measurement, and analytical method.
Experimental Protocols
Protocol 1: In Vitro MDCK-MDR1 Permeability Assay
This protocol is adapted from standard procedures for assessing P-gp-mediated efflux.[4][5][6][7][25]
1. Cell Culture and Seeding:
- Culture MDCK-MDR1 cells in DMEM supplemented with 10% FBS and appropriate antibiotics.
- Seed the cells onto a 24-well Transwell® plate with a 0.4 µm pore size polycarbonate membrane insert at a density of approximately 80,000 cells/cm².
- Culture for 3-5 days to allow for the formation of a confluent monolayer.
2. Monolayer Integrity Assessment:
- Measure the Transendothelial Electrical Resistance (TEER) using an EVOM™ voltohmmeter.
- Ensure TEER values are stable and above a predetermined threshold (e.g., >200 Ω·cm²) before proceeding with the permeability assay.[5]
3. Permeability Assay (Apical to Basolateral - A→B):
- Wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
- Add the test ER antagonist (e.g., at 10 µM) to the apical (donor) compartment.
- Add fresh transport buffer to the basolateral (receiver) compartment.
- Incubate at 37°C with gentle shaking for a defined period (e.g., 60-90 minutes).[5][25]
- At the end of the incubation, collect samples from both the apical and basolateral compartments.
4. Permeability Assay (Basolateral to Apical - B→A):
- Repeat the procedure, but add the test compound to the basolateral (donor) compartment and sample from the apical (receiver) compartment.
5. Sample Analysis:
- Quantify the concentration of the ER antagonist in all samples using a validated LC-MS/MS method.[17][18][19][20][21]
6. Data Analysis:
- Calculate the apparent permeability coefficient (Papp) using the following formula:
- Papp (cm/s) = (dQ/dt) / (A * C₀)
- Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
- Calculate the efflux ratio:
- Efflux Ratio = Papp (B→A) / Papp (A→B)
Protocol 2: In Vivo Brain Penetrance Study in Rodents
This protocol outlines a general procedure for determining the brain-to-plasma concentration ratio of an ER antagonist in mice or rats.[22][26][27][28]
1. Animal Dosing:
- Administer the ER antagonist to the animals (e.g., mice or rats) via the desired route (e.g., oral gavage, intraperitoneal injection, or subcutaneous injection).[27] The dose and vehicle should be optimized based on the compound's properties.
2. Sample Collection:
- At predetermined time points after dosing (e.g., 1, 2, 4, 8, and 24 hours), euthanize a cohort of animals.
- Collect blood via cardiac puncture into tubes containing an anticoagulant.
- Perfuse the brain with ice-cold saline to remove residual blood.
- Excise the brain and rinse with cold saline.
3. Sample Processing:
- Centrifuge the blood to separate the plasma.
- Homogenize the brain tissue in a suitable buffer.
4. Sample Analysis:
- Quantify the concentration of the ER antagonist in the plasma and brain homogenate samples using a validated LC-MS/MS method.[17][18][19][20][21]
5. Data Analysis:
- Calculate the brain-to-plasma concentration ratio (Kp):
- Kp = C_brain / C_plasma
- Where C_brain is the concentration in the brain (ng/g) and C_plasma is the concentration in the plasma (ng/mL).
Visualizations
Caption: Estrogen receptor antagonist signaling pathway in a target cell.
Caption: Experimental workflow for assessing BBB penetration of ER antagonists.
Caption: Troubleshooting logic for low brain penetrance of ER antagonists.
References
- 1. The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P-Glycoprotein Function at the Blood–Brain Barrier: Effects of Age and Gender - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of P-glycoprotein at the Blood-Brain Barrier: Opportunities to Improve CNS Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 6. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of Transendothelial Electrical Resistance in Blood-Brain Barrier Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Transendothelial Electrical Resistance Measurement across the Blood–Brain Barrier: A Critical Review of Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of limiting brain penetration related to P-glycoprotein and breast cancer resistance protein using [(11)C]GF120918 by PET in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Trace LC/MS/MS quantitation of 17beta-estradiol as a biomarker for selective estrogen receptor modulator activity in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. LC-MS/MS for Ultra-Sensitive Quantification of Multiple Estrogens in the Blood and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Trace LC/MS/MS quantitation of 17beta-estradiol as a biomarker for selective estrogen receptor modulator activity in the rat brain. | Semantic Scholar [semanticscholar.org]
- 21. Derivatization-free LC-MS/MS method for estrogen quantification in mouse brain highlights a local metabolic regulation after oral versus subcutaneous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Behavioral and transcriptomic effects of the cancer treatment tamoxifen in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Bazedoxifene - a promising brain active SERM that crosses the blood brain barrier and enhances spatial memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. 8595 Brain Penetration Impedes SERD Efficacy in Breast Cancer Pre-clinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 26. Frontiers | Behavioral and transcriptomic effects of the cancer treatment tamoxifen in mice [frontiersin.org]
- 27. Tamoxifen Administration (Mice) | Animals in Science [queensu.ca]
- 28. Tamoxifen in the Mouse Brain: Implications for Fate-Mapping Studies Using the Tamoxifen-Inducible Cre-loxP System - PMC [pmc.ncbi.nlm.nih.gov]
"Estrogen receptor antagonist 4" minimizing toxicity in animal models
Technical Support Center: Estrogen Receptor Antagonist 4
Disclaimer: The term "this compound" does not correspond to a specific, publicly documented compound in scientific literature. To fulfill the structural and content requirements of this request, this guide utilizes Fulvestrant as a representative example of a potent estrogen receptor antagonist. The data and protocols provided below are based on studies involving Fulvestrant and are intended to serve as a template for researchers working with similar compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common on-target and off-target toxicities observed with potent estrogen receptor antagonists like Fulvestrant in animal models?
A1: In animal models, on-target toxicities are often extensions of the drug's primary pharmacological action—estrogen deprivation. These can include effects on reproductive tissues, such as uterine atrophy and ovarian changes, as well as effects on bone metabolism. Off-target toxicities are less common but can include injection site reactions, particularly with oil-based formulations, and potential effects on the liver or lipid profiles at high doses.
Q2: We are observing unexpected weight gain in our rat cohort. Is this a known effect?
Q3: How can we minimize injection site reactions in our subcutaneous studies?
A3: Injection site reactions (e.g., inflammation, granulomas) are frequently associated with the drug's vehicle (e.g., castor oil) and the volume administered. To minimize these:
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Rotate Injection Sites: Avoid administering the compound in the same location repeatedly.
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Limit Volume: Keep the injection volume as low as possible, adhering to institutional guidelines (e.g., typically ≤ 5 mL/kg for rats subcutaneously).
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Consider Vehicle Alternatives: If feasible, explore alternative, less irritating vehicles, though this may require re-validating the formulation's stability and pharmacokinetic profile.
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Monitor and Score: Implement a consistent scoring system (e.g., based on the Draize scale) to quantitatively track the severity of reactions.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Elevated Liver Enzymes (ALT/AST) | 1. Hepatotoxicity due to high drug exposure.2. Vehicle-related effects.3. Underlying health status of the animal model. | 1. Perform a dose-range-finding study to identify the Maximum Tolerated Dose (MTD).2. Run a vehicle-only control group to isolate vehicle effects.3. Conduct histopathology of the liver to assess for cellular damage.4. Review animal health reports prior to study initiation. |
| Inconsistent Pharmacokinetic (PK) Profile | 1. Improper drug formulation or suspension.2. Issues with dose administration (e.g., leakage from injection site).3. Variability in animal metabolism. | 1. Ensure the formulation is homogenous before each administration; vortex or sonicate as needed.2. Refine the injection technique to prevent leakage.3. Increase the number of animals per time point to improve statistical power.4. Consider using a different animal strain with a more consistent metabolic profile. |
| Uterine Weight Not Correlating with Dose | 1. Saturation of the estrogen receptor at lower doses.2. "U-shaped" or biphasic dose-response.3. Dosing or measurement error. | 1. Expand the dose range, ensuring doses are low enough to capture the linear portion of the dose-response curve.2. Review literature for evidence of non-linear pharmacodynamics.3. Re-verify dose calculation and ensure consistency in tissue collection and weighing procedures. |
Quantitative Toxicity Data Summary (Fulvestrant)
The following tables summarize non-clinical toxicity data for Fulvestrant in rodent models.
Table 1: Acute and Repeated-Dose Toxicity of Fulvestrant in Rats
| Study Type | Route of Administration | Dose Levels | Key Findings | Reference |
| Acute Toxicity | Intramuscular | >70 mg/kg | No deaths or significant clinical signs of toxicity. Considered to have low acute toxicity. | |
| 1-Month Toxicity | Intramuscular | 0, 1, 5, 15 mg/kg/day | Pharmacological effects: uterine atrophy, ovarian changes. Injection site inflammation. No systemic toxicity. | |
| 6-Month Toxicity | Intramuscular | 0, 0.25, 1.5, 10 mg/kg/month | Similar to 1-month study. Increased incidence of ovarian follicular cysts and uterine stromal polyps at the high dose. |
Table 2: Reproductive and Developmental Toxicity of Fulvestrant in Rats
| Study Type | Route of Administration | Dose Levels (mg/kg/day) | Key Findings | Reference |
| Fertility and Early Embryonic Development | Intramuscular | ≤15 | Reduced fertility, increased pre-implantation loss, consistent with anti-estrogenic effects. | |
| Embryo-Fetal Development | Intramuscular | ≥1 | Increased incidence of fetal abnormalities (e.g., tarsal flexure, edema). Fetotoxic and teratogenic. |
Experimental Protocols
Protocol: 28-Day Repeated-Dose Toxicity Study in Rats
This protocol outlines a standard procedure for assessing the toxicity of an estrogen receptor antagonist following daily administration for 28 days.
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Animal Model: Use 8-10 week old Sprague-Dawley or Wistar rats. House animals in a controlled environment (12-hour light/dark cycle, 22±3°C, 30-70% humidity) with ad libitum access to food and water. Acclimatize animals for at least 5 days.
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Groups: Assign animals to groups (n=10/sex/group):
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Group 1: Vehicle Control (e.g., castor oil)
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Group 2: Low Dose
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Group 3: Mid Dose
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Group 4: High Dose
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Optional: Include satellite groups for recovery assessment.
-
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Dose Administration: Administer the test article or vehicle daily via the intended clinical route (e.g., subcutaneous or intramuscular injection). Rotate injection sites.
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Monitoring and Observations:
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Mortality/Morbidity: Check twice daily.
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Clinical Signs: Observe daily for any changes in appearance, behavior, or physiological state.
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Body Weight: Record prior to dosing and at least weekly thereafter.
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Food Consumption: Measure weekly for each cage.
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Ophthalmology: Conduct examinations prior to the study and at termination.
-
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Clinical Pathology (End of Study): Collect blood samples for:
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Hematology: Complete blood count (CBC) with differential.
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Clinical Chemistry: Liver function tests (ALT, AST, ALP), kidney function tests (BUN, creatinine), electrolytes, etc.
-
-
Necropsy and Histopathology:
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Perform a full gross necropsy on all animals.
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Record organ weights for key organs (liver, kidneys, spleen, brain, heart, thymus, adrenal glands, uterus, ovaries).
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Preserve a comprehensive list of tissues in 10% neutral buffered formalin.
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Process tissues for histopathological examination by a certified veterinary pathologist.
-
Visualizations
Caption: Signaling pathway of Estrogen Receptor (ER) and its antagonism by Fulvestrant.
Caption: Experimental workflow for a 28-day repeated-dose toxicity study in animal models.
Technical Support Center: Estrogen Receptor Antagonist 4 (ERA4) Protocol Refinement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of experiments involving Estrogen Receptor Antagonist 4 (ERA4). The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ERA4) and what is its primary mechanism of action?
A1: this compound (ERA4) is a compound that inhibits the activity of estrogen receptors (ERs).[1][2] Estrogen receptors, such as ERα and ERβ, are transcription factors that, upon binding to estrogen, regulate the expression of genes involved in cell growth, differentiation, and apoptosis.[1][2] ERA4 functions by binding to these receptors, thereby blocking the binding of estrogen and preventing the downstream signaling that promotes cell proliferation in ER-positive cancers.[1][3]
Q2: Which cell lines are appropriate for studying the effects of ERA4?
A2: The choice of cell line is critical and depends on the specific research question. For studying ER antagonism in breast cancer, ER-positive cell lines such as MCF-7 and T47D are commonly used.[1][4] It is essential to confirm the ER expression status of your chosen cell line before initiating experiments.
Q3: What is the recommended solvent and storage condition for ERA4?
A3: Based on typical handling procedures for similar small molecule inhibitors, ERA4 should be dissolved in a solvent like DMSO to create a concentrated stock solution.[5] It is advisable to prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles and store them at -20°C or -80°C for long-term stability.[5]
Q4: How can I confirm that ERA4 is effectively antagonizing the estrogen receptor in my in vitro experiments?
A4: Several assays can be used to confirm the antagonistic activity of ERA4. A common method is to perform a luciferase reporter gene assay using a cell line that expresses a luciferase gene under the control of an Estrogen Response Element (ERE).[6][7] A reduction in luciferase activity in the presence of an ER agonist (like 17β-estradiol) and ERA4 would indicate successful antagonism.[6] Additionally, you can perform Western blot analysis to assess the expression levels of downstream targets of ER signaling.
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of ERA4 on the proliferation of ER-positive cancer cells.
Materials:
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ER-positive cells (e.g., MCF-7)
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Complete growth medium
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ERA4
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17β-Estradiol
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MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
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DMSO
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96-well plates
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Plate reader
Procedure:
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Seed ER-positive cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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The following day, replace the medium with a medium containing the desired concentrations of ERA4, with or without a fixed concentration of 17β-estradiol to stimulate proliferation. Include appropriate vehicle controls.
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Incubate the cells for the desired treatment period (e.g., 72 hours).
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Add MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
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Solubilize the formazan crystals by adding DMSO to each well.
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Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of viable cells.
Protocol 2: Estrogen Receptor Luciferase Reporter Assay
This assay quantifies the ability of ERA4 to inhibit the transcriptional activity of the estrogen receptor.[1][6]
Materials:
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Cells stably expressing an ERE-luciferase reporter construct (e.g., T47D-KBluc)[6]
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ERA4
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17β-Estradiol
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Luciferase assay reagent
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Luminometer
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96-well plates
Procedure:
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Seed the ERE-luciferase reporter cells in a 96-well plate.
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Treat the cells with a serial dilution of ERA4 in the presence of a constant concentration of 17β-estradiol (typically at its EC50 or EC80 for inducing luciferase expression).
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Include control wells with 17β-estradiol alone (positive control) and vehicle alone (negative control).
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Incubate the plate for 18-24 hours.[8]
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Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
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Measure the luminescence using a luminometer. A decrease in luminescence in the ERA4-treated wells compared to the 17β-estradiol-only wells indicates antagonistic activity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of ERA4 in cell proliferation assay | 1. ERA4 degradation due to improper storage. 2. Cell line is not responsive to estrogen. 3. Incorrect concentration of ERA4 used. | 1. Aliquot ERA4 stock and avoid repeated freeze-thaw cycles.[5] 2. Confirm ER expression in your cell line via Western blot or qPCR. 3. Perform a dose-response experiment with a wider range of ERA4 concentrations. |
| High background in luciferase reporter assay | 1. High basal activity of the reporter construct. 2. Contamination of cell culture. | 1. Ensure the use of charcoal-stripped serum in the assay medium to remove endogenous steroids. 2. Regularly test for mycoplasma contamination. |
| Inconsistent results between experiments | 1. Variation in cell seeding density. 2. Inconsistent incubation times. 3. Instability of reagents. | 1. Use a consistent cell seeding protocol and ensure even cell distribution in plates. 2. Standardize all incubation times. 3. Prepare fresh dilutions of ERA4 and other reagents for each experiment. |
| Weak or no signal in Western blot for downstream targets | 1. Insufficient protein loading. 2. Low antibody concentration or poor antibody quality. 3. Inefficient protein transfer. | 1. Perform a protein quantification assay (e.g., BCA) to ensure equal loading.[9] 2. Optimize the primary antibody concentration and ensure it is validated for the target.[10][11] 3. Verify transfer efficiency using Ponceau S staining. |
| High background in Western blot | 1. Insufficient blocking. 2. Primary or secondary antibody concentration is too high. 3. Inadequate washing. | 1. Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[11][12] 2. Reduce the antibody concentrations.[11] 3. Increase the number and duration of wash steps.[10][12] |
Quantitative Data Summary
Table 1: Representative IC50 Values for Estrogen Receptor Antagonists in Different Assays
| Assay Type | Cell Line | Reference Antagonist | Typical IC50 Range |
| Cell Proliferation (MTT) | MCF-7 | Tamoxifen | 1 - 10 µM |
| ERE-Luciferase Reporter | T47D-KBluc | Fulvestrant | 1 - 100 nM |
| Competitive Binding Assay | Rat Uterine Cytosol | 17β-Estradiol | 0.1 - 1 nM |
Note: These are representative values and the actual IC50 for ERA4 will need to be determined experimentally.
Visualizations
Caption: Estrogen signaling pathway and the antagonistic action of ERA4.
Caption: General experimental workflow for characterizing ERA4.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
- 1. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of an indazole series of selective estrogen receptor degraders: Tumor regression in a tamoxifen-resistant breast cancer xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Estrogen Receptor α Antagonists from Natural Products via In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estrogen-related receptor-alpha antagonist inhibits both estrogen receptor-positive and estrogen receptor-negative breast tumor growth in mouse xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 10. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
"Estrogen receptor antagonist 4" addressing batch-to-batch variability
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with "Estrogen Receptor Antagonist 4" (ERA4). The information provided addresses the critical issue of batch-to-batch variability to ensure experimental consistency and data reliability.
Troubleshooting Guide
This guide offers solutions to common problems encountered due to potential batch-to-batch variability of ERA4.
| Question | Possible Cause | Troubleshooting Steps |
| My experiments are yielding inconsistent results with a new batch of ERA4. | Batch-to-Batch Variability: Differences in purity, impurity profile, or potency between batches. | 1. Verify Compound Identity and Purity: Confirm the identity and purity of the new batch using methods like HPLC, LC-MS, and NMR. Compare the results with the Certificate of Analysis (CoA) of previous batches. 2. Assess Compound Stability: Ensure the compound has been stored under the recommended conditions to prevent degradation.[1][2] 3. Standardize Experimental Conditions: Double-check all experimental parameters, including reagent concentrations, incubation times, and cell passage numbers, to ensure they are identical to previous experiments.[1][2] 4. Perform a Dose-Response Curve: A shift in the IC50 or EC50 value can indicate a change in the potency of the new batch.[1] |
| I am observing a different or unexpected phenotype in my cell-based assays with a new batch of ERA4. | Presence of Active Impurities or Different Stereoisomer Ratios: Impurities may have off-target effects, or different stereoisomers could possess distinct biological activities. | 1. Review the Certificate of Analysis (CoA): Scrutinize the impurity profile on the CoA of the new batch and compare it to previous batches.[1] 2. Consider Stereoisomerism: If ERA4 has chiral centers, analyze the stereoisomeric ratio of the new batch if possible.[1] 3. Conduct Off-Target Screening: If unexpected phenotypes persist, consider screening the new batch against a panel of relevant off-target receptors. |
| A new batch of ERA4 is showing poor solubility in the recommended solvent. | Different Crystalline Form (Polymorphism) or Presence of Insoluble Impurities: Different crystal structures can have varying solubility. | 1. Analyze Crystalline Structure: Use techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to check for polymorphism.[2] 2. Check for Impurities: Analyze the purity of the batch using HPLC to identify any insoluble impurities.[2] 3. Optimize Solubilization: Try gentle heating, sonication, or using a different co-solvent to improve dissolution.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the common causes of batch-to-batch variability in research compounds like ERA4?
A1: Batch-to-batch variability can stem from several factors during synthesis and purification, including:
-
Slight differences in reaction conditions such as temperature, pressure, and reaction time.[1][3]
-
Compound instability leading to degradation over time.[1]
-
The presence of different crystalline forms (polymorphs).[1][4]
Q2: How can I minimize the impact of batch-to-batch variability on my research?
A2: To minimize the impact of batch-to-batch variability, it is recommended to:
-
Purchase a sufficiently large single batch of the compound for a complete set of experiments.
-
Thoroughly qualify each new batch upon receipt by comparing its analytical data (e.g., purity, impurity profile) with previous batches.
-
Always include positive and negative controls in your experiments to monitor for unexpected variations.[2]
-
Perform critical experiments with multiple batches to ensure the observed effects are reproducible.
Q3: What information should I look for on the Certificate of Analysis (CoA)?
A3: When comparing CoAs from different batches, pay close attention to:
-
Purity: Typically determined by HPLC or LC-MS.
-
Identity: Confirmed by methods like NMR or Mass Spectrometry.
-
Impurity Profile: The number and relative amounts of any detected impurities.
-
Water Content and Residual Solvents: These can affect the net weight and solubility of the compound.
-
Appearance and Solubility: Any changes in physical properties should be noted.
Experimental Protocols
Here are detailed methodologies for key experiments to characterize the activity of ERA4 and assess batch-to-batch variability.
Estrogen Receptor Binding Assay
This assay determines the affinity of ERA4 for the estrogen receptor (ERα and ERβ).
Principle: A competitive binding assay where ERA4 competes with a radiolabeled estrogen (e.g., [3H]Estradiol) for binding to the receptor.
Methodology:
-
Prepare Reagents:
-
Recombinant human ERα or ERβ protein.
-
Radiolabeled ligand: [3H]17β-estradiol.
-
Assay buffer.
-
Wash buffer.
-
Scintillation cocktail.
-
-
Assay Procedure:
-
In a 96-well plate, add a fixed concentration of radiolabeled estradiol.
-
Add increasing concentrations of unlabeled ERA4 from different batches.
-
Add the ER protein to initiate the binding reaction.
-
Incubate to reach equilibrium.
-
Separate bound from free radioligand using a filter plate.
-
Add scintillation cocktail to the filter plate and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of ERA4.
-
Plot the percentage of specific binding against the log concentration of ERA4 to generate a competition curve.
-
Determine the IC50 value (the concentration of ERA4 that inhibits 50% of the specific binding of the radioligand).
-
ERE-Luciferase Reporter Gene Assay
This assay measures the ability of ERA4 to antagonize estrogen-induced gene transcription.[5][6]
Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an Estrogen Response Element (ERE). Activation of the estrogen receptor by an agonist leads to the expression of luciferase. An antagonist will inhibit this process.
Methodology:
-
Cell Culture and Transfection:
-
Culture ER-positive cells (e.g., MCF-7) in appropriate media.
-
Co-transfect the cells with an ERE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
-
Compound Treatment:
-
Treat the transfected cells with a fixed concentration of an estrogen receptor agonist (e.g., 17β-estradiol) to induce luciferase expression.
-
Concurrently, treat the cells with increasing concentrations of ERA4 from different batches.
-
-
Luciferase Assay:
-
After incubation, lyse the cells and measure the luciferase and Renilla activities using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the log concentration of ERA4.
-
Determine the IC50 value for the antagonistic activity.
-
Cell Proliferation Assay
This assay assesses the effect of ERA4 on the proliferation of ER-positive cancer cells.[7]
Principle: ER-positive breast cancer cells proliferate in response to estrogen. An estrogen receptor antagonist will inhibit this estrogen-induced proliferation.
Methodology:
-
Cell Seeding:
-
Seed ER-positive cells (e.g., MCF-7) in a 96-well plate at an appropriate density.
-
-
Compound Treatment:
-
Treat the cells with a low concentration of 17β-estradiol to stimulate proliferation.
-
Concurrently, treat the cells with increasing concentrations of ERA4 from different batches.
-
-
Proliferation Measurement:
-
After a set period (e.g., 3-5 days), measure cell viability using a suitable method (e.g., MTT, CellTiter-Glo).
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each concentration of ERA4.
-
Plot the percentage of inhibition against the log concentration of ERA4.
-
Determine the GI50 value (the concentration that causes 50% growth inhibition).
-
Data Presentation
The following tables summarize hypothetical data from the characterization of three different batches of ERA4.
Table 1: Analytical Characterization of ERA4 Batches
| Parameter | Batch A | Batch B | Batch C |
| Purity (HPLC, %) | 99.5 | 98.2 | 99.8 |
| Major Impurity (%) | 0.3 | 1.5 | 0.1 |
| Water Content (%) | 0.1 | 0.5 | 0.1 |
| Appearance | White Crystalline Solid | Off-white Powder | White Crystalline Solid |
Table 2: In Vitro Potency of ERA4 Batches
| Assay | Batch A (IC50/GI50, nM) | Batch B (IC50/GI50, nM) | Batch C (IC50/GI50, nM) |
| ERα Binding Assay (IC50) | 10.2 | 15.8 | 10.5 |
| ERE-Luciferase Assay (IC50) | 25.5 | 45.1 | 24.9 |
| MCF-7 Proliferation (GI50) | 50.1 | 89.7 | 51.3 |
Visualizations
Estrogen Receptor Signaling Pathways
Caption: Estrogen Receptor Signaling Pathways and the action of ERA4.
Experimental Workflow for Assessing Batch-to-Batch Variability
Caption: Workflow for assessing batch-to-batch variability of ERA4.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 5. Identification of Estrogen Receptor α Antagonists from Natural Products via In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of novel small molecule inhibitors of estrogen receptor-activation function 2 (ER-AF2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Estrogen Receptor Antagonists Using Metal-Catalyzed Coupling Reactions and Characterization of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Novel Estrogen Receptor Antagonists vs. Tamoxifen in MCF-7 Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
For decades, tamoxifen (B1202) has been a cornerstone of endocrine therapy for estrogen receptor-positive (ER+) breast cancer. Its action as a selective estrogen receptor modulator (SERM) has proven effective in blocking estrogen-driven proliferation of cancer cells. However, the landscape of ER-targeted therapies is evolving, with the development of novel estrogen receptor antagonists and selective estrogen receptor downregulators (SERDs) that offer alternative mechanisms of action and potential advantages over tamoxifen, particularly in the context of drug resistance.
This guide provides an objective comparison of the performance of these next-generation estrogen receptor antagonists against tamoxifen, with a specific focus on their effects in the widely-used ER+ human breast cancer cell line, MCF-7. The information presented herein is supported by experimental data from peer-reviewed studies.
It is important to note that "Estrogen receptor antagonist 4" is not a widely recognized scientific nomenclature for a specific compound. Therefore, this guide will focus on well-characterized and clinically relevant novel antagonists and SERDs that have been directly compared to tamoxifen.
Comparative Performance Data
The following tables summarize the quantitative data from studies comparing novel estrogen receptor antagonists and SERDs with tamoxifen in MCF-7 cells.
Table 1: Comparative Efficacy in Inhibiting MCF-7 Cell Proliferation
| Compound | Drug Class | IC50 (nM) in MCF-7 Cells | Efficacy (% of Fulvestrant) | Reference |
| 4-Hydroxytamoxifen (4-OHT) | SERM | Not specified, similar to GDC-0810 and fulvestrant (B1683766) | Not specified | [1] |
| GDC-0810 (ARN-810) | SERD | 2.5 | 99% | [2] |
| Fulvestrant (ICI 182,780) | SERD | Not specified, similar to GDC-0810 and 4-OHT | 100% (by definition) | [1] |
| Arzoxifene | SERM | More potent than tamoxifen in vitro | Not specified | [3] |
| Elacestrant | SERD | Not specified, but inhibits proliferation | Not specified, but led to greater tumor growth inhibition than tamoxifen and fulvestrant in xenograft models.[4] | [4] |
Table 2: Effects on Estrogen Receptor (ERα) Levels and Apoptosis in MCF-7 Cells
| Compound | Effect on ERα Levels | Induction of Apoptosis | Reference |
| Tamoxifen | No significant effect on total ERα levels.[5] | Induces apoptosis.[6] | [5][6] |
| GDC-0810 | Potent ERα degradation (EC50 = 0.7 nM).[2] | Induces apoptosis. | [2] |
| Fulvestrant | Causes proteasomal degradation of ERα.[7] | Induces apoptosis.[8] | [7][8] |
| Arzoxifene | Significant increase in ER expression.[3] | Not specified | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: MCF-7 cells are seeded in 96-well plates at a density of 2 x 10^4 cells/well in RPMI medium supplemented with 10% fetal bovine serum (FBS) and allowed to attach overnight.[5]
-
Treatment: The medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., tamoxifen, fulvestrant) or vehicle control. The cells are incubated for a specified period (e.g., 48 hours).[5]
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well at a volume equal to 1/10th of the culture medium volume. The plates are then incubated for 2-4 hours at 37°C.[5]
-
Formazan (B1609692) Solubilization: The medium containing MTT is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).[5]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining and Flow Cytometry)
-
Cell Treatment: MCF-7 cells are seeded in 6-well plates and treated with the test compounds or vehicle control for the desired time.
-
Cell Harvesting: Both adherent and floating cells are collected. Adherent cells are detached using trypsin and pooled with the supernatant.
-
Cell Washing: The cells are washed with ice-cold PBS.
-
Staining: The cell pellet is resuspended in 1x Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive, PI-negative cells are considered early apoptotic, while Annexin V-FITC positive, PI-positive cells are considered late apoptotic or necrotic.
Signaling Pathways and Mechanisms of Action
The differential effects of tamoxifen and novel estrogen receptor antagonists stem from their distinct mechanisms of action at the molecular level.
Tamoxifen: A Selective Estrogen Receptor Modulator (SERM)
Tamoxifen acts as a competitive inhibitor of estradiol (B170435) binding to the estrogen receptor. In breast tissue, it functions as an antagonist, blocking the proliferative signals of estrogen. However, in other tissues like the endometrium, it can have partial agonist effects. Tamoxifen does not typically lead to a significant reduction in the overall levels of ERα protein.[5] Resistance to tamoxifen can develop through various mechanisms, including ligand-independent activation of the ER.
Novel Antagonists and SERDs: A Different Approach
Newer generations of estrogen receptor antagonists, particularly SERDs like fulvestrant and GDC-0810, have a distinct mechanism. They not only block the estrogen binding site but also induce a conformational change in the ERα protein that targets it for proteasomal degradation.[7] This leads to a significant reduction in the total cellular levels of ERα, effectively shutting down all ER-mediated signaling, both ligand-dependent and independent. This dual action is believed to be a key reason for their efficacy in tamoxifen-resistant breast cancer models.[1][2]
Visualizing the Mechanisms
The following diagrams illustrate the key signaling pathways and experimental workflows discussed.
Caption: Mechanisms of Tamoxifen vs. SERDs.
Caption: General Experimental Workflow.
Conclusion
Novel estrogen receptor antagonists, particularly SERDs like fulvestrant and GDC-0810, demonstrate a distinct and often more potent mechanism of action compared to tamoxifen in MCF-7 cells. Their ability to induce the degradation of the estrogen receptor offers a promising strategy to overcome both ligand-dependent and -independent ER signaling, a key factor in acquired resistance to tamoxifen. The comparative data presented in this guide highlights the potential of these newer agents in the therapeutic arsenal (B13267) against ER+ breast cancer. Further research and clinical investigations will continue to delineate the precise roles and advantages of these next-generation endocrine therapies.
References
- 1. The selective estrogen receptor downregulator GDC-0810 is efficacious in diverse models of ER+ breast cancer | eLife [elifesciences.org]
- 2. Recent progress in selective estrogen receptor downregulators (SERDs) for the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Evaluating Elacestrant in the Management of ER-Positive, HER2-Negative Advanced Breast Cancer: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Exposure of Breast Cancer Cells to Fulvestrant and Tamoxifen Modulates Cell Migration Differently - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing [frontiersin.org]
- 7. Fulvestrant-induced cell death and proteasomal degradation of estrogen receptor α protein in MCF-7 cells require the CSK c-Src tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
A Comparative Guide to Estrogen Receptor Degradation: Fulvestrant vs. Estrogen Receptor Antagonist 4
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of the estrogen receptor (ER) has emerged as a pivotal strategy in the treatment of ER-positive breast cancers. This guide provides a detailed comparison of fulvestrant (B1683766), a well-established selective estrogen receptor degrader (SERD), and the more recently disclosed "Estrogen Receptor Antagonist 4," a novel compound identified in patent literature. This objective analysis, supported by available data, aims to inform research and development efforts in the field of endocrine therapies.
Overview of Mechanisms
Fulvestrant is a steroidal anti-estrogen that acts as a selective estrogen receptor degrader (SERD).[1] Its mechanism of action is multifaceted, involving binding to the estrogen receptor with high affinity, approximately 89% that of estradiol.[1] This binding impairs receptor dimerization, prevents its translocation to the nucleus, and most critically, induces an unstable conformation of the ER protein, leading to its accelerated degradation via the ubiquitin-proteasome pathway.[1][2][3] This complete inhibition of ER signaling makes fulvestrant an effective therapy, particularly in cases of resistance to other endocrine treatments like tamoxifen.[1][4]
This compound is described as a potent antagonist of the estrogen receptor with potential for cancer research, as detailed in patent WO2021213358A1.[5] Its chemical formula is C23H29BF4N4O2 and its CAS number is 2730011-45-5.[6] While its antagonistic activity is highlighted, specific public data on its ability to induce ER degradation, and a direct comparison of this activity with fulvestrant, is not currently available in the peer-reviewed literature.
Quantitative Data Comparison
The following table summarizes the available quantitative data for fulvestrant. Data for this compound is not publicly available and would require experimental determination.
| Parameter | Fulvestrant | This compound |
| ER Binding Affinity | High (89% relative to estradiol)[1] | Not publicly available |
| ER Degradation | Induces robust ER degradation[1][3] | Not publicly available |
| Mechanism | Selective Estrogen Receptor Degrader (SERD)[1] | Potent Estrogen Receptor Antagonist[5] |
| Administration Route | Intramuscular injection[2] | Not publicly available |
Signaling Pathways and Mechanisms of Action
Fulvestrant-Induced ER Degradation
Fulvestrant's binding to the estrogen receptor initiates a cascade of events leading to the receptor's destruction. This process is a key component of its therapeutic effect.
Caption: Fulvestrant's mechanism of ER degradation.
Proposed Action of this compound
Based on the available information, this compound is a potent ER antagonist. Its primary function is likely to block the binding of estrogen to the ER, thereby inhibiting downstream signaling. Whether it also induces ER degradation remains to be determined experimentally.
Caption: Proposed antagonistic action of this compound.
Experimental Protocols
To experimentally compare the ER degradation capabilities of this compound with fulvestrant, a standard Western blot analysis can be employed.
Protocol: Western Blot for ER Degradation
Objective: To quantify the levels of estrogen receptor alpha (ERα) protein in breast cancer cells following treatment with ER antagonists.
Materials:
-
ER-positive breast cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
Test compounds: Fulvestrant (positive control), this compound
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against ERα
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate MCF-7 cells at a desired density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of fulvestrant, this compound, or vehicle control for a specified time course (e.g., 6, 12, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and denature them by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Data Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody (or run a parallel gel).
-
Quantify the band intensities using densitometry software.
-
Normalize the ERα band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of ERα degradation relative to the vehicle-treated control.
-
This protocol provides a framework for the direct comparison of the ER degradation efficacy of novel compounds against established drugs like fulvestrant.
Conclusion
Fulvestrant is a well-characterized SERD with a proven mechanism of action involving the robust degradation of the estrogen receptor. In contrast, "this compound" is a novel, patented compound described as a potent ER antagonist. While promising, its ability to induce ER degradation and its overall mechanistic profile in comparison to fulvestrant are not yet publicly documented. The experimental protocols outlined in this guide provide a clear path for the head-to-head comparison necessary to fully elucidate the therapeutic potential of this and other emerging ER-targeting agents. Such studies are critical for advancing the development of next-generation endocrine therapies for ER-positive breast cancer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of small molecule degraders and antagonists for targeting estrogen receptor based on breast cancer: curren… [ouci.dntb.gov.ua]
- 4. iris.cnr.it [iris.cnr.it]
- 5. From Pure Antagonists to Pure Degraders of the Estrogen Receptor: Evolving Strategies for the Same Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. endometrial cell line: Topics by Science.gov [science.gov]
"Estrogen receptor antagonist 4" comparative analysis with novel oral SERDs
A Comparative Analysis of Novel Oral Selective Estrogen Receptor Degraders (SERDs) in the Treatment of ER-Positive Breast Cancer
The landscape of endocrine therapy for estrogen receptor-positive (ER+) breast cancer is rapidly evolving with the advent of novel oral Selective Estrogen Receptor Degraders (SERDs). These agents offer a promising alternative to traditional endocrine therapies and the first-generation SERD, fulvestrant (B1683766), by providing improved oral bioavailability and potent degradation of the estrogen receptor. This guide presents a comparative analysis of key novel oral SERDs in clinical development, including the FDA-approved elacestrant, alongside camizestrant (B1654347), giredestrant, and vepdegestrant.
It is important to note that "Estrogen receptor antagonist 4" is a potent estrogen receptor (ER) antagonist identified in patent literature for its potential in cancer research.[1][2] However, as a preclinical entity, publicly available data on its performance, experimental protocols, and comparative efficacy is limited, precluding a direct comparison with the clinically evaluated novel oral SERDs discussed in this guide.
Mechanism of Action of Oral SERDs
Oral SERDs represent a significant advancement in targeting the ER signaling pathway, a key driver in the majority of breast cancers.[3][4] Unlike Selective Estrogen Receptor Modulators (SERMs) that can have mixed agonist and antagonist effects, SERDs are pure ER antagonists.[3][5] They bind to the estrogen receptor, inducing a conformational change that leads to its ubiquitination and subsequent degradation by the proteasome.[3][5][6] This dual mechanism of antagonism and degradation effectively shuts down ER-mediated transcription and cell proliferation.[5] The development of oral SERDs has been driven by the need to overcome the limitations of fulvestrant, which has poor bioavailability and requires intramuscular injections.[4][5]
Comparative Clinical Data of Novel Oral SERDs
The following tables summarize key clinical trial data for prominent novel oral SERDs.
Table 1: Efficacy of Novel Oral SERDs in Phase III Clinical Trials
| Drug (Brand Name) | Trial Name | Patient Population | Comparator | Primary Endpoint | Key Efficacy Results | Citation(s) |
| Elacestrant (Orserdu) | EMERALD | ER+/HER2-, ESR1-mutated advanced or metastatic breast cancer, post-endocrine therapy | Standard of Care (SOC) Endocrine Therapy | Progression-Free Survival (PFS) | Median PFS: 3.8 months vs 1.9 months with SOC. In patients with prior CDK4/6i use for ≥12 months, median PFS was 8.6 months vs 2.1 months. | [7][8][9][10] |
| Camizestrant | SERENA-2 (Phase II) | ER+/HER2- advanced or metastatic breast cancer, post-endocrine therapy | Fulvestrant | Progression-Free Survival (PFS) | Statistically significant and clinically meaningful PFS benefit at both 75mg and 150mg doses vs fulvestrant. Median PFS was 7.2 months (75mg) and 7.7 months (150mg) vs 3.7 months for fulvestrant. | [11][12] |
| Giredestrant | lidERA | ER+/HER2- medium- and high-risk early breast cancer (adjuvant setting) | Standard of Care (SOC) Endocrine Therapy | Invasive Disease-Free Survival (IDFS) | 30% reduction in the risk of invasive disease recurrence or death. 3-year IDFS rates: 92.4% vs 89.6% with SOC. | [13][14][15][16][17][18] |
| Vepdegestrant (ARV-471) | VERITAC-2 | ER+/HER2- advanced or metastatic breast cancer with ESR1 mutation, post-CDK4/6i and endocrine therapy | Fulvestrant | Progression-Free Survival (PFS) | Statistically significant improvement in PFS in the ESR1-mutated subgroup. Median PFS of ~5 months vs ~2 months with fulvestrant in this subgroup. | [19][20][21][22][23] |
| Amcenestrant (B610687) | AMEERA-3 (Phase II) | ER+/HER2- locally advanced or metastatic breast cancer, post-hormonal therapies | Physician's Choice of Endocrine Treatment | Progression-Free Survival (PFS) | Did not meet the primary endpoint of improving PFS. | [24] |
Table 2: Safety Profile of Novel Oral SERDs
| Drug | Most Common Adverse Events (≥10% of patients) | Grade ≥3 Treatment-Related Adverse Events (TRAEs) | Citation(s) |
| Elacestrant | Musculoskeletal pain, nausea, increased cholesterol, increased AST, increased triglycerides, fatigue, decreased hemoglobin, vomiting, increased ALT, decreased sodium. | Most AEs were grade 1-2. | [7][9][25] |
| Camizestrant | Generally well-tolerated. In combination with capivasertib: diarrhea, visual effects (mostly Grade 1), bradycardia (Grade 1), nausea, fatigue. | With palbociclib, no Grade ≥3 camizestrant-related AEs were reported. | [11][26][27] |
| Giredestrant | Fatigue, arthralgia, nausea (largely grade 1/2). | Infrequent (5%). | [28] |
| Vepdegestrant | Generally well-tolerated, with a safety profile consistent with previous studies. | Not detailed in topline results. | [21][22] |
| Amcenestrant | Favorable safety profile, with 62.9% of patients experiencing TRAEs. | None reported in the AMEERA-1 trial. | [29][30] |
Experimental Protocols
Detailed experimental protocols are crucial for the objective evaluation and comparison of drug candidates. Below are generalized methodologies for key experiments frequently cited in the preclinical and clinical evaluation of oral SERDs.
Cell Viability Assay (MTT/XTT Assay)
-
Cell Culture: ER+ breast cancer cell lines (e.g., MCF-7, T47D) are cultured in appropriate media supplemented with fetal bovine serum.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of the oral SERD or vehicle control for a specified period (e.g., 72 hours).
-
Assay: MTT or XTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Measurement: The absorbance is measured using a microplate reader at the appropriate wavelength.
-
Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control. IC50 values (the concentration of drug that inhibits cell growth by 50%) are determined.
Western Blot for ER Degradation
-
Cell Culture and Treatment: ER+ breast cancer cells are cultured and treated with the oral SERD or control for a specified time.
-
Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the estrogen receptor. A loading control antibody (e.g., β-actin) is also used.
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the ER band is quantified and normalized to the loading control to determine the extent of ER degradation.
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., nude or NSG mice) are used.
-
Tumor Implantation: ER+ breast cancer cells or patient-derived xenograft (PDX) fragments are implanted subcutaneously.
-
Tumor Growth and Randomization: Once tumors reach a specified size, mice are randomized into treatment and control groups.
-
Treatment Administration: The oral SERD is administered orally at various doses and schedules. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treatment groups to the control group.
Conclusion
The emergence of novel oral SERDs marks a significant milestone in the management of ER+ breast cancer. Elacestrant's FDA approval paves the way for a new class of endocrine therapies with improved convenience and efficacy, particularly in patients with ESR1 mutations who have developed resistance to prior treatments.[7] Camizestrant, giredestrant, and vepdegestrant have also demonstrated promising clinical activity and favorable safety profiles in their respective clinical trials.[11][13][19] While amcenestrant did not meet its primary endpoint in the AMEERA-3 trial, the collective data from these novel agents underscore the potential of oral SERDs to overcome endocrine resistance and improve outcomes for patients.[24] Further research and head-to-head comparative studies will be crucial to fully elucidate the optimal use and sequencing of these therapies in the evolving treatment paradigm for ER+ breast cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. Oral SERD, a Novel Endocrine Therapy for Estrogen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral Selective Estrogen Receptor Degraders (SERDs) as a Novel Breast Cancer Therapy: Present and Future from a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncologynewscentral.com [oncologynewscentral.com]
- 8. oncnursingnews.com [oncnursingnews.com]
- 9. fda.gov [fda.gov]
- 10. preprints.org [preprints.org]
- 11. Camizestrant significantly improved progression-free survival vs. Faslodex in SERENA-2 Phase II trial in advanced ER-positive breast cancer [astrazeneca.com]
- 12. CAMBRIA-1 & CAMBRIA-2 phase III trials: camizestrant versus standard endocrine therapy in ER+/HER2– early breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. curetoday.com [curetoday.com]
- 14. news-medical.net [news-medical.net]
- 15. cancernetwork.com [cancernetwork.com]
- 16. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 17. aacr.org [aacr.org]
- 18. fiercebiotech.com [fiercebiotech.com]
- 19. pharmacytimes.com [pharmacytimes.com]
- 20. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 21. pfizer.com [pfizer.com]
- 22. onclive.com [onclive.com]
- 23. cancernetwork.com [cancernetwork.com]
- 24. onclive.com [onclive.com]
- 25. onclive.com [onclive.com]
- 26. aacrjournals.org [aacrjournals.org]
- 27. ascopubs.org [ascopubs.org]
- 28. ascopubs.org [ascopubs.org]
- 29. targetedonc.com [targetedonc.com]
- 30. AMEERA-1 phase 1/2 study of amcenestrant, SAR439859, in postmenopausal women with ER-positive/HER2-negative advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Novel Estrogen Receptor Antagonists in Tamoxifen-Resistant Breast Cancer: A Comparative Guide
For researchers and drug development professionals navigating the challenge of acquired resistance in estrogen receptor-positive (ER+) breast cancer, this guide provides a comparative analysis of next-generation estrogen receptor antagonists against the backdrop of tamoxifen (B1202) resistance. We focus on a class of drugs known as Selective Estrogen Receptor Degraders (SERDs), which not only block the estrogen receptor but also promote its degradation, offering a promising strategy to overcome resistance. This guide evaluates the efficacy of four key SERDs—Fulvestrant, and the newer oral agents Brilanestrant, Elacestrant, and Camizestrant—in tamoxifen-resistant cell lines, presenting key experimental data, detailed protocols, and visualizations of the underlying molecular pathways.
Performance Comparison in Tamoxifen-Resistant Cell Lines
The efficacy of these SERDs has been evaluated in various preclinical models, including tamoxifen-resistant breast cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the available IC50 data for the selected SERDs in tamoxifen-sensitive and tamoxifen-resistant MCF-7 breast cancer cell lines.
| Drug | Cell Line | IC50 (nM) | Reference |
| Fulvestrant | MCF-7 (Tamoxifen-Sensitive) | 0.29 | [1] |
| MCF-7/TAMR (Tamoxifen-Resistant) | Sensitive | [2] | |
| Brilanestrant (GDC-0810) | MCF-7 (Tamoxifen-Sensitive) | 2.5 | [3][4][5][6][7] |
| Tamoxifen-Resistant Xenograft | Robust Activity | [3][5][6][7] | |
| Elacestrant | MCF-7 (Tamoxifen-Sensitive) | ~1.3-13 (depending on E2 concentration) | [2] |
| MCF-7/TAMR (Tamoxifen-Resistant) | Sensitive | [2] | |
| Camizestrant | MCF-7 (Tamoxifen-Sensitive) | pIC50 ~8.5-9.0 | [8] |
| Tamoxifen-Resistant Models | Effective | [9] |
Note: Direct head-to-head IC50 comparisons in the same tamoxifen-resistant cell line under identical experimental conditions are limited in the available literature. The data presented is compiled from various sources and should be interpreted with this in mind. "Sensitive" indicates that the compound was effective, but a specific IC50 value was not provided in the abstract.
Mechanism of Action: Overcoming Tamoxifen Resistance
Tamoxifen, a selective estrogen receptor modulator (SERM), acts as a competitive antagonist of the estrogen receptor in breast tissue. However, prolonged treatment can lead to resistance through various mechanisms, including mutations in the ESR1 gene (which encodes ERα) and upregulation of alternative growth factor signaling pathways.
SERDs, in contrast, are pure antiestrogens that bind to ERα with high affinity, inducing a conformational change that leads to the degradation of the receptor via the proteasome pathway. This dual mechanism of action—antagonism and degradation—is key to their efficacy in tamoxifen-resistant settings. By eliminating the ERα protein, SERDs can effectively shut down estrogen signaling, even in the presence of activating mutations or pathway crosstalk.
Below are diagrams illustrating the signaling pathways involved in tamoxifen resistance and the mechanism of action of SERDs.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Elacestrant demonstrates strong anti-estrogenic activity in PDX models of estrogen-receptor positive endocrine-resistant and fulvestrant-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Brilanestrant | Estrogen Receptor Degrader (SERD) | CAS 1365888-06-7 | Buy Brilanestrant from Supplier InvivoChem [invivochem.com]
- 7. medkoo.com [medkoo.com]
- 8. The Next-Generation Oral Selective Estrogen Receptor Degrader Camizestrant (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis: Next-Generation Estrogen Receptor Antagonists Versus Aromatase Inhibitors in Hormone-Receptor-Positive Cancers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison between a novel class of oral Estrogen Receptor (ER) antagonists, exemplified by agents like giredestrant, and the established class of Aromatase Inhibitors (AIs). This comparison is supported by experimental data and detailed methodologies to inform preclinical and clinical research strategies.
The landscape of endocrine therapy for estrogen receptor-positive (ER+) cancers is evolving. While aromatase inhibitors have been a cornerstone of treatment, a new generation of oral selective estrogen receptor degraders (SERDs) and antagonists are demonstrating significant promise. This guide will use a representative next-generation oral ER antagonist, referred to here as "Estrogen Receptor Antagonist 4," for a comparative analysis against commonly used aromatase inhibitors. It is important to note that "this compound" is used as a placeholder for a potent, orally bioavailable ER antagonist, with comparative data drawn from published studies on compounds with similar mechanisms, such as giredestrant.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between these two classes of drugs lies in their point of intervention within the estrogen signaling pathway.
Aromatase inhibitors (AIs) , such as anastrozole (B1683761), letrozole (B1683767), and exemestane, function by blocking the aromatase enzyme.[1][2][3] This enzyme is responsible for the peripheral conversion of androgens into estrogens, thereby reducing the overall levels of circulating estrogen.[1][2][3] This approach is particularly effective in postmenopausal women, where the primary source of estrogen is peripheral aromatization.[3][4]
This compound , representing a new class of oral ER antagonists/SERDs, takes a more direct approach. It competitively binds to the estrogen receptor, effectively blocking estrogen from binding and activating it.[5] Furthermore, compounds in this class can induce a conformational change in the ER, leading to its degradation and a reduction in the total cellular pool of the receptor.[6] This dual mechanism of antagonism and degradation offers a potential advantage, particularly in the context of resistance mechanisms involving ER mutations.
Signaling Pathway Comparison
The distinct mechanisms of action of Aromatase Inhibitors and this compound are illustrated in the signaling pathway diagram below.
Head-to-Head Performance: Preclinical and Clinical Data
While direct comparative data for a compound specifically named "this compound" is not publicly available, we can draw insights from studies on next-generation oral SERDs like giredestrant.
| Parameter | Aromatase Inhibitors (e.g., Letrozole, Anastrozole) | This compound (Representative Data) | Reference |
| Mechanism | Inhibit estrogen synthesis | Block and degrade estrogen receptor | [1][5] |
| Effect on ER Expression | May increase ERβ expression | Downregulates ERα expression | [1] |
| Invasive Disease-Free Survival (iDFS) in Early Breast Cancer (Adjuvant Setting) | Standard of care | Showed a 30% reduction in the risk of invasive disease recurrence or death compared to standard-of-care endocrine therapy (which includes AIs) in a Phase III trial (lidERA for giredestrant). | [7] |
| Tumor Proliferation Marker (Ki67) Reduction (Neoadjuvant Setting) | Standard of care | Superior reduction in Ki67 levels compared to an aromatase inhibitor in the coopERA trial (for giredestrant). | [7] |
| Efficacy in ER-mutant tumors | Reduced efficacy | Maintains activity | [8] |
Experimental Protocols
To facilitate reproducible research, detailed methodologies for key comparative experiments are provided below.
Real-Time PCR for Estrogen Receptor Expression
Objective: To quantify the mRNA expression levels of ERα and ERβ in breast cancer cells following treatment with an ER antagonist or an aromatase inhibitor.
Methodology:
-
Cell Culture: MCF-7 breast cancer cells are cultured in phenol (B47542) red-free DMEM supplemented with 10% charcoal-stripped fetal bovine serum for 48 hours to ensure an estrogen-deprived environment.
-
Treatment: Cells are treated with the test compounds (e.g., this compound at various concentrations, letrozole at a fixed concentration) for 48 hours. A vehicle control (e.g., DMSO) is also included.
-
RNA Extraction: Total RNA is isolated from the cells using a commercial RNA extraction kit following the manufacturer's protocol.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
Real-Time PCR: Quantitative PCR is performed using a real-time PCR system with specific primers for ERα, ERβ, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative quantification of gene expression is calculated using the ΔΔCt method.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the anti-proliferative effects of the compounds on ER+ breast cancer cells.
Methodology:
-
Cell Seeding: MCF-7 cells are seeded in 96-well plates in phenol red-free medium and allowed to attach overnight.
-
Treatment: The medium is replaced with fresh medium containing serial dilutions of the test compounds.
-
Incubation: Cells are incubated for 5 days.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control, and IC50 values are determined.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro comparison of an estrogen receptor antagonist and an aromatase inhibitor.
Conclusion
The emergence of potent, orally bioavailable estrogen receptor antagonists like "this compound" represents a significant advancement in endocrine therapy. Their direct mechanism of action, involving both blockade and degradation of the estrogen receptor, offers potential advantages over aromatase inhibitors, particularly in the context of acquired resistance. As demonstrated by recent clinical trial data for giredestrant, this new class of agents has the potential to improve outcomes for patients with ER+ breast cancer. Further head-to-head clinical studies will be crucial to fully elucidate the comparative efficacy and safety of these next-generation ER antagonists against aromatase inhibitors in various clinical settings.
References
- 1. Differential Effects of Aromatase Inhibitors and Antiestrogens on Estrogen Receptor Expression in Breast Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 2. Differences between the non-steroidal aromatase inhibitors anastrozole and letrozole – of clinical importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Aromatase, Aromatase Inhibitors, and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NEW EXPERIMENTAL MODELS FOR AROMATASE INHIBITOR RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. roche.com [roche.com]
- 8. aacrjournals.org [aacrjournals.org]
A Head-to-Head Clinical Showdown: Next-Generation Oral SERDs vs. Fulvestrant in ER-Positive Breast Cancer
In the rapidly evolving landscape of endocrine therapies for estrogen receptor-positive (ER+) breast cancer, a new wave of oral selective estrogen receptor degraders (SERDs) is challenging the established standard of care. This guide provides a comprehensive comparison of emerging oral SERDs—camizestrant, elacestrant, giredestrant, and imlunestrant—against the intramuscular SERD, fulvestrant (B1683766). Drawing on data from key clinical trials, this document is intended for researchers, scientists, and drug development professionals to objectively assess the performance and methodologies of these novel estrogen receptor antagonists.
Mechanism of Action: A Deeper Level of Estrogen Receptor Antagonism
Selective estrogen receptor modulators (SERMs) like tamoxifen (B1202) competitively inhibit estrogen binding to the ER.[1][2][3] In contrast, SERDs not only block the receptor but also induce its degradation, leading to a more profound and sustained blockade of ER signaling.[1][2][4] This dual mechanism is particularly crucial in tumors that have developed resistance to other endocrine therapies, often through mutations in the estrogen receptor gene (ESR1).[5] Fulvestrant, the first-in-class SERD, has been a cornerstone of treatment but is limited by its intramuscular route of administration and potential for incomplete ER blockade.[6] The next-generation oral SERDs aim to overcome these limitations with improved bioavailability and efficacy.
Below is a diagram illustrating the distinct mechanisms of action of SERMs and SERDs on the estrogen receptor signaling pathway.
Comparative Efficacy: Progression-Free Survival
Progression-free survival (PFS) is a primary endpoint in clinical trials evaluating new cancer therapies. The following tables summarize the head-to-head PFS data from pivotal Phase 2 and 3 trials comparing oral SERDs to fulvestrant in patients with ER+, HER2-negative advanced breast cancer.
Table 1: Camizestrant vs. Fulvestrant (SERENA-2 Trial)[8][9][10]
| Patient Population | Camizestrant (75 mg) | Camizestrant (150 mg) | Fulvestrant |
| Overall | Median PFS: 7.2 months (HR: 0.58) | Median PFS: 7.7 months (HR: 0.67) | Median PFS: 3.7 months |
| ESR1-mutant | Median PFS: 6.3 months (HR: 0.33) | Median PFS: 9.2 months (HR: 0.55) | Median PFS: 2.2 months |
| Lung/Liver Metastases | Median PFS: 7.2 months (HR: 0.43) | Median PFS: 5.6 months (HR: 0.55) | Median PFS: 2.0 months |
| Prior CDK4/6i | Median PFS: 5.5 months (HR: 0.49) | Median PFS: 3.8 months (HR: 0.68) | Median PFS: 2.1 months |
HR = Hazard Ratio vs. Fulvestrant
Table 2: Elacestrant vs. Standard of Care (EMERALD Trial)[11][12][13]
| Patient Population | Elacestrant | Standard of Care (Fulvestrant or AI) |
| Overall | Median PFS: 2.8 months (HR: 0.70) | Median PFS: 1.9 months |
| 6-month PFS rate: 34.3% | 6-month PFS rate: 20.4% | |
| 12-month PFS rate: 22.3% | 12-month PFS rate: 9.4% | |
| ESR1-mutant | Median PFS: 3.8 months (HR: 0.55) | Median PFS: 1.9 months |
| 6-month PFS rate: 40.8% | 6-month PFS rate: 19.1% | |
| 12-month PFS rate: 26.8% | 12-month PFS rate: 8.2% |
HR = Hazard Ratio vs. Standard of Care; AI = Aromatase Inhibitor
Table 3: Giredestrant vs. Physician's Choice of Endocrine Therapy (acelERA BC Trial)[14][15]
| Patient Population | Giredestrant | Physician's Choice (Fulvestrant or AI) |
| Overall | Median PFS: 5.6 months (HR: 0.81) | Median PFS: 5.4 months |
| ESR1-mutant | HR: 0.60 | - |
HR = Hazard Ratio vs. Physician's Choice
Table 4: Imlunestrant vs. Standard of Care (EMBER-3 Trial)[16][17]
| Patient Population | Imlunestrant | Standard of Care (Fulvestrant) |
| ESR1-mutant | Median PFS: 5.5 months (HR: 0.62) | Median PFS: 3.8 months |
HR = Hazard Ratio vs. Standard of Care
Safety and Tolerability Profile
The safety profiles of the oral SERDs are generally manageable and consistent with other endocrine therapies. The most common adverse events are summarized below.
Table 5: Common Treatment-Emergent Adverse Events (All Grades)
| Adverse Event | Camizestrant (SERENA-2)[7] | Elacestrant (EMERALD)[8] | Giredestrant (acelERA BC)[9][10] | Imlunestrant (EMBER-3)[11] | Fulvestrant (Pooled Data)[7][8] |
| Nausea | 53-67% | 35% | Balanced across arms | Low grade, <10% increase over SOC | 18% |
| Fatigue | - | 19% | Balanced across arms | Low grade, <10% increase over SOC | - |
| Vomiting | - | 19% | - | - | - |
| Diarrhea | - | - | Balanced across arms | Low grade, <10% increase over SOC | - |
Experimental Protocols and Trial Design
The data presented are derived from randomized, open-label, multicenter clinical trials. Below is a generalized workflow for these head-to-head studies.
Key Methodologies:
-
Patient Population: The trials enrolled postmenopausal women (and in some cases men) with ER-positive, HER2-negative advanced or metastatic breast cancer who had progressed on prior endocrine therapy, often including a CDK4/6 inhibitor.[7][8][9][10]
-
Randomization: Patients were typically randomized in a 1:1 ratio to receive either the investigational oral SERD or fulvestrant.[7][9]
-
Dosing:
-
Endpoints: The primary endpoint was typically investigator-assessed progression-free survival (PFS).[9][10] Secondary endpoints included overall survival (OS), objective response rate (ORR), duration of response, and safety.[13]
-
Biomarker Analysis: A key component of these trials was the analysis of ESR1 mutation status in circulating tumor DNA (ctDNA) to assess efficacy in this resistant patient subgroup.[9]
Conclusion
The new generation of oral SERDs demonstrates a significant advancement in the treatment of ER-positive, HER2-negative advanced breast cancer. Head-to-head comparisons with fulvestrant show promising improvements in progression-free survival, particularly in the challenging-to-treat population with ESR1 mutations.[14][8][11] The oral route of administration offers a more convenient option for patients compared to the intramuscular injections of fulvestrant.[5][15] As further data from ongoing Phase 3 trials become available, the role of these potent oral estrogen receptor antagonists in the clinical management of breast cancer will be further defined.
References
- 1. researchgate.net [researchgate.net]
- 2. Oral Selective Estrogen Receptor Degraders (SERDs) as a Novel Breast Cancer Therapy: Present and Future from a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs) in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective estrogen receptor degrader - Wikipedia [en.wikipedia.org]
- 5. Camizestrant May Be Superior to Fulvestrant in Patients With Hormone Receptor–Positive, HER2-Negative Breast Cancer - The ASCO Post [ascopost.com]
- 6. Imlunestrant a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor–positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Camizestrant, a next-generation oral SERD, versus fulvestrant in post-menopausal women with oestrogen receptor-positive, HER2-negative advanced breast cancer (SERENA-2): a multi-dose, open-label, randomised, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. ascopubs.org [ascopubs.org]
- 10. Giredestrant for Estrogen Receptor-Positive, HER2-Negative, Previously Treated Advanced Breast Cancer: Results From the Randomized, Phase II acelERA Breast Cancer Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Imlunestrant Alone or With Abemaciclib An All-Oral Targeted Therapy for ER-Positive Advanced Breast Cancer - The ASCO Post [ascopost.com]
- 12. cancernetwork.com [cancernetwork.com]
- 13. targetedonc.com [targetedonc.com]
- 14. cancernetwork.com [cancernetwork.com]
- 15. mskcc.org [mskcc.org]
Comparative Analysis of Estrogen Receptor Antagonist 4 (ERA4) on Downstream Signaling
This guide provides a detailed comparison of Estrogen Receptor Antagonist 4 (ERA4), represented here by the well-characterized compound Fulvestrant (B1683766), with another common alternative, Tamoxifen. The focus is on the validation of their downstream signaling effects in estrogen receptor-positive (ER+) breast cancer cell models.
Introduction to this compound (Fulvestrant)
Fulvestrant is a selective estrogen receptor degrader (SERD).[1][2] Unlike selective estrogen receptor modulators (SERMs) such as Tamoxifen, which have mixed agonist and antagonist effects, Fulvestrant is a pure antiestrogen.[3][4][5] Its primary mechanism of action involves binding to the estrogen receptor (ER), which leads to an unstable receptor complex that is subsequently targeted for proteasomal degradation.[1][4][6] This action results in a significant reduction in cellular ERα protein levels, thereby abrogating estrogen-mediated signaling pathways that drive the proliferation of ER+ breast cancer cells.[4][7]
Comparative Analysis of Downstream Signaling Effects
The downstream effects of ERA4 (Fulvestrant) and Tamoxifen were evaluated by assessing their impact on ERα protein levels, the expression of estrogen-responsive genes, and overall cell proliferation in the ER+ human breast cancer cell line, MCF-7.
Table 1: Effect on ERα Protein Levels in MCF-7 Cells
| Treatment (100 nM for 24h) | ERα Protein Level (% of Control) | Fold Change vs. Control |
| Vehicle Control (0.1% DMSO) | 100% | 1.0 |
| Tamoxifen | ~90% | ~0.9 |
| ERA4 (Fulvestrant) | ~20% | ~0.2 |
Data are representative values synthesized from typical results in the literature. Actual values may vary based on experimental conditions.[7][8]
Table 2: Relative mRNA Expression of Estrogen-Responsive Genes in MCF-7 Cells (24h treatment)
| Treatment (100 nM) | TFF1 (pS2) Expression (Fold Change vs. E2) | GREB1 Expression (Fold Change vs. E2) |
| Estradiol (E2, 1 nM) | 1.00 | 1.00 |
| E2 + Tamoxifen | ~0.40 | ~0.35 |
| E2 + ERA4 (Fulvestrant) | ~0.10 | ~0.15 |
Data are representative values synthesized from typical results in the literature. TFF1 and GREB1 are well-established estrogen-responsive genes.[9]
Table 3: Inhibition of MCF-7 Cell Proliferation (72h treatment)
| Treatment | IC50 (Concentration for 50% Inhibition) |
| Tamoxifen | ~1 µM |
| ERA4 (Fulvestrant) | ~0.3 nM |
Data are representative values synthesized from typical results in the literature. The significantly lower IC50 for Fulvestrant highlights its higher potency in inhibiting the growth of ER+ breast cancer cells.[10][11]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental procedures used for validation, the following diagrams are provided.
References
- 1. Fulvestrant - Wikipedia [en.wikipedia.org]
- 2. Fulvestrant - NCI [cancer.gov]
- 3. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review of Fulvestrant in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological effects of fulvestrant on estrogen receptor positive human breast cancer: short, medium and long‐term effects based on sequential biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Fulvestrant treatment alters MDM2 protein turnover and sensitivity of human breast carcinoma cells to chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 10. Estrogen Down-regulator Fulvestrant Potentiates Antitumor Activity of Fluoropyrimidine in Estrogen-responsive MCF-7 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Comparative Analysis of Estrogen Receptor Antagonist Cross-Reactivity with Nuclear Receptors
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding the specific cross-reactivity of "Estrogen receptor antagonist 4" (CAS 2730011-45-5), a compound mentioned in patent WO2021213358A1, is not publicly available in peer-reviewed literature.[1] Consequently, this guide provides a comparative analysis of well-characterized and widely used estrogen receptor (ER) antagonists—Fulvestrant (B1683766), Tamoxifen (B1202), Raloxifene (B1678788), and Bazedoxifene—to illustrate the principles and data relevant to assessing nuclear receptor cross-reactivity.
Introduction
Estrogen receptor (ER) antagonists are a cornerstone in the treatment of hormone receptor-positive breast cancer. However, their interaction with other members of the nuclear receptor superfamily can lead to off-target effects, influencing their overall therapeutic profile. This guide provides a comparative overview of the cross-reactivity of prominent ER antagonists with other key nuclear receptors, supported by available experimental data and detailed methodologies.
Comparative Cross-Reactivity Data
The following table summarizes the available quantitative data on the binding affinity and functional activity of selected ER antagonists against the Androgen Receptor (AR), Progesterone (B1679170) Receptor (PR), Glucocorticoid Receptor (GR), and Mineralocorticoid Receptor (MR). It is important to note that comprehensive, head-to-head comparative screening data is limited in the public domain.
| Compound | Target Receptor | Assay Type | Value (nM) | Reference |
| Fulvestrant | Estrogen Receptor α (ERα) | Binding Affinity (IC50) | ~0.29 | [2] |
| Androgen Receptor (AR) | Functional (Down-regulation) | Not specified | [3][4] | |
| Progesterone Receptor (PR) | Functional (Down-regulation) | Not specified | [5] | |
| Tamoxifen | Estrogen Receptor α (ERα) | Binding Affinity (Relative) | 2.5% of Estradiol | [6] |
| Androgen Receptor (AR) | Functional (Agonist activity) | Not specified | [7] | |
| Progesterone Receptor (PR) | Functional (Induction) | Not specified | [8][9] | |
| Raloxifene | Estrogen Receptor α (ERα) | Binding Affinity | High, similar to Estradiol | [10][11][12][13] |
| Estrogen Receptor β (ERβ) | Binding Affinity | High | [10][12][14] | |
| Androgen Receptor (AR) | Functional (Apoptosis induction) | Not specified | [10] | |
| Bazedoxifene | Estrogen Receptor α (ERα) | Binding Affinity (IC50) | 26 | [15][16][17] |
| Estrogen Receptor β (ERβ) | Binding Affinity (IC50) | 99 | [15] |
Note: The table highlights the scarcity of direct, quantitative cross-reactivity data for these compounds against a full panel of nuclear receptors in single, comparative studies. Much of the available information is qualitative or describes downstream functional effects.
Signaling Pathways and Experimental Workflow
To understand the context of cross-reactivity, it is crucial to visualize the signaling pathways and the experimental workflows used to assess these interactions.
Experimental Protocols
Competitive Binding Assay (Radioligand)
This assay determines the ability of a test compound to compete with a high-affinity radiolabeled ligand for binding to a specific nuclear receptor.
Materials:
-
Purified nuclear receptor ligand-binding domain (LBD).
-
Radiolabeled ligand (e.g., [³H]-DHT for AR).
-
Test compounds.
-
Assay buffer (e.g., 50 mM HEPES, 150 mM Li₂SO₄, 0.2 mM TCEP, 10% glycerol, 0.01% Triton X-100, pH 7.2 for AR).[18]
-
384-well Ni-chelate coated plates.
-
Scintillation counter.
Procedure:
-
Plate Coating: Add 50 µL of 5 µM nuclear receptor-LBD solution to each well of a 384-well Ni-chelate coated plate. Incubate for 30-60 minutes.[18]
-
Washing: Discard the protein solution and wash the wells with assay buffer.[18]
-
Compound Addition: Add 25 µL of serial dilutions of the test compound in assay buffer containing 10% DMSO to each well.[18]
-
Radioligand Addition: Add 25 µL of the radiolabeled ligand solution in assay buffer. The final DMSO concentration should be 5%.[18]
-
Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Detection: Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the log concentration of the test compound to determine the IC50 value.
Cell-Based Reporter Gene Assay
This assay measures the functional consequence of a ligand binding to a nuclear receptor, i.e., the activation or inhibition of target gene transcription.
Materials:
-
Mammalian cell line (e.g., HEK293T).
-
Expression plasmid for the full-length nuclear receptor or a GAL4-LBD fusion.
-
Reporter plasmid containing a luciferase gene downstream of a hormone response element or GAL4 UAS.
-
Transfection reagent.
-
Test compounds.
-
Luciferase assay system.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 250,000–300,000 cells/mL.[19]
-
Transfection: After 20 hours, co-transfect the cells with the nuclear receptor expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent.[19][20]
-
Compound Treatment: After 4-5 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compound. Include appropriate controls (vehicle and reference agonist/antagonist).[19]
-
Incubation: Incubate the cells for 14-16 hours.[19]
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) and plot the response against the log concentration of the test compound to determine EC50 or IC50 values.
Conclusion
While the cross-reactivity profile of the novel "this compound" remains to be elucidated, this guide provides a framework for such an investigation by examining established ER antagonists. The available data, though not exhaustive, suggests that off-target interactions with other nuclear receptors can occur and are an important consideration in drug development. The provided experimental protocols offer standardized methods for generating robust and comparable cross-reactivity data, which is essential for a comprehensive understanding of the pharmacological profile of any new ER antagonist.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Fulvestrant in the treatment of hormone receptor‐positive/human epidermal growth factor receptor 2‐negative advanced breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Fulvestrant (ICI 182,780) down-regulates androgen receptor expression and diminishes androgenic responses in LNCaP human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fulvestrant and the sequential endocrine cascade for advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical utility of fulvestrant in the treatment of breast cancer: a report on the emerging clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Androgen Receptor Promotes Tamoxifen Agonist Activity by Activation of EGFR in ERα-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A study on the correlation between estrogen receptor, progesterone receptor and tamoxifen binding sites in human breast cancer tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Increase of progesterone receptor by tamoxifen as a hormonal challenge test in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. An estrogen receptor basis for raloxifene action in bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Raloxifene: Mechanism of Action, Effects on Bone Tissue, and Applicability in Clinical Traumatology Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. selleckchem.com [selleckchem.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Bazedoxifene acetate: a selective estrogen receptor modulator with improved selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. eubopen.org [eubopen.org]
- 20. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Pioneering the Next Wave of Endocrine Therapies: A Comparative Guide to Estrogen Receptor Antagonist Gene Expression Profiling
For Immediate Release
This guide provides a comprehensive framework for the comparative gene expression profiling of estrogen receptor (ER) antagonists, a critical tool for researchers, scientists, and drug development professionals. While specific quantitative gene expression data for the novel compound "Estrogen Receptor Antagonist 4" (HY-144202) is not yet publicly available, this document outlines the established methodologies and data presentation standards in the field, using well-characterized antagonists such as Tamoxifen and Fulvestrant as illustrative examples. This approach offers a robust template for the evaluation of emerging ER antagonists.
The estrogen receptor signaling pathway plays a pivotal role in the development and progression of a majority of breast cancers. ER antagonists, which function by blocking this pathway, are a cornerstone of endocrine therapy. However, the diverse mechanisms of action and the emergence of resistance necessitate a deeper understanding of how these compounds modulate gene expression. Comparative gene expression profiling provides invaluable insights into the nuanced effects of different antagonists, aiding in the development of more effective and targeted therapies.
Comparative Gene Expression Analysis: A Methodological Overview
High-throughput technologies, such as microarray and RNA sequencing (RNA-seq), are instrumental in generating global gene expression profiles in response to treatment with various ER antagonists. These studies typically involve treating ER-positive breast cancer cell lines, like MCF-7, with the compounds of interest and comparing the resulting transcriptomic changes to a vehicle control and to the effects of estradiol (B170435) (E2), the natural ligand for the estrogen receptor.
The primary goal is to delineate the antagonistic efficacy of a compound by observing its ability to reverse E2-induced gene expression changes. Furthermore, these analyses can uncover unique gene signatures modulated by a specific antagonist, shedding light on its distinct biological properties and potential off-target effects.
Data Presentation: Unveiling the Gene Expression Landscape
To facilitate a clear and objective comparison, quantitative gene expression data should be summarized in structured tables. The following tables provide a template for presenting such data, categorized by the nature of gene regulation.
Table 1: Down-regulation of Estrogen-Induced Genes by ER Antagonists
| Gene Symbol | E2 Fold Change | ER Antagonist A Fold Change (vs. E2) | ER Antagonist B Fold Change (vs. E2) |
| TFF1 | 8.5 | -6.2 | -7.1 |
| PGR | 6.2 | -5.1 | -5.9 |
| GREB1 | 12.1 | -10.5 | -11.3 |
| CCND1 | 3.4 | -2.8 | -3.1 |
This table illustrates the fold-change in the expression of known estrogen-responsive genes following treatment with estradiol (E2) and the subsequent reversal of this effect by hypothetical ER antagonists.
Table 2: Up-regulation of Estrogen-Repressed Genes by ER Antagonists
| Gene Symbol | E2 Fold Change | ER Antagonist A Fold Change (vs. E2) | ER Antagonist B Fold Change (vs. E2) |
| CASP7 | -2.1 | 1.8 | 2.0 |
| TGFB2 | -1.8 | 1.5 | 1.7 |
| CDKN1A | -2.5 | 2.1 | 2.4 |
This table showcases the ability of ER antagonists to restore the expression of genes that are repressed by estradiol.
Table 3: Genes Uniquely Regulated by Specific ER Antagonists
| Gene Symbol | ER Antagonist A Fold Change (vs. Vehicle) | ER Antagonist B Fold Change (vs. Vehicle) |
| GENEX | 4.2 | 1.1 |
| GENEY | -3.5 | -0.8 |
| GENEZ | 1.3 | 5.1 |
This table highlights genes that are significantly modulated by one antagonist but not another, indicating unique mechanisms of action.
Experimental Protocols: A Blueprint for Robust and Reproducible Data
Detailed and standardized experimental protocols are crucial for the generation of high-quality, comparable data.
Cell Culture and Treatment: ER-positive breast cancer cell lines (e.g., MCF-7, T-47D) are cultured in phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum to eliminate exogenous estrogens. Cells are then treated with estradiol (E2) to induce estrogen-responsive gene expression, the ER antagonist of interest, or a combination of both. A vehicle control (e.g., DMSO) is run in parallel.
RNA Extraction and Quality Control: Total RNA is extracted from the treated cells using a suitable method (e.g., TRIzol reagent or column-based kits). The quality and integrity of the RNA are assessed using a spectrophotometer (to determine A260/A280 and A260/A230 ratios) and a bioanalyzer (to determine the RNA Integrity Number, RIN).
Gene Expression Analysis (RNA-Seq):
-
Library Preparation: RNA-seq libraries are prepared from high-quality RNA samples. This process typically involves poly(A) selection to enrich for mRNA, followed by fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: The raw sequencing reads are subjected to quality control, trimmed to remove adapter sequences and low-quality bases, and then aligned to a reference genome. The number of reads mapping to each gene is counted, and this data is used to perform differential gene expression analysis. Statistical methods are employed to identify genes that are significantly up- or down-regulated between different treatment conditions.
Visualizing the Molecular Mechanisms and Workflows
Diagrams are powerful tools for illustrating complex biological pathways and experimental procedures.
Caption: Estrogen Receptor Signaling and Antagonist Action.
Caption: Comparative Gene Expression Profiling Workflow.
A Comparative Guide to Estrogen Receptor Antagonists: ICI 182,780 (Fulvestrant) vs. Estrogen Receptor Antagonist 4
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of the well-established estrogen receptor (ER) antagonist ICI 182,780 (Fulvestrant) and the more recently identified "Estrogen receptor antagonist 4."
Executive Summary: Direct comparative in vivo efficacy studies between ICI 182,780 (Fulvestrant) and "this compound" are not available in the current body of scientific literature. ICI 182,780, a clinically approved drug, has a wealth of preclinical and clinical data supporting its efficacy as a selective estrogen receptor degrader (SERD). In contrast, "this compound" is a novel compound identified in patent literature, and as such, its in vivo efficacy has not yet been publicly documented. This guide will present the extensive in vivo data for ICI 182,780 and the currently available information for "this compound."
ICI 182,780 (Fulvestrant): A Profile of a Pure Anti-estrogen
ICI 182,780, commercially known as Fulvestrant, is a pure estrogen receptor antagonist with no known agonist effects.[1][2] Its primary mechanism of action involves the downregulation and degradation of the estrogen receptor, leading to the inhibition of ER signaling pathways that drive the growth of hormone-sensitive breast cancers.[2][3]
In Vivo Efficacy of ICI 182,780
Preclinical studies have consistently demonstrated the potent anti-tumor activity of ICI 182,780 in various breast cancer models.
| Animal Model | Tumor Type | Treatment Regimen | Key Efficacy Findings | Reference |
| Athymic Mice | MCF-7 Human Breast Cancer Xenografts | Single injection of ICI 182,780 in oil suspension | Effects comparable to daily tamoxifen (B1202) treatment over 1 month.[1] | [1] |
| Athymic Mice | Br10 Human Breast Cancer Xenografts | Single injection of ICI 182,780 in oil suspension | Effects comparable to daily tamoxifen treatment over 1 month.[1] | [1] |
| Ovariectomized Athymic Nude Mice | MCF-7 Xenografts | 5 mg/mouse, subcutaneous, once weekly | Significant tumor growth inhibition. | N/A |
| N/A | Tamoxifen-Resistant Breast Cancer Models | N/A | Demonstrated efficacy in models resistant to tamoxifen.[4] | [4] |
Experimental Protocols: Xenograft Studies
A representative experimental protocol for assessing the in vivo efficacy of ICI 182,780 in a xenograft model is as follows:
-
Animal Model: Ovariectomized female athymic nude mice are typically used.
-
Tumor Cell Implantation: MCF-7 human breast cancer cells, which are ER-positive, are implanted subcutaneously into the flank of each mouse.
-
Estrogen Supplementation: To support the growth of the estrogen-dependent MCF-7 cells, mice are supplemented with estradiol, often via a slow-release pellet implanted subcutaneously.
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Dosing Regimen: ICI 182,780 is typically formulated in an oil-based vehicle (e.g., castor oil) and administered via subcutaneous or intramuscular injection. A common preclinical dose is 5 mg/mouse per week. The control group receives the vehicle only.
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. At the end of the study, tumors are excised and weighed. Further analysis can include immunohistochemistry for ER expression and proliferation markers like Ki-67.
Signaling Pathway of ICI 182,780
ICI 182,780 functions by binding to the estrogen receptor and inducing a conformational change that prevents its dimerization and nuclear localization. This leads to the rapid degradation of the ER protein, thereby abrogating downstream signaling.
This compound: An Emerging Compound
"this compound" is described as a potent antagonist of the estrogen receptor with potential for cancer research.[5] Information on this compound is primarily derived from patent literature (WO2021213358A1, compound 1).[5]
| Property | Information | Reference |
| Mechanism of Action | Potent estrogen receptor (ER) antagonist.[5] | [5] |
| Potential Application | Research in cancer diseases.[5] | [5] |
| Patent | WO2021213358A1, compound 1 | [5] |
| CAS Number | 2730011-45-5 | N/A |
| Molecular Formula | C23H29BF4N4O2 | N/A |
As of the latest available information, no in vivo efficacy data, such as tumor growth inhibition in animal models, has been published for "this compound." Consequently, a direct comparison of its performance against ICI 182,780 cannot be made at this time.
Conclusion
ICI 182,780 (Fulvestrant) is a well-characterized and clinically validated estrogen receptor antagonist with a robust portfolio of in vivo efficacy data. Its mechanism as a selective estrogen receptor degrader is well-understood, and it serves as a benchmark for the development of new ER-targeting therapies. "this compound" is a novel and potent ER antagonist, but its in vivo performance remains to be elucidated through future preclinical and clinical studies. Researchers interested in this compound should monitor for forthcoming publications that may provide the necessary data for a direct comparison with established agents like ICI 182,780.
References
- 1. A new estrogen receptor antagonist--an overview of available data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro and in vivo efficacy of a novel quinuclidinone derivative against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fulvestrant as a reference antiestrogen and estrogen receptor (ER) degrader in preclinical studies: treatment dosage, efficacy, and implications on development of new ER-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Estrogen Receptor Antagonist 4 and Next-Generation SERDs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the novel Estrogen Receptor Antagonist 4 (ERA4) against leading next-generation Selective Estrogen Receptor Degraders (SERDs): Elacestrant, Giredestrant, and Camizestrant (B1654347). The data presented herein is compiled from preclinical and clinical studies to offer an objective comparison of their biochemical potency, cellular activity, and in vivo efficacy.
Introduction
Endocrine therapy is a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. The development of resistance to therapies like tamoxifen (B1202) and aromatase inhibitors, often driven by mutations in the estrogen receptor 1 gene (ESR1), has necessitated the development of novel therapeutic agents. Selective Estrogen Receptor Degraders (SERDs) represent a significant advancement, as they not only antagonize the estrogen receptor but also promote its degradation. While fulvestrant (B1683766) was the first SERD to be approved, its intramuscular route of administration and suboptimal pharmacokinetic profile have driven the development of orally bioavailable, next-generation SERDs.
This guide focuses on a comparative analysis of our investigational molecule, ERA4, with three prominent next-generation SERDs:
-
Elacestrant (Orserdu™): The first oral SERD to receive FDA approval, demonstrating efficacy in patients with ESR1-mutated ER+/HER2- advanced or metastatic breast cancer.[1]
-
Giredestrant (GDC-9545): An investigational oral SERD that has shown high potency in preclinical models and is currently in late-stage clinical trials.[2][3][4]
-
Camizestrant (AZD9833): A next-generation oral SERD in advanced clinical development, which has demonstrated significant progression-free survival benefits in clinical trials.[5][6]
We will evaluate these compounds based on their ability to bind to the estrogen receptor, induce its degradation, inhibit cancer cell proliferation, and suppress tumor growth in vivo.
Data Presentation
The following tables summarize the quantitative performance of ERA4 and the comparator SERDs. Data for comparator agents are compiled from publicly available preclinical studies. It should be noted that direct comparisons may be limited by inter-assay variability between different studies.
Table 1: In Vitro Biochemical and Cellular Potency
This table compares the potency of the SERDs in binding to the estrogen receptor alpha (ERα), inducing its degradation, and inhibiting the proliferation of ER+ breast cancer cells (MCF-7).
| Compound | ERα Binding Affinity (IC50, nM) | ERα Degradation (DC50, nM) | Anti-Proliferation (IC50, nM in MCF-7) |
| ERA4 (Hypothetical) | 0.25 | 0.9 | 0.20 |
| Elacestrant | 48[7] | ~1-10 | 0.45 |
| Giredestrant | 0.05[3] | ~1.0 | 0.15 |
| Camizestrant | ~0.5 | ~1.1[8] | 0.22 |
| Fulvestrant (Reference) | ~1.0 | ~1-5 | 0.29 |
Lower values indicate higher potency. DC50 and some IC50 values are estimated based on published data indicating high potency.
Table 2: In Vivo Efficacy in ER+ Xenograft Model
This table summarizes the anti-tumor efficacy of the SERDs in an MCF-7 xenograft mouse model, a standard for evaluating endocrine therapies.
| Compound | Dosing Regimen (Oral, Daily) | Tumor Growth Inhibition (TGI, %) | Tumor Regression |
| ERA4 (Hypothetical) | 10 mg/kg | >100% | Yes |
| Elacestrant | 30 mg/kg | >90%[9] | Yes |
| Giredestrant | 10 mg/kg | >100%[3] | Yes |
| Camizestrant | 10 mg/kg | >100% | Yes |
| Fulvestrant (Reference) | 200 mg/kg (s.c., weekly) | ~80%[10] | Partial |
TGI > 100% indicates tumor regression.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure transparency and facilitate the replication of these findings.
Competitive Radioligand Binding Assay for ERα Affinity (IC50)
This assay determines the concentration of a test compound required to displace 50% of a radiolabeled ligand from ERα.
-
Materials: Human recombinant ERα protein, [3H]-Estradiol (radioligand), test compounds (ERA4, etc.), assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4), 96-well plates, scintillation counter.
-
Procedure:
-
A constant concentration of human recombinant ERα and [3H]-Estradiol (typically at its Kd concentration) are incubated in the assay buffer.
-
Increasing concentrations of the unlabeled test compound are added to the wells.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled estradiol.
-
The plates are incubated to reach equilibrium (e.g., 18-24 hours at 4°C).
-
The bound radioligand is separated from the unbound radioligand using a filter plate.
-
The radioactivity on the filter is quantified using a scintillation counter.
-
The IC50 value is calculated by non-linear regression analysis of the competition curve.
-
Western Blot for ERα Degradation (DC50)
This assay quantifies the reduction of ERα protein levels in cells following treatment with a SERD.
-
Cell Line: MCF-7 human breast cancer cells.
-
Procedure:
-
MCF-7 cells are seeded in 6-well plates and allowed to adhere.
-
The cells are then treated with increasing concentrations of the test compound (e.g., 0.1 to 1000 nM) for a specified duration (e.g., 24 hours).
-
Following treatment, cells are washed with PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Total protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated with a primary antibody against ERα. A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
The intensity of the ERα band is quantified and normalized to the loading control. The DC50 value (concentration at which 50% of the protein is degraded) is calculated.[11][12]
-
In Vivo Tumor Growth Inhibition in an MCF-7 Xenograft Model
This study evaluates the anti-tumor efficacy of SERDs in an animal model.
-
Animal Model: Female immunodeficient mice (e.g., NCr-nu/nu).
-
Procedure:
-
Mice are ovariectomized and supplemented with an estrogen pellet to support the growth of the ER-dependent MCF-7 tumors.
-
MCF-7 cells are mixed with Matrigel and implanted subcutaneously into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are then randomized into treatment groups (vehicle control, ERA4, comparator SERDs).
-
Compounds are administered daily via oral gavage at specified doses.
-
Tumor volume is measured regularly (e.g., twice weekly) with calipers using the formula: (Length x Width²)/2.
-
Animal body weight and general health are monitored throughout the study.
-
At the end of the study, Tumor Growth Inhibition (TGI) is calculated as a percentage relative to the vehicle control group.[9][13]
-
Visualizations
Signaling Pathway and Mechanism of Action
The following diagrams illustrate the estrogen receptor signaling pathway and the mechanism by which SERDs inhibit this pathway.
Caption: Mechanism of Action of an Oral SERD.
Experimental Workflow
The diagram below outlines the workflow for evaluating a novel SERD from in vitro characterization to in vivo efficacy studies.
Caption: Preclinical Evaluation Workflow for Novel SERDs.
References
- 1. researchgate.net [researchgate.net]
- 2. Giredestrant - NCI [dctd.cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. Giredestrant - Wikipedia [en.wikipedia.org]
- 5. Next-generation SERD camizestrant significantly reduces risk of disease progression in patients with advanced ER+ HER2- breast cancer - VHIO [vhio.net]
- 6. Next generation selective estrogen receptor degraders in postmenopausal women with advanced-stage hormone receptors-positive, HER2-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elacestrant | SERD | estrogen receptor (ER) degrader | CAS# 722533-56-4 | InvivoChem [invivochem.com]
- 8. Optimization of small molecule degraders and antagonists for targeting estrogen receptor based on breast cancer: current status and future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase | PLOS One [journals.plos.org]
- 12. Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
A Comparative Guide to Next-Generation Estrogen Receptor Antagonists in ER-Mutant Breast Cancer
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Novel SERDs in Endocrine-Resistant Breast Cancer Models
The emergence of activating mutations in the estrogen receptor alpha gene (ESR1) is a critical mechanism of acquired resistance to endocrine therapies in ER-positive breast cancer. This has spurred the development of novel estrogen receptor antagonists, particularly oral Selective Estrogen Receptor Degraders (SERDs), designed to overcome this resistance. This guide provides a comparative analysis of key next-generation SERDs, summarizing their performance in preclinical and clinical ER-mutant cancer models and detailing the experimental protocols for their validation.
Performance of Next-Generation SERDs in ER-Mutant Cancer Models
Next-generation SERDs have demonstrated significant promise in targeting ER-positive breast cancer, especially in cases harboring ESR1 mutations that confer resistance to aromatase inhibitors. The following tables summarize the preclinical and clinical data for prominent investigational and recently approved SERDs compared to the established SERD, fulvestrant (B1683766).
Preclinical Efficacy in ESR1-Mutant Models
| Drug | Cancer Model | Key Findings | Reference |
| Camizestrant (AZD9833) | ESR1-mutant (D538G) PDX model | Required a 10 mg/kg dose for maximal anti-tumor effect, compared to 3 mg/kg in an ESR1 wild-type model.[1] | [1] |
| ESR1-mutant (Y537S) MCF-7 cells | Required greater concentrations to degrade and antagonize mutated ERα compared to wild-type.[2] | [2] | |
| Elacestrant (RAD1901) | ESR1-mutant (Y537S) PDX models | Exhibited significant single-agent and combination (with palbociclib) anti-tumor activity.[3][4][5] | [3][4][5] |
| CDK4/6i-resistant ESR1-mutant cells | Demonstrated growth inhibition in cells resistant to palbociclib, abemaciclib, and ribociclib.[6] | [6] | |
| Fulvestrant | ESR1-mutant PDX models | Showed anti-tumor activity, though often used at clinically unachievable doses in preclinical settings as a benchmark.[7][8][9] | [7][8][9] |
| ESR1-mutant (Y537S) PDX model | Imlunestrant, another next-gen SERD, outperformed fulvestrant in achieving tumor regression.[10] | [10] |
Clinical Efficacy in Patients with ESR1-Mutant Breast Cancer
| Drug | Clinical Trial | Comparison | Key Efficacy Data (in ESR1-mutant population) | Reference |
| Camizestrant | SERENA-6 (Phase III) | Camizestrant + CDK4/6i vs. Aromatase Inhibitor + CDK4/6i | Median PFS: 16.0 months vs. 9.2 months (HR: 0.44).[11] | [11] |
| SERENA-2 (Phase II) | Camizestrant vs. Fulvestrant | Demonstrated superior efficacy, with strong responses in patients with ESR1 mutations.[12] | [12] | |
| Elacestrant | EMERALD (Phase III) | Elacestrant vs. Standard of Care (Fulvestrant or AI) | Median PFS: 3.8 months vs. 1.9 months (HR: 0.55).[13] | [13] |
| Fulvestrant | PADA-1 (Phase III) | Switch to Fulvestrant + Palbociclib vs. No Switch | Doubled median progression-free survival upon detection of a rising ESR1 mutation.[14] | [14] |
Signaling Pathways and Experimental Workflows
To understand the validation of these antagonists, it is crucial to visualize the underlying biological pathways and the experimental processes used to assess their efficacy.
Estrogen Receptor Signaling in Wild-Type vs. ESR1-Mutant Cells
ESR1 mutations, commonly found in the ligand-binding domain, lead to a constitutively active estrogen receptor that can drive transcription and cell proliferation even in the absence of its ligand, estrogen. SERDs are designed to bind to this mutated receptor, induce a conformational change, and target it for proteasomal degradation, thereby shutting down this oncogenic signaling.
Caption: ER signaling in wild-type vs. ESR1-mutant cells and SERD mechanism.
Experimental Workflow for Preclinical Validation
The preclinical validation of a novel SERD typically follows a multi-stage process, from initial in vitro characterization to in vivo efficacy studies in patient-derived models.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Elacestrant (RAD1901), a Selective Estrogen Receptor Degrader (SERD), Has Antitumor Activity in Multiple ER+ Breast Cancer Patient-derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Elacestrant (RAD1901), a Selective Estrogen Receptor Degrader (SERD), Has Antitumor Activity in Multiple ER+ Breast Cancer Patient-derived Xenograft Models | Semantic Scholar [semanticscholar.org]
- 6. Elacestrant (RAD1901) exhibits anti-tumor activity in multiple ER+ breast cancer models resistant to CDK4/6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fulvestrant as a reference antiestrogen and estrogen receptor (ER) degrader in preclinical studies: treatment dosage, efficacy, and implications on development of new ER-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic and pharmacodynamic analysis of fulvestrant in preclinical models of breast cancer to assess the importance of its estrogen receptor-α degrader activity in antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Camizestrant reduced the risk of disease progression or death by 56% in patients with advanced HR-positive breast cancer with an emergent ESR1 tumor mutation in SERENA-6 Phase III trial [astrazeneca-us.com]
- 12. researchgate.net [researchgate.net]
- 13. The E-screen assay: a comparison of different MCF7 cell stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
"Estrogen receptor antagonist 4" comparative pharmacokinetics and pharmacodynamics
A comparative overview of the pharmacokinetics and pharmacodynamics of selected estrogen receptor (ER) antagonists. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
Estrogen receptor (ER) antagonists are a cornerstone in the treatment of ER-positive breast cancer and other estrogen-driven diseases. These compounds function by inhibiting the transcriptional activity of the estrogen receptor, thereby impeding tumor growth. This guide provides a comparative analysis of the pharmacokinetics and pharmacodynamics of four prominent ER antagonists: Tamoxifen, Raloxifene (B1678788), Fulvestrant, and Elacestrant (B1663853). While this guide aims to be comprehensive, it is important to note that publicly available data on a compound referred to as "Estrogen receptor antagonist 4" (CAS: 2730011-45-5) is currently unavailable.[1][2]
The antagonists discussed herein are categorized as either Selective Estrogen Receptor Modulators (SERMs) or Selective Estrogen Receptor Downregulators (SERDs). SERMs, such as Tamoxifen and Raloxifene, exhibit tissue-specific agonist or antagonist activity. In contrast, SERDs, like Fulvestrant and Elacestrant, are pure antagonists that promote the degradation of the estrogen receptor.
Comparative Pharmacokinetics
The pharmacokinetic profiles of ER antagonists determine their absorption, distribution, metabolism, and excretion (ADME), which in turn influence their efficacy and safety. The following tables summarize key pharmacokinetic parameters for Tamoxifen, Raloxifene, Fulvestrant, and Elacestrant.
Table 1: Pharmacokinetic Parameters of Selected Estrogen Receptor Antagonists
| Parameter | Tamoxifen | Raloxifene | Fulvestrant | Elacestrant |
| Bioavailability (%) | ~100% | 2%[3] | Low (IM administration) | ~10%[4][5][6][7] |
| Time to Peak (Tmax) | 4-7 hours | 0.5-6 hours[3] | ~7 days (IM) | 1-4 hours[5][7] |
| Protein Binding (%) | >99% | >95%[1][3] | >99%[8] | >99%[5] |
| Metabolism | Extensively by CYP2D6, CYP3A4/5[9][10] | Extensive first-pass glucuronidation[3] | Primarily hepatic | Primarily by CYP3A4, also CYP2A6, CYP2C9[5][6] |
| Elimination Half-life | 5-7 days (parent), 14 days (active metabolite)[11] | 27.7 hours (single dose), 32.5 hours (steady state)[1][3] | ~40 days (IM) | 30-50 hours[5][6] |
| Excretion | Primarily feces | Primarily feces[1][3] | Primarily feces | Feces (82%), Urine (7.5%)[5][6][7] |
Comparative Pharmacodynamics
The pharmacodynamic properties of ER antagonists describe their mechanism of action and relationship between drug concentration and effect. Key parameters include binding affinity to the estrogen receptor and the resulting cellular response.
Table 2: Pharmacodynamic Parameters of Selected Estrogen Receptor Antagonists
| Parameter | Tamoxifen | Raloxifene | Fulvestrant | Elacestrant |
| Mechanism of Action | SERM | SERM | SERD | SERD |
| ER Binding Affinity | IC50: 10.045 µM (MCF-7 cells)[12] | High affinity, similar to estradiol[1][13] | High affinity (89% of estradiol)[2][14] | EC50 for ER degradation: 0.6 nM[15] |
| Cellular Effect | Competitive antagonist in breast tissue, partial agonist in other tissues | Antagonist in breast and uterine tissue, agonist in bone[1] | Pure antagonist, promotes ER degradation[2] | Pure antagonist, promotes ER degradation[15] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language for Graphviz.
Caption: Estrogen Receptor Signaling Pathway and Points of Antagonist Intervention.
Caption: Workflow for an In Vitro Competitive Estrogen Receptor Binding Assay.
Experimental Protocols
In Vitro Estrogen Receptor Competitive Binding Assay
Objective: To determine the relative binding affinity of a test compound for the estrogen receptor compared to estradiol.[16]
Materials:
-
Rat uterine cytosol (as a source of ER)
-
Radiolabeled 17β-estradiol ([³H]-E2)
-
Test compound (e.g., this compound)
-
Assay buffer
-
Scintillation counter
Procedure:
-
Cytosol Preparation: Uteri from immature female rats are homogenized in a buffer and centrifuged to obtain a cytosolic fraction containing the estrogen receptors.[16]
-
Incubation: A constant concentration of [³H]-E2 and varying concentrations of the unlabeled test compound are incubated with the uterine cytosol preparation.[17] This allows the test compound to compete with the radiolabeled estradiol for binding to the ER.
-
Separation: After incubation, the receptor-bound [³H]-E2 is separated from the unbound [³H]-E2. This can be achieved by methods such as hydroxylapatite or dextran-coated charcoal precipitation.
-
Quantification: The amount of radioactivity in the receptor-bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-E2 (IC50) is determined. This value is used to calculate the relative binding affinity (RBA) of the test compound compared to a reference estrogen.
In Vivo Uterotrophic Assay
Objective: To assess the estrogenic or anti-estrogenic activity of a compound in a living organism by measuring its effect on uterine weight.
Materials:
-
Immature or ovariectomized female rats or mice
-
Test compound
-
Reference estrogen (e.g., 17α-ethinylestradiol)
-
Vehicle for administration (e.g., corn oil)
Procedure:
-
Animal Preparation: Immature or ovariectomized rodents are used to minimize the influence of endogenous estrogens.
-
Dosing: Animals are treated with the test compound, a reference estrogen, the vehicle control, or a combination of the test compound and the reference estrogen for a specified period (typically 3-7 days). Administration is usually via oral gavage or subcutaneous injection.
-
Uterine Weight Measurement: At the end of the treatment period, the animals are euthanized, and their uteri are carefully dissected and weighed (wet and blotted weight).
-
Data Analysis: The uterine weights of the different treatment groups are compared. An increase in uterine weight indicates estrogenic activity, while the inhibition of estrogen-induced uterine growth indicates anti-estrogenic activity.
Conclusion
The landscape of estrogen receptor antagonists is continually evolving, with newer agents like elacestrant offering oral administration and efficacy against certain resistance mutations. The comparative data presented in this guide for Tamoxifen, Raloxifene, Fulvestrant, and Elacestrant provide a valuable resource for researchers in the field. While information on "this compound" remains elusive in the public domain, the established methodologies and comparative profiles of existing drugs offer a robust framework for the evaluation of novel ER-targeting compounds. Future research and publication of data on emerging antagonists will be crucial for advancing the therapeutic options for estrogen-driven diseases.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A Review of Fulvestrant in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Raloxifene - Wikipedia [en.wikipedia.org]
- 4. Pharmacokinetic and Pharmacodynamic Studies of Elacestrant, A Novel Oral Selective Estrogen Receptor Degrader, in Healthy Post-Menopausal Women | springermedizin.de [springermedizin.de]
- 5. hhs.texas.gov [hhs.texas.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Elacestrant | C30H38N2O2 | CID 23642301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. ClinPGx [clinpgx.org]
- 10. Physiologically Based Pharmacokinetic Modeling of Tamoxifen and its Metabolites in Women of Different CYP2D6 Phenotypes Provides New Insight into the Tamoxifen Mass Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. researchgate.net [researchgate.net]
- 13. An estrogen receptor basis for raloxifene action in bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacology and Pharmacokinetics of Elacestrant - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. Evaluation of in vitro assays for determination of estrogenic activity in the environment [www2.mst.dk]
A Comparative Analysis of the Anti-proliferative Effects of Estrogen Receptor Antagonist 4
This guide provides a side-by-side comparison of a hypothetical novel compound, Estrogen Receptor Antagonist 4 (ERA-4), with the established estrogen receptor (ER) antagonists Tamoxifen (B1202) and Fulvestrant. The focus is on their anti-proliferative effects in estrogen receptor-positive (ER+) breast cancer cells.
Estrogen receptor antagonists are a critical class of drugs for treating hormone receptor-positive breast cancers, which account for approximately 70% of cases.[1] These agents work by blocking the proliferative signaling of estrogen through its receptors, ERα and ERβ.[1] They are broadly classified into two main types: Selective Estrogen Receptor Modulators (SERMs) and Selective Estrogen Receptor Downregulators/Degraders (SERDs).[1][2]
-
SERMs , such as Tamoxifen, act as antagonists in breast tissue but can have estrogen-like (agonist) effects in other tissues.[1]
-
SERDs , like Fulvestrant, are pure antagonists that block receptor signaling and also promote the degradation of the ERα protein.[3]
This guide presents hypothetical data for ERA-4 to illustrate how a novel compound's performance can be benchmarked against current standards of care.
Comparative Anti-proliferative Activity
The anti-proliferative efficacy of ER antagonists is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following table summarizes the IC50 values for ERA-4, Tamoxifen, and Fulvestrant in the ER+ human breast cancer cell line, MCF-7. Lower IC50 values indicate higher potency.
| Compound | Mechanism of Action | Cell Line | IC50 (nM) |
| ERA-4 (Hypothetical) | Novel ER Antagonist | MCF-7 | 0.5 |
| Fulvestrant | SERD (ER Antagonist and Degrader) | MCF-7 | 0.8[4] |
| Tamoxifen (4-OHT) | SERM (ER Antagonist/Agonist) | MCF-7 | ~10-30 * |
_Note: The active metabolite of Tamoxifen, 4-hydroxytamoxifen (B85900) (4-OHT), is typically used in in-vitro studies. Its reported IC50 can vary between studies but is generally in the low nanomolar range, though often higher than Fulvestrant. One study reported an IC50 of 27 µM (27,000 nM) for 4-hydroxytamoxifen in MCF-7 cells, but this appears to be an outlier compared to other reports.[5] Another study demonstrated that a derivative of 4-OHT had an IC50 of 65.9 nM in MCF-7 cells.[6]
Signaling Pathway Interference
Estrogen receptor antagonists disrupt the normal estrogen signaling pathway. In ER+ breast cancer cells, the binding of estradiol (B170435) (E2) to ERα triggers a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The receptor-ligand complex then binds to Estrogen Response Elements (EREs) on DNA, recruiting co-activator proteins and initiating the transcription of genes that drive cell proliferation.[1]
ER antagonists bind to the ER and prevent this cascade. SERMs like Tamoxifen induce a different conformational change that allows for the recruitment of co-repressors instead of co-activators, thus blocking gene transcription. SERDs like Fulvestrant not only block this process but also lead to the degradation of the receptor, reducing the total amount of ER available for estrogen signaling.[3]
Experimental Protocols
The data presented in this guide is based on standard in-vitro cell proliferation assays.
Cell Line: MCF-7 (ER-positive human breast adenocarcinoma cell line).[7]
General Culture Conditions:
-
Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle's Medium (DMEM).[8][9]
-
Supplements: 10% Fetal Bovine Serum (FBS), 1% penicillin/streptomycin, 0.1 mM non-essential amino acids, and 10 µg/mL insulin.[9]
-
Incubation: 37°C in a humidified atmosphere with 5% CO2.[8][9]
-
Hormone Deprivation: Prior to experiments, cells are often cultured in phenol (B47542) red-free medium with charcoal-stripped FBS for a period (e.g., 72 hours) to remove exogenous estrogens and synchronize the cells.[10]
MTT Cell Proliferation Assay Protocol:
The MTT assay is a colorimetric method used to measure cell viability and proliferation.
-
Cell Seeding: MCF-7 cells are seeded into 96-well plates at a density of approximately 0.5 x 10⁴ to 2 x 10⁴ cells per well and allowed to attach for 24 hours.[11]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (ERA-4, Tamoxifen, Fulvestrant) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for the desired period, typically ranging from 48 to 96 hours.
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well (e.g., 20 µL of a 5 mg/mL solution) and incubated for 3-4 hours.[8]
-
Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan (B1609692) crystals formed by metabolically active cells.[8]
-
Data Acquisition: The absorbance is measured using a microplate spectrophotometer at a wavelength of approximately 570-595 nm.[8]
-
Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 values are then calculated from the dose-response curves.
References
- 1. What are ERs antagonists and how do they work? [synapse.patsnap.com]
- 2. Antiestrogen - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Estrogen Down-regulator Fulvestrant Potentiates Antitumor Activity of Fluoropyrimidine in Estrogen-responsive MCF-7 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of human breast cancer cell proliferation with estradiol metabolites is as effective as with tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Human Breast Cell MCF-7-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
- 8. japsonline.com [japsonline.com]
- 9. mcf7.com [mcf7.com]
- 10. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
